2,4,6-Trichlorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLMVEWEYZFYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073482 | |
| Record name | 2,4,6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35693-92-6 | |
| Record name | 2,4,6-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35693-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BYA65Q6C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4,6-Trichlorobiphenyl chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichlorobiphenyl (PCB 30)
Foreword
Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, due to their chemical stability and dielectric properties, saw widespread industrial use. However, their persistence in the environment and adverse health effects have since made them a subject of intensive research, particularly concerning their analysis, degradation, and toxicological mechanisms. This guide focuses on a specific congener, this compound (PCB 30), providing a detailed exploration of its chemical and physical properties for researchers, toxicologists, and environmental scientists. As a Senior Application Scientist, the aim of this document is to synthesize foundational chemical data with practical, field-proven insights into the methodologies for its synthesis and analysis.
Molecular Structure and Identification
This compound is an organochlorine compound with the chemical formula C₁₂H₇Cl₃. It belongs to the family of polychlorinated biphenyls, which consists of 209 distinct congeners. The structure features a biphenyl backbone where one phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions.[1] This substitution pattern, particularly the presence of two chlorine atoms in the ortho positions (2 and 6), creates significant steric hindrance. This hindrance restricts the rotation around the C-C single bond connecting the two phenyl rings, influencing the molecule's conformation and, consequently, its physical, chemical, and toxicological properties.
The planarity of the biphenyl system is a key determinant of the toxicity for some PCBs (dioxin-like PCBs). Due to the ortho-chlorines, this compound is considered a non-coplanar PCB, which affects its interaction with biological receptors like the aryl hydrocarbon receptor (AhR).[1]
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; "C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5]; "C1" -- "C1'" [len=1.5]; "C1'" -- "C2'" [len=1.5]; "C2'" -- "C3'" [len=1.5]; "C3'" -- "C4'" [len=1.5]; "C4'" -- "C5'" [len=1.5]; "C5'" -- "C6'" [len=1.5]; "C6'" -- "C1'" [len=1.5];
"C2" -- "Cl1" [label="Cl", len=1.2, fontcolor="#EA4335"]; "C4" -- "Cl2" [label="Cl", len=1.2, fontcolor="#EA4335"]; "C6" -- "Cl3" [label="Cl", len=1.2, fontcolor="#EA4335"];
"C3" -- "H1" [label="H", len=1.2]; "C5" -- "H2" [label="H", len=1.2]; "C2'" -- "H3" [label="H", len=1.2]; "C3'" -- "H4" [label="H", len=1.2]; "C4'" -- "H5" [label="H", len=1.2]; "C5'" -- "H6" [label="H", len=1.2]; "C6'" -- "H7" [label="H", len=1.2];
"C1" [label="1"]; "C2" [label="2"]; "C3" [label="3"]; "C4" [label="4"]; "C5" [label="5"]; "C6" [label="6"]; "C1'" [label="1'"]; "C2'" [label="2'"]; "C3'" [label="3'"]; "C4'" [label="4'"]; "C5'" [label="5'"]; "C6'" [label="6'"]; Cl1 [label="", shape=point]; Cl2 [label="", shape=point]; Cl3 [label="", shape=point]; H1 [label="", shape=point]; H2 [label="", shape=point]; H3 [label="", shape=point]; H4 [label="", shape=point]; H5 [label="", shape=point]; H6 [label="", shape=point]; H7 [label="", shape=point]; } end_dot Caption: Structure of this compound (PCB 30).
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,3,5-trichloro-2-phenylbenzene | PubChem[1] |
| Synonyms | PCB 30, 2,4,6-TCB | PubChem[1] |
| CAS Number | 35693-92-6 | PubChem[1] |
| Molecular Formula | C₁₂H₇Cl₃ | PubChem[1] |
| Molecular Weight | 257.54 g/mol | PubChem[1], CookeChem[2] |
| InChI Key | MTLMVEWEYZFYTH-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure. Its chlorinated nature makes it lipophilic and hydrophobic. The properties summarized below are crucial for predicting its environmental transport, fate, and bioaccumulation potential, as well as for developing analytical methods.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Melting Point | 63 °C | CookeChem[2] |
| Boiling Point | 334.36 °C (estimated) | CookeChem[2] |
| Water Solubility | 252.4 µg/L at 25 °C | CookeChem[2] |
| Log P (Octanol/Water Partition Coeff.) | 5.7 (computed) | PubChem[1] |
| Vapor Pressure | Low at room temperature | Wikipedia [Polychlorinated biphenyl] |
| Appearance | Colorless liquid or solid | Fisher Scientific[3] |
Synthesis of this compound
Historically, PCBs were produced through the non-selective direct chlorination of biphenyl, which resulted in complex mixtures of congeners.[4] For precise toxicological and analytical studies, pure, individual congeners are required. Modern organic synthesis offers several routes to achieve this, with the Suzuki-Miyaura cross-coupling reaction being one of the most effective and selective methods.
Causality in Synthetic Strategy: The Suzuki-Miyaura Advantage
The Suzuki-Miyaura coupling is preferred for the synthesis of specific PCB congeners for several key reasons:
-
High Selectivity: Unlike direct chlorination, this palladium-catalyzed cross-coupling allows for the precise formation of the C-C bond between two specifically substituted aryl rings. This eliminates the formation of isomeric byproducts, which are often difficult to separate.
-
Good Yields: The reaction is generally high-yielding.
-
Functional Group Tolerance: The reaction conditions are relatively mild and tolerate a wide range of functional groups, although for the synthesis of a simple PCB congener, this is less of a concern.
-
Reduced Toxicity of Starting Materials: Compared to other methods like the Cadogan reaction, the starting materials (boronic acids and aryl halides) are generally less toxic.
A plausible and effective route to synthesize this compound is the coupling of phenylboronic acid with 1-bromo-2,4,6-trichlorobenzene.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of this compound based on established methods for PCB synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2,4,6-trichlorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) and a solvent such as toluene. The biphasic mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or toluene). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane to afford pure this compound.
Chemical Reactivity and Degradation
PCBs are known for their chemical inertness, being resistant to acids, bases, and oxidation, which contributes to their environmental persistence.[1] However, they are not completely unreactive and can undergo degradation through various abiotic and biotic pathways.
-
Photochemical Degradation: In the environment, a significant degradation pathway for PCBs is photolysis by sunlight.[1] The mechanism typically involves the cleavage of C-Cl bonds, leading to less chlorinated biphenyls. The presence of sensitizers, such as dissolved organic matter in natural waters, can accelerate this process by producing reactive oxygen species. Studies on other trichlorobiphenyl isomers have shown that degradation can proceed through dechlorination and the formation of hydroxylated derivatives, eventually leading to ring-opening and mineralization.
-
Thermal Degradation: At high temperatures, such as those used in incineration, PCBs decompose. However, incomplete combustion can lead to the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzodioxins (PCDDs). The main thermal decomposition of PCBs occurs between 250 °C and 370 °C.
-
Biotransformation: While highly chlorinated PCBs are generally recalcitrant to biodegradation, some microorganisms are capable of transforming them. Aerobic bacteria can oxidize the biphenyl rings using dioxygenase enzymes, while anaerobic microorganisms can dechlorinate PCBs through reductive dechlorination.[1] The presence of the unsubstituted phenyl ring in this compound makes it a potential substrate for oxidative degradation.
Analytical Methodologies
The accurate quantification of specific PCB congeners is critical for environmental monitoring and toxicological studies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and selectivity.
Causality in Analytical Method Design
-
Choice of Chromatography: Gas chromatography is ideal for the analysis of semi-volatile compounds like PCBs. The choice of the capillary column is critical for separating isomeric PCBs. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used.
-
Choice of Detector: Mass spectrometry is preferred over older detectors like the Electron Capture Detector (ECD) because it provides structural information, leading to more confident identification. By operating the MS in Selected Ion Monitoring (SIM) mode, sensitivity and selectivity are greatly enhanced.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Extraction: Extract the sample (e.g., soil, water, tissue) with a suitable organic solvent like hexane or a hexane/acetone mixture.
-
Cleanup: The crude extract often contains interfering compounds. A cleanup step using column chromatography with silica gel or Florisil is necessary to remove these interferences.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: For this compound (M.W. 256), monitor the molecular ion cluster: m/z 256 (M+), 258 (M+2), and a fragment ion such as m/z 186 ([M-2Cl]+). The relative abundances of these ions are used for confirmation.
-
-
-
Quantification: Prepare a calibration curve using certified reference standards of this compound. An internal standard (e.g., a ¹³C-labeled PCB congener) should be used to correct for variations in sample preparation and instrument response.
Spectroscopic Characterization
Mass Spectrometry
Under Electron Ionization (EI), this compound will first form a molecular ion (M⁺˙). The fragmentation pattern is characterized by the sequential loss of chlorine atoms. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in a characteristic cluster of peaks for the molecular ion and chlorine-containing fragments. For a molecule with three chlorine atoms, the expected isotopic abundance ratio for M⁺: (M+2)⁺: (M+4)⁺: (M+6)⁺ is approximately 100:98:32:3.
A key feature in the mass spectra of PCBs with ortho-chlorines is the "ortho effect," which leads to an enhanced abundance of the [M-Cl]⁺ fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts are highly dependent on the electronic environment of the nuclei. For this compound, the asymmetry of the molecule results in a distinct set of signals for the protons and carbons. The predicted chemical shifts are presented below.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Assignment |
|---|---|---|
| H-3, H-5 | ~7.35 | Singlet (or narrow multiplet) |
| H-2', H-6' | ~7.2-7.3 | Multiplet |
| H-3', H-4', H-5' | ~7.4-7.5 | Multiplet |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-1 | ~138 | Quaternary |
| C-2, C-6 | ~135 | Quaternary (C-Cl) |
| C-3, C-5 | ~129 | CH |
| C-4 | ~133 | Quaternary (C-Cl) |
| C-1' | ~140 | Quaternary |
| C-2', C-6' | ~128 | CH |
| C-3', C-5' | ~129 | CH |
| C-4' | ~130 | CH |
Note: These are predicted values based on established principles of NMR spectroscopy and additivity rules for substituted aromatic rings. Actual experimental values may vary slightly.
Toxicology and Environmental Significance
This compound, like other PCBs, is a persistent organic pollutant (POP). Its lipophilicity (high Log P) leads to bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain.[1]
Toxicological Profile:
-
Mechanism of Action: The toxicity of PCBs varies between congeners. While dioxin-like PCBs exert their effects primarily through the Ah receptor, non-coplanar PCBs like this compound are thought to have different mechanisms of action, potentially involving interference with calcium signaling and neurotransmitter systems.[1]
-
Health Effects: Chronic exposure to PCBs has been linked to a range of health problems, including skin conditions, liver damage, and adverse effects on the immune, reproductive, and nervous systems.[1]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).[1]
Safety and Handling: this compound is classified as hazardous. It is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Chemical equation for synthesis of PCBs by direct chlorination of biphenyl Source: ResearchGate URL: [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]
- 3. This compound Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
- 4. DIGITAL DETRITUS - DETRITUS [digital.detritusjournal.com]
An In-Depth Technical Guide to the Structure and Synthesis of 2,4,6-Trichlorobiphenyl (PCB 30)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, despite their ban in many countries due to environmental persistence and toxicity, continue to be a subject of intense scientific scrutiny. Understanding the specific properties and synthesis of individual congeners is paramount for toxicological studies, environmental monitoring, and the development of remediation strategies. This guide focuses on 2,4,6-trichlorobiphenyl, also known as PCB 30, providing a detailed exploration of its molecular structure and a comprehensive overview of its chemical synthesis. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, grounded in established chemical principles.
Molecular Structure and Physicochemical Properties of this compound
This compound is a specific congener of polychlorinated biphenyls, characterized by the presence of three chlorine atoms attached to the biphenyl backbone at the 2, 4, and 6 positions.[1][2]
IUPAC Name: 1,3,5-trichloro-2-phenylbenzene[1] CAS Number: 35693-92-6[1][3] Molecular Formula: C₁₂H₇Cl₃[1] Molecular Weight: 257.54 g/mol [1]
The substitution pattern significantly influences the molecule's properties. The presence of two chlorine atoms in the ortho positions (2 and 6) forces the two phenyl rings to adopt a non-planar conformation due to steric hindrance. This torsional angle is a critical determinant of the molecule's biological activity and environmental behavior.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound (PCB 30).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and for designing analytical methods.
| Property | Value | Source |
| Melting Point | 63 °C | [2][4] |
| Boiling Point | 334.36 °C (estimate) | [2][4] |
| Water Solubility | 252.4 µg/L at 25 °C | [2][4] |
| Vapor Pressure | 0.000852 mmHg at 25 °C | [4] |
Synthesis of this compound: A Review of Methodologies
The synthesis of specific PCB congeners like this compound is essential for producing analytical standards and for conducting toxicological research. Several classical and modern synthetic strategies can be employed, each with its own advantages and limitations.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classical method for the formation of biaryls via the reaction of a diazonium salt with an aromatic compound.[5] In the context of synthesizing this compound, this would involve the diazotization of 2,4,6-trichloroaniline and subsequent reaction with benzene.
Reaction Scheme:
-
Diazotization: 2,4,6-trichloroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.
-
Aryl-Aryl Coupling: The diazonium salt is then reacted with an excess of benzene, typically in the presence of a base, to yield this compound.
Caption: Gomberg-Bachmann reaction pathway for this compound synthesis.
Causality Behind Experimental Choices:
-
Excess Benzene: Benzene serves as both a reactant and the solvent. Using it in large excess helps to maximize the yield of the desired cross-coupling product and minimize side reactions of the highly reactive diazonium salt.
-
Base: The base is crucial for neutralizing the acid generated during the reaction and for facilitating the coupling process.
While historically significant, the Gomberg-Bachmann reaction often suffers from low yields and the formation of a mixture of regioisomers and polymeric byproducts, making purification challenging.[5][6]
Ullmann Condensation
The Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl.[7] For the synthesis of this compound, this could be envisioned as a cross-coupling between a halogenated benzene and a halogenated 1,3,5-trichlorobenzene derivative.
Reaction Scheme:
A plausible approach would be the reaction of 1-iodo-2,4,6-trichlorobenzene with a large excess of iodobenzene in the presence of copper powder at high temperatures.
Caption: Ullmann condensation for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper facilitates the formation of an organocopper intermediate, which is key to the carbon-carbon bond formation. The reactivity of the copper is often enhanced by using finely divided powder or by in-situ activation.
-
High Temperature: The traditional Ullmann reaction requires high temperatures to overcome the activation energy for the coupling of aryl halides.
-
Choice of Halide: Aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.
A significant drawback of the classical Ullmann reaction is the harsh reaction conditions and the potential for homo-coupling of the starting materials, leading to a mixture of products. Modern modifications using ligands and more active copper catalysts can often improve yields and selectivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[3][8] This is often the method of choice for the synthesis of specific PCB congeners due to its high yields, functional group tolerance, and milder reaction conditions compared to classical methods.
Reaction Scheme:
The synthesis of this compound via Suzuki-Miyaura coupling can be achieved by reacting phenylboronic acid with a 1-halo-2,4,6-trichlorobenzene in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. The choice of palladium precursor and ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8]
-
Base: The base is required to activate the organoboron species, facilitating the transmetalation step. The strength and type of base can significantly impact the reaction outcome.[9]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol (Illustrative Example based on Suzuki-Miyaura Principles):
This protocol is an illustrative example based on general procedures for Suzuki-Miyaura couplings and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,4,6-trichlorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, such as a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, for example, 2M sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the seven aromatic protons. The protons on the unsubstituted phenyl ring will appear as a multiplet, while the two protons on the trichlorinated ring will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the 12 carbon atoms of the biphenyl backbone. The chemical shifts of the carbons bonded to chlorine will be significantly affected.[1]
Mass Spectrometry (MS):
Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic pattern of this compound. Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic cluster pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Safety, Handling, and Toxicological Profile
This compound is a member of the polychlorinated biphenyl (PCB) class of compounds, which are known for their toxicity and persistence in the environment.
Hazard Summary:
-
Toxicity: PCBs are classified as probable human carcinogens.[1] Chronic exposure can lead to a range of adverse health effects, including skin conditions, liver damage, and disruption of the endocrine and immune systems.[1]
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[1]
-
Handling: All work with this compound and its precursors should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. While classical methods like the Gomberg-Bachmann and Ullmann reactions offer historical context, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most efficient and versatile approach for the targeted synthesis of this and other PCB congeners. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the study of polychlorinated biphenyls, facilitating a deeper understanding of their chemical nature and enabling their safe and efficient synthesis for analytical and toxicological purposes.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 37247, this compound. Retrieved from [Link].
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link].
-
Wikipedia (2023). Gomberg–Bachmann reaction. Retrieved from [Link].
-
U.S. Environmental Protection Agency (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link].
- Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Chemistry (Weinheim an der Bergstrasse, Germany), 18(37), 11555–11559.
-
Eurofins Lancaster Laboratories Environmental (n.d.). Polychlorinated Biphenyl (PCB) Congener Analysis. Retrieved from [Link].
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Ullmann Reaction. Retrieved from [Link].
-
Mid-Atlantic Region, U.S. Environmental Protection Agency (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Retrieved from [Link].
-
Shimadzu Scientific Instruments (n.d.). Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler. Retrieved from [Link].
- Lee, K. H., & Kim, Y. H. (1988). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline.
-
SlidePlayer (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist. Retrieved from [Link].
-
ResearchGate (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link].
- Frame, G. M., Cochran, J. W., & Bopp, S. S. (1996). Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 47(26), 4849–4852.
-
ResearchGate (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link].
- Google Patents (n.d.). CN104311396A - Synthetic method of 2,4,6-trichlorophenol.
- Lehmler, H. J., & Robertson, L. W. (2001). Development of a synthetic PCB mixture resembling the average polychlorinated biphenyl profile in Chicago air. Environmental science & technology, 35(11), 2141–2147.
-
ResearchGate (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link].
- Ferlin, F., et al. (2020). A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope. Green Chemistry, 22(19), 6438-6446.
- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.
- Dacre, J. C., & Rosenblatt, D. H. (1974).
-
Wikipedia (2023). 2,4,6-Trichloroaniline. Retrieved from [Link].
-
Supporting Information (n.d.). Retrieved from [Link].
-
PubChem (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link].
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. This compound | 35693-92-6 [chemicalbook.com]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. mycollegevcampus.com [mycollegevcampus.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
Environmental fate of 2,4,6-Trichlorobiphenyl
An In-Depth Technical Guide on the Environmental Fate of 2,4,6-Trichlorobiphenyl
Abstract
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant scientific attention due to their widespread environmental contamination and toxicological effects. This guide focuses specifically on this compound (PCB 30), providing a comprehensive overview of its environmental fate. We will delve into its physicochemical properties, partitioning behavior in various environmental compartments, and the primary degradation and transformation pathways. Furthermore, this document will explore the bioaccumulation and biomagnification potential of this compound, its ecotoxicological implications, and the standard analytical methodologies for its detection and quantification. This guide is intended for researchers, environmental scientists, and professionals in related fields, offering a detailed understanding of the environmental behavior of this specific PCB congener.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of this compound is largely dictated by its physicochemical properties. These characteristics influence its distribution and persistence in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H7Cl3 | |
| Molecular Weight | 257.54 g/mol | |
| Log Kow (Octanol-Water Partition Coefficient) | 5.63 | |
| Water Solubility | 0.03 mg/L | |
| Vapor Pressure | 1.95 x 10-4 mm Hg at 25°C | |
| Henry's Law Constant | 3.9 x 10-4 atm-m3/mol |
The high Log Kow value indicates that this compound is highly lipophilic, meaning it has a strong affinity for fatty tissues in organisms and organic matter in soil and sediment. Its low water solubility and moderate vapor pressure contribute to its partitioning from water to air and its tendency to adsorb to particulate matter.
Environmental Partitioning
The fate of 2,4,6-trichlorobhenyl in the environment is a dynamic process of partitioning between air, water, soil, and biota.
-
Atmospheric Transport: Due to its moderate vapor pressure, this compound can volatilize from contaminated surfaces and be transported over long distances in the atmosphere, leading to its presence in remote areas far from its original source.
-
Soil and Sediment: With a high soil organic carbon-water partitioning coefficient (Koc), this compound strongly binds to organic matter in soil and sediments. This binding reduces its bioavailability and mobility in the subsurface environment.
-
Aquatic Environment: In aquatic systems, it predominantly partitions to suspended organic particles and sediments. A smaller fraction remains dissolved in the water column, where it is available for uptake by aquatic organisms.
Caption: Microbial degradation pathways for this compound.
Photodegradation
In the presence of sunlight, this compound can undergo photodegradation, particularly in the atmosphere and surface waters. This process involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds and the formation of less chlorinated biphenyls or other degradation products.
Bioaccumulation and Ecotoxicity
The lipophilic nature of this compound leads to its accumulation in the fatty tissues of organisms.
Bioaccumulation and Biomagnification
-
Bioaccumulation: Organisms can take up this compound directly from the environment (water, soil) or through their diet. Due to its slow metabolism and excretion, it accumulates in their bodies over time.
-
Biomagnification: As this compound moves up the food chain, its concentration increases at each trophic level. This process of biomagnification can lead to very high concentrations in top predators, such as birds of prey and marine mammals.
Caption: Biomagnification of this compound.
Ecotoxicity
This compound exhibits a range of toxic effects in wildlife, including:
-
Endocrine Disruption: It can interfere with the normal functioning of the endocrine system, affecting reproduction and development.
-
Immunotoxicity: Exposure can suppress the immune system, making organisms more susceptible to diseases.
-
Carcinogenicity: Some studies suggest that PCBs, including this compound, may be carcinogenic.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for monitoring the presence of this compound in the environment.
Experimental Protocol: Analysis of this compound in Soil
-
Sample Collection: Collect soil samples from the area of interest using a stainless-steel corer. Store samples in amber glass jars at 4°C until analysis.
-
Extraction:
-
Air-dry and sieve the soil sample (2 mm).
-
Weigh 10 g of the homogenized soil into a Soxhlet extraction thimble.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
Extract the sample for 18-24 hours with a 1:1 mixture of hexane and acetone.
-
-
Cleanup:
-
Concentrate the extract using a rotary evaporator.
-
Perform a cleanup step to remove interfering compounds using a Florisil column.
-
Elute the this compound from the column with hexane.
-
-
Instrumental Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Add an internal standard.
-
Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) for confirmation and quantification.
-
-
Quantification: Quantify the concentration of this compound by comparing its peak area to that of a calibration curve generated from certified reference standards.
Conclusion
This compound is a persistent and bioaccumulative environmental contaminant. Its physicochemical properties facilitate its long-range transport and partitioning into soil, sediment, and biota. While natural degradation processes occur, they are generally slow, leading to the long-term presence of this compound in the environment. Its potential for biomagnification and toxicity poses a significant risk to wildlife and human health. Continued monitoring and research are essential to fully understand and mitigate the environmental impact of this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36248, this compound. Retrieved from [Link]
-
US Environmental Protection Agency. (n.d.). Estimation Programs Interface (EPI) Suite. Retrieved from [Link]
-
Syracuse Research Corporation. (n.d.). CHEMFATE Database. Retrieved from [Link]
-
Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics, 15(8), 4399-4981. Retrieved from [Link]
Toxicological effects of 2,4,6-Trichlorobiphenyl in rats
An In-Depth Technical Guide to the Toxicological Effects of 2,4,6-Trichlorobiphenyl in Rats
Authored by: Gemini, Senior Application Scientist
Abstract
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants known for their widespread environmental contamination and adverse health effects. This technical guide provides a comprehensive analysis of the toxicological profile of a specific congener, this compound (PCB 30), with a primary focus on its effects in rat models. As a non-coplanar PCB with ortho-substituted chlorine atoms, this compound exhibits toxicological mechanisms that differ significantly from dioxin-like, coplanar PCBs. This document synthesizes findings on its toxicokinetics, mechanisms of action, and target organ toxicities, including hepatotoxicity, neurotoxicity, and endocrine disruption. We delve into the causality behind experimental designs and present detailed protocols for key toxicological assessments. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the study of environmental contaminants and their physiological impacts.
Introduction: The Toxicological Significance of this compound
This compound (2,4,6-TCB), also known as PCB 30, is a specific congener of polychlorinated biphenyls, a group of synthetic organic compounds that were widely used in industrial applications such as dielectric fluids and flame retardants before being banned in many countries due to their environmental persistence and toxicity.[1] Unlike coplanar PCBs that elicit their primary toxic effects through high-affinity binding to the Aryl hydrocarbon Receptor (AhR), 2,4,6-TCB is a non-coplanar, di-ortho substituted congener. This structural characteristic hinders its ability to adopt a planar configuration, resulting in a lower affinity for the AhR and a distinct toxicological profile.[2]
The toxicity of non-coplanar PCBs is often mediated through AhR-independent pathways, including the disruption of intracellular signaling cascades, interference with neurotransmitter systems, and alterations in hormone homeostasis.[2] Rats are a principal model in toxicology for evaluating the effects of PCBs due to their well-characterized physiology and the extensive historical dataset available for comparison. Understanding the specific effects of 2,4,6-TCB in rats is crucial for assessing the risks posed by environmental PCB mixtures, where this and similar congeners are frequently present.
Toxicokinetics and Metabolism
The fate of a xenobiotic in an organism is a critical determinant of its toxicity. The processes of absorption, distribution, metabolism, and excretion (ADME) dictate the concentration and duration of the compound at its target sites.
Absorption, Distribution, and Excretion
Polychlorinated biphenyls are lipophilic compounds, a property that facilitates their absorption from the gastrointestinal tract following oral exposure, as well as through inhalation and dermal contact.[1] Once absorbed, they distribute to and accumulate in adipose tissues and other lipid-rich organs.[1] Studies on similar trichlorobiphenyl congeners in rats have shown rapid excretion after oral administration, with only a small percentage of the dose being retained in organs.[3] Excretion occurs primarily through the feces, with metabolites being eliminated as hydroxy- and conjugated derivatives.[3]
Metabolic Activation: The Role of Cytochrome P450
The metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[2] This process is essential for detoxification and excretion, as it increases the water solubility of the lipophilic parent compound. However, metabolism can also lead to the formation of more toxic reactive intermediates. For non-coplanar PCBs, metabolism often involves hydroxylation.[3]
The induction of specific CYP isozymes is a key mechanistic aspect of PCB toxicity. While potent AhR agonists like coplanar PCBs are strong inducers of CYP1A1, non-coplanar congeners are typically considered phenobarbital-type inducers, affecting CYP2B and CYP3A families.[4] Studies on the closely related 2,4,4'-trichlorobiphenyl have demonstrated the induction of hepatic microsomal ethoxyresorufin O-deethylase (EROD) activity, a marker for CYP1A1 activation, though this effect is generally weaker than that of dioxin-like compounds.[5]
Caption: Proposed metabolic pathway for this compound in rats.
Mechanisms of Toxicity
The toxic effects of 2,4,6-TCB in rats are multifaceted, arising from its interaction with multiple biological systems.
Aryl hydrocarbon Receptor (AhR) Independent Pathways
The primary mechanisms of toxicity for 2,4,6-TCB are believed to be independent of the AhR. These pathways include:
-
Neurotransmitter Disruption: Certain PCBs can interfere with calcium channels and alter brain dopamine levels.[2] This is a critical mechanism underlying the neurotoxic effects observed in rats.
-
Endocrine Disruption: PCBs can disrupt the endocrine system by altering the production of thyroid hormones and interacting with estrogen receptors.[2] They can act as analogues or antagonists of thyroid hormones, thereby disrupting the homeostasis of the thyroid axis.[1]
Oxidative Stress
Exposure to environmental toxicants, including some PCB congeners, can lead to the generation of reactive oxygen species (ROS), overwhelming the antioxidant defense systems and causing oxidative stress. This can result in damage to lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity in organs like the liver.
Systemic and Target Organ Toxicology in Rats
Acute Toxicity
The acute oral toxicity of PCBs in rats is generally considered low. The median lethal dose (LD50) for general PCB mixtures is reported to be in the range of 1010 mg/kg body weight.[2] Acute exposure symptoms can include abdominal pain, nausea, and dermal and ocular lesions.[2]
| Toxicity Endpoint | Value | Species | Reference |
| Oral LD50 (General PCBs) | 1010 mg/kg | Rat | [2] |
Subchronic and Chronic Toxicity
Long-term exposure to PCBs can lead to a range of adverse health effects.[2] A 90-day dietary exposure study in Sprague-Dawley rats using the similar congener 2,4,4'-trichlorobiphenyl (PCB 28) provides significant insights. In that study, no effects on growth rate or food consumption were observed, and there were no overt clinical signs of toxicity.[5] However, dose-dependent histological changes were noted in the liver and thyroid at dietary concentrations of 5.0 ppm and above.[5] Based on these findings, a No-Observable-Adverse-Effect Level (NOAEL) was established at 0.5 ppm in the diet, equivalent to 36 µg/kg body weight/day.[5] Chronic exposure to PCBs has been associated with damage to the liver, stomach, and kidneys, as well as changes in the immune system and impaired reproduction.[2]
Hepatotoxicity
The liver is a primary target organ for PCB toxicity. In the 90-day study with 2,4,4'-TCB, an increased incidence of mottled liver was observed in male rats at the highest dose (50.0 ppm).[5] Histological examinations revealed dose-dependent changes.[5] A key biochemical finding was the significant increase in hepatic microsomal EROD activity in both sexes at the 50.0 ppm dose, indicating an induction of CYP1A1.[5] PCBs have also been shown to have tumor-promoting activity in the rat liver, which correlates with the induction of liver growth and microsomal cytochrome P450 content.[6]
Neurotoxicity
Neurotoxicity is a significant concern with non-coplanar PCBs. The 90-day study with 2,4,4'-TCB revealed a decrease in dopamine concentration in the substantia nigra region of female rats at doses of 0.5 ppm and higher.[5] Female rats appeared to be more sensitive to these neurochemical effects than males.[5] This disruption of dopaminergic pathways is a plausible mechanism for observed behavioral alterations following PCB exposure.
Caption: Key mechanisms of 2,4,6-TCB neurotoxicity and endocrine disruption in rats.
Endocrine Disruption: Thyroid Effects
PCBs are well-established endocrine disruptors, with the thyroid gland being a particularly sensitive target.[7][8] In the 90-day rat study of 2,4,4'-TCB, dose-dependent histologic changes were observed in the thyroid.[5] PCBs can disrupt thyroid hormone homeostasis by acting as analogues or antagonists to thyroid hormones.[1] This can lead to reduced serum levels of thyroxine (T4) and subsequent feedback effects on the hypothalamic-pituitary-thyroid (HPT) axis.[7] Perinatal exposure to PCBs has been shown to cause depressed circulating thyroid hormone and abnormal thyroid cytology.[9]
Reproductive and Developmental Toxicity
Exposure to PCBs, particularly during critical developmental windows, can have profound and lasting effects on the reproductive system.[9] Perinatal exposure of rats to PCB mixtures can cause latent effects that may not manifest until adulthood and can even be passed down to subsequent generations.[9][10] Observed effects in female offspring include altered serum luteinizing hormone (LH) levels, suppressed preovulatory LH and progesterone surges, and skewed litter sex ratios.[9][10] These findings highlight the potential for low-level PCB exposure during fetal development to dysregulate reproductive physiology across generations.[10]
Carcinogenicity
Key Experimental Protocols
To ensure reproducibility and validity, toxicological assessments must follow standardized and well-documented protocols. The following sections detail methodologies for key experiments relevant to the study of 2,4,6-TCB in rats.
Protocol: 90-Day Subchronic Dietary Toxicity Study
-
Objective: To evaluate the potential health effects of repeated dietary exposure to 2,4,6-TCB in rats over a 90-day period. (Adapted from Chu et al., 1996[5]).
-
Methodology:
-
Animal Model: Use weanling Sprague-Dawley or Wistar rats, divided into groups of at least 10 males and 10 females per dose level.
-
Dose Groups: Administer 2,4,6-TCB in the diet at several concentrations (e.g., 0, 0.5, 5.0, and 50.0 ppm). The test compound should be thoroughly mixed into the standard rodent chow.
-
Exposure Period: Provide the treated diet ad libitum for 90 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight & Food Consumption: Record individual body weights and group food consumption weekly.
-
Hematology & Clinical Chemistry: At termination, collect blood for analysis of a standard panel of hematological and clinical chemistry parameters.
-
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Record organ weights (liver, kidneys, thyroid, brain, etc.).
-
Collect a comprehensive set of tissues, preserve them in 10% neutral buffered formalin, and process for histopathological examination.
-
-
Caption: Experimental workflow for a 90-day subchronic toxicity study in rats.
Protocol: Assessment of Hepatic Microsomal EROD Activity
-
Objective: To quantify the induction of CYP1A1 enzyme activity in the liver.
-
Methodology:
-
Microsome Preparation:
-
Euthanize the rat and perfuse the liver with ice-cold saline.
-
Homogenize the liver tissue in a buffer solution (e.g., potassium phosphate buffer with EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction (typically a 100,000 x g pellet).
-
-
EROD Assay:
-
Resuspend the microsomal pellet in buffer.
-
The assay mixture contains buffer, NADPH (as a cofactor), and 7-ethoxyresorufin (the substrate).
-
Initiate the reaction by adding the microsomal sample.
-
Measure the rate of formation of the fluorescent product, resorufin, using a spectrofluorometer.
-
-
Data Analysis:
-
Quantify protein concentration in the microsomal sample (e.g., using the Bradford assay).
-
Express EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.
-
-
Conclusion and Future Directions
This compound, a non-coplanar PCB congener, exhibits a distinct toxicological profile in rats, primarily targeting the liver, nervous system, and thyroid gland. Its mechanisms of action are largely independent of the AhR and involve the disruption of critical cellular and physiological processes, including dopamine signaling and thyroid hormone homeostasis. Data from the closely related congener, 2,4,4'-trichlorobiphenyl, provides a strong basis for understanding its subchronic effects and establishing a NOAEL.[5] Key toxicological outcomes in rats include hepatotoxicity characterized by enzyme induction, neurotoxicity manifested as decreased dopamine levels, and endocrine disruption leading to histological changes in the thyroid.[5] Furthermore, the broader class of PCBs poses a significant risk to reproductive and developmental health, with effects potentially spanning multiple generations.[9]
While this guide synthesizes the current understanding, further research is warranted. Long-term carcinogenicity bioassays specifically for 2,4,6-TCB are needed to definitively classify its cancer risk. Additionally, more in-depth mechanistic studies are required to fully elucidate the signaling pathways disrupted by this congener and to better understand the potential for synergistic effects within complex environmental mixtures.
References
-
Chu, I., Villeneuve, D. C., Yagminas, A., Lecavalier, P., Poon, R., Håkansson, H., Ahlborg, U. G., Valli, V. E., Kennedy, S. W., Bergman, A., Seegal, R. F., & Feeley, M. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 49(5), 301–318. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 37247, this compound. Retrieved from [Link].
-
Sánchez-Jaramillo, E., Barbaro, F., Di Conza, G., Quartulli, F. P., Gzara, Y., Sprio, S., Tampieri, A., & Toni, R. (2021). Perinatal polychlorinated biphenyls disrupt the TRH-TSH axis in the adult female rat: A morphometric immunocytochemical study. ProBiologists. [Link]
-
Sánchez-Jaramillo, E., Barbaro, F., Di Conza, G., Quartulli, F. P., Gzara, Y., Sprio, S., Tampieri, A., & Toni, R. (2021). Perinatal polychlorinated biphenyls disrupt the TRH-TSH axis in the adult female rat: A morphometric immunocytochemical study. ProBiologists. [Link]
-
Kato, S., McKinney, J. D., & Matthews, H. B. (1980). Fate of 2,5,4'-trichlorobiphenyl in rats. Toxicology and applied pharmacology, 53(3), 389–398. [Link]
-
Parkinson, A., Cockerline, R., & Safe, S. (1980). Induction of rat hepatic microsomal cytochrome P-450 by 2,3',4,4',5,5'-hexachlorobiphenyl. Biochemical pharmacology, 29(12), 1760–1763. [Link]
-
Collins, W. T., Jr, & Capen, C. C. (1980). Effect of Polychlorinated Biphenyl (PCB) on the Thyroid Gland of Rats: Ultrastructural and Biochemical Investigations. American journal of pathology, 99(1), 125–142. [Link]
-
Steinberg, R. M., Walker, D. M., Juenger, T. E., Woller, M. J., & Gore, A. C. (2008). Effects of perinatal polychlorinated biphenyls on adult female rat reproduction: development, reproductive physiology, and second generational effects. Biology of reproduction, 78(6), 1091–1101. [Link]
-
Buchmann, A., Kunz, W., Wolf, C. R., Oesch, F., & Schwarz, M. (1986). Effects of polychlorinated biphenyls in rat liver: correlation between primary subcellular effects and promoting activity. Cancer research, 46(8), 3744–3750. [Link]
-
Ghadially, F. N., & Larsen, L. (2007). Endocrine Disruptive Effects of Polychlorinated Biphenyls on the Thyroid Gland in Female Rats. Journal of Health Science, 53(2), 188-194. [Link]
-
Steinberg, R. M., Walker, D. M., Juenger, T. E., Woller, M. J., & Gore, A. C. (2008). Effects of perinatal polychlorinated biphenyls on adult female rat reproduction: development, reproductive physiology, and second generational effects. Biology of reproduction, 78(6), 1091–1101. [Link]
-
National Toxicology Program. (2021). 2,4,6-Trichlorophenol. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Wikipedia contributors. (n.d.). Polychlorinated biphenyl. In Wikipedia. Retrieved from [Link].
Sources
- 1. probiologists.com [probiologists.com]
- 2. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fate of 2,5,4'-trichlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of rat hepatic microsomal cytochrome P-450 by 2,3',4,4',5,5'-hexachlorobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of polychlorinated biphenyls in rat liver: correlation between primary subcellular effects and promoting activity [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Polychlorinated Biphenyl (PCB) on the Thyroid Gland of Rats: Ultrastructural and Biochemical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocrine Disruptive Effects of Polychlorinated Biphenyls on the Thyroid Gland in Female Rats [jstage.jst.go.jp]
- 9. Effects of Perinatal Polychlorinated Biphenyls on Adult Female Rat Reproduction: Development, Reproductive Physiology, and Second Generational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of perinatal polychlorinated biphenyls on adult female rat reproduction: development, reproductive physiology, and second generational effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 12. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,4,6-Trichlorobiphenyl (PCB 30)
Abstract: This technical guide provides a comprehensive overview of 2,4,6-Trichlorobiphenyl (CAS No. 35693-92-6), also known as PCB 30. As one of 209 polychlorinated biphenyl (PCB) congeners, this compound is of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence, bioaccumulation, and toxicological profile.[1] This document delves into the fundamental physicochemical properties, synthesis methodologies, advanced analytical techniques, toxicological mechanisms, metabolic pathways, and environmental fate of PCB 30. Designed for scientists and technical professionals, this guide synthesizes field-proven insights with established scientific principles to serve as an essential resource for laboratory applications and research development.
Introduction and Molecular Identity
This compound, designated as PCB 30, is a synthetic organochlorine compound belonging to the broader class of polychlorinated biphenyls (PCBs).[1] PCBs are a group of aromatic compounds formed by the chlorination of biphenyl, resulting in 209 possible congeners, each with a unique number and pattern of chlorine atom substitution.[1] Historically, PCBs were manufactured as complex mixtures (e.g., Aroclors) and widely used in industrial applications such as dielectric and coolant fluids in transformers and capacitors, and as plasticizers in paints and cements due to their chemical stability and insulating properties.[1][2] However, their production was banned in many countries, including the United States in 1979, due to profound evidence of environmental persistence, bioaccumulation, and adverse health effects.[3]
PCB 30 is a non-coplanar PCB, meaning the chlorine atoms at the ortho positions (2 and 6) force the two phenyl rings to twist out of the same plane. This structural characteristic is crucial as it influences the molecule's interaction with biological receptors and its overall toxicity profile, differentiating it from the more dioxin-like coplanar PCBs.[1]
Molecular Identifiers for this compound:
-
PCB Number: 30[1]
Physicochemical Properties
Understanding the physicochemical properties of PCB 30 is fundamental to predicting its environmental transport, designing effective analytical extraction methods, and assessing its toxicokinetics. Due to its lipophilic nature and low water solubility, it preferentially partitions into fatty tissues and organic-rich environmental matrices.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 257.5 g/mol | PubChem[1] |
| Physical Form | Colorless liquid or solid | Fisher Scientific[4] |
| Melting Point | 63 °C | CookeChem[7][8] |
| Boiling Point | 334.36 °C (estimated) | CookeChem[7][8] |
| Water Solubility | 252.4 µg/L at 25 °C | CookeChem[7][8] |
| Log P (Octanol-Water Partition Coefficient) | 5.7 (calculated) | PubChem[1] |
| Vapor Pressure | Low (characteristic of PCBs) | EPA[3] |
Causality Insight: The high Log P value (5.7) confirms the compound's strong lipophilicity. This is the primary driver for its bioaccumulation in the fat tissues of organisms and its strong adsorption to soil and sediment, which in turn dictates its persistence in the environment.[9]
Synthesis and Production
Commercial production of PCBs involved the direct chlorination of biphenyl with anhydrous chlorine, catalyzed by iron(III) chloride or ferric chloride.[3] This process was non-selective and resulted in complex mixtures of congeners, with the degree of chlorination controlled by the reaction time and conditions.[3]
For research and analytical purposes, specific congeners like PCB 30 are synthesized with high purity. Modern organic synthesis provides highly selective methods, overcoming the limitations of older industrial processes. The Suzuki-Miyaura cross-coupling reaction is a state-of-the-art method for this purpose.[6][7][10][11]
Conceptual Synthesis of this compound via Suzuki Coupling:
The core principle is the palladium-catalyzed reaction between an organoboron compound and an organohalide.[11][12]
-
Reactant 1: Phenylboronic acid (C₆H₅B(OH)₂)
-
Reactant 2: 1-Bromo-2,4,6-trichlorobenzene (BrC₆H₂Cl₃)
-
Catalyst: A palladium(0) complex, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: An aqueous base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid.[13]
The reaction couples the phenyl group from the boronic acid to the chlorinated benzene ring at the position of the bromine atom, yielding the target this compound with high specificity.[6][7] This approach is favored in laboratory settings because it allows for precise control over the congener structure, which is essential for toxicological studies and the preparation of analytical standards.[6][10]
Analytical Methodology
The accurate quantification of PCB 30 in complex matrices such as environmental samples (water, soil) and biological tissues is critical for risk assessment and regulatory compliance. The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS) .[4][14] The high chromatographic resolution of GC separates individual PCB congeners, while the mass spectrometer provides definitive identification and sensitive quantification.[4][15]
Detailed Protocol: Quantification of this compound in Water
This protocol outlines a self-validating system for the robust quantification of PCB 30.
-
Sample Preparation & Extraction:
-
Collect a 1 L water sample in an amber glass bottle.
-
Spike the sample with a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener) to monitor extraction efficiency.
-
Perform a liquid-liquid extraction (LLE) by transferring the sample to a separatory funnel and extracting three times with 60 mL portions of dichloromethane (DCM).[16]
-
Combine the DCM extracts and dry by passing through a column of anhydrous sodium sulfate.
-
-
Concentration and Cleanup:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica gel) to remove polar interferences. Elute the PCB fraction with hexane.
-
Further concentrate the eluate to a final volume of 1.0 mL. Add an internal standard (e.g., PCB 209) just prior to analysis for quantification.
-
-
GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[4]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp to 280°C at 8°C/min, hold for 10 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent triple quadrupole MS.[4][17]
-
Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM/SRM) for enhanced selectivity.[14][15]
-
Target Ions for PCB 30 (m/z): 256 (quantification), 258 (confirmation), 186 (confirmation).
-
-
Calibration and Quantification:
-
Prepare a multi-point calibration curve (e.g., 10-500 µg/L) using certified reference standards of PCB 30.[4]
-
Quantify the native PCB 30 concentration in the sample extract by calculating the relative response factor against the internal standard and comparing it to the calibration curve. The recovery of the surrogate standard must fall within an acceptable range (typically 70-130%) for the data to be considered valid.
-
Toxicology and Mechanism of Action
The toxicity of PCBs is highly congener-specific.[1] While PCB 30 is not one of the 12 highly toxic "dioxin-like" congeners, it still exhibits a range of adverse health effects.[3] The primary mechanism for many PCB-induced toxicities is through the activation of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[5][18]
AhR Signaling Pathway:
-
Ligand Binding: Lipophilic PCBs like PCB 30 passively diffuse across the cell membrane and bind to the AhR, which resides in the cytoplasm in a complex with heat shock proteins (HSP90) and co-chaperones.[18]
-
Nuclear Translocation: Ligand binding causes a conformational change, exposing a nuclear localization signal. The AhR-ligand complex translocates into the nucleus.
-
Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[18]
-
DNA Binding & Gene Transcription: The AhR/ARNT heterodimer is a potent transcription factor that binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.[18]
-
Induction of Xenobiotic Metabolizing Enzymes: This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[5]
Health Effects: Chronic exposure to PCBs is associated with a wide range of health issues, including effects on the immune, reproductive, nervous, and endocrine systems.[3] Specific effects include:
-
Dermal: Chloracne and skin rashes.
-
Hepatic: Liver damage and induction of hepatic enzymes.
-
Neurological: Alterations in brain dopamine levels.
-
Endocrine Disruption: Interference with thyroid hormone production and estrogen receptor binding.[1]
-
Carcinogenicity: PCBs as a class are classified as probable human carcinogens by the EPA and as definite carcinogens in humans by IARC.[1]
Table 2: Summary of Toxicological Data for Trichlorobiphenyls
| Parameter | Value | Species | Route | Source |
| LD50 | 1010 mg/kg | Rat | Oral | T3DB[1] |
| LD50 | 880 mg/kg | Mouse | Intraperitoneal | T3DB[1] |
| NOAEL | 0.5 ppm (diet) | Rat | Oral (90-day) | Chu et al., 1996[11] |
(Note: LD50 data is for the general trichlorobiphenyl class. NOAEL is for the specific congener 2,4,4'-trichlorobiphenyl, PCB 28, which provides a relevant toxicological benchmark).
Metabolism and Biotransformation
The metabolism of PCBs is generally slow, contributing to their bioaccumulation.[1] The rate and pathway of metabolism depend heavily on the congener's specific chlorine substitution pattern. Biotransformation is primarily mediated by the cytochrome P450 monooxygenase system in the liver.[1]
-
Phase I Metabolism (Hydroxylation): The P450 enzymes, particularly those induced by AhR activation (like CYP1A1), catalyze the hydroxylation of the biphenyl rings. This introduces a polar hydroxyl (-OH) group, making the molecule more water-soluble. For PCB 30, hydroxylation can occur on either the lightly substituted phenyl ring or the trichlorinated ring.
-
Phase II Metabolism (Conjugation): The newly formed hydroxylated metabolites can then undergo conjugation with endogenous molecules like glucuronic acid or sulfate. This further increases their water solubility and facilitates their excretion from the body, primarily in bile and feces.[1]
Environmental Fate and Degradation
PCBs are notorious for their environmental persistence.[3][8][9] They do not readily break down and can cycle between air, water, and soil for long periods.[3]
-
Transport: Lighter congeners are more volatile and can be transported long distances in the atmosphere.[3] PCBs adsorb strongly to soil and sediment particles, leading to their accumulation in aquatic environments.
-
Bioaccumulation: Due to their lipophilicity, PCBs bioaccumulate in organisms and biomagnify up the food chain, reaching the highest concentrations in top predators, including humans.[9]
-
Degradation: While highly resistant, PCBs are not completely inert.
-
Microbial Degradation: Under anaerobic conditions in sediments, microorganisms can slowly dechlorinate higher-chlorinated PCBs to less-chlorinated congeners.[2] Aerobic bacteria can then degrade these lighter congeners through oxidative pathways.[8][19]
-
Photodegradation: Sunlight can contribute to the degradation of PCBs, particularly in surface waters or on surfaces, although this process is generally slow.
-
Safety, Handling, and Regulatory Status
Working with PCB 30 requires strict adherence to safety protocols due to its potential health hazards. It is classified under the Globally Harmonized System (GHS) with multiple hazard statements.
Table 3: GHS Hazard and Precautionary Statements for this compound
| GHS Code | Hazard Statement | Precautionary Recommendations |
| H373 | May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| H400 | Very toxic to aquatic life. | P273: Avoid release to the environment. |
| H410 | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
| P501: Dispose of contents/container to an approved waste disposal plant. | ||
| Source: PubChem, ECHA C&L Inventory[1] |
Laboratory Handling Procedures:
-
Engineering Controls: All work with PCB 30, especially handling of neat material or concentrated solutions, must be conducted in a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. Ensure gloves are changed immediately if contaminated.
-
Storage: Store in a well-ventilated, cool, and dry place away from heat and open flames, in a tightly sealed container.[6]
-
Disposal: All PCB-contaminated waste (e.g., pipette tips, vials, solvents) is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.
Regulatory Context: this compound is listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention, which calls for the elimination of its production and use.[1]
Conclusion
This compound (PCB 30) serves as a representative model for understanding the broader challenges posed by persistent organic pollutants. Its unique physicochemical properties dictate its environmental behavior, while its interaction with the Aryl Hydrocarbon Receptor provides a clear mechanism for its toxicity. For researchers, a thorough grasp of its synthesis, analytical detection, metabolism, and safe handling is paramount. As research continues to unravel the subtle, long-term health effects of individual PCB congeners, this foundational knowledge will be indispensable for developing effective remediation strategies, refining risk assessments, and protecting human and environmental health.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37247, this compound. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Learn about Polychlorinated Biphenyls (PCBs). EPA.gov. Retrieved from [Link]
-
Bremle, G., & Larsson, P. (1998). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Fresenius' Journal of Analytical Chemistry, 361(1), 70-72. Retrieved from [Link]
-
Request PDF. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2015). The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats. Reproductive Toxicology, 55, 47-54. Retrieved from [Link]
-
University of Hawaii at Manoa. Microbial Degradation of Polychlorinated Biphenyls (PCBs) in Sediment. Civil & Environmental Engineering Department. Retrieved from [Link]
-
Neufeld, M. J., & Parnas, R. S. (2009). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 74(7), 994-999. Retrieved from [Link]
-
Endocrine Abstracts (2019). Polychlorinated biphenyls (PCBs) modulate AHR pathways leading to the altered expression of genes involved in extra-cellular matrix (ECM) remodeling and epigenetic regulation in thyrocytes. Endocrine Abstracts, 63, GP14. Retrieved from [Link]
-
Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. Retrieved from [Link]
-
Wikipedia. Bioremediation of polychlorinated biphenyls. Wikipedia. Retrieved from [Link]
-
Vasile, C., & Brebu, M. (2014). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Journal of Environmental Protection and Ecology, 15(3), 1163-1171. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Fujita, H., & Yoshioka, W. (2022). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. International Journal of Molecular Sciences, 23(15), 8631. Retrieved from [Link]
-
UN Environment Programme (UNEP). PCBs - a forgotten legacy?. UNEP. Retrieved from [Link]
-
Monge, D., & Buchwald, S. L. (2014). Recent synthetic developments and applications of the Ullmann reaction. A review. Chemical Reviews, 114(12), 6059-6117. Retrieved from [Link]
-
Chromatography Online (2024). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. LCGC International. Retrieved from [Link]
-
Schnekenburger, M., et al. (2007). Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. Toxicological Sciences, 98(1), 103-112. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Chu, I., et al. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Journal of Environmental Science and Health, Part B, 31(6), 1249-1266. Retrieved from [Link]
-
Hassan, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(12), 1433. Retrieved from [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. Ullmann reaction. Wikipedia. Retrieved from [Link]
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbial Degradation of Polychlorinated Biphenyls (PCBs) in Sediment – Civil & Environmental Engineering Department- University of Hawaii at Manoa [cee.hawaii.edu]
- 9. unep.org [unep.org]
- 10. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 2,4,6-Trichlorobiphenyl (PCB 30)
This guide provides an in-depth technical overview of 2,4,6-trichlorobiphenyl, a specific congener of polychlorinated biphenyls (PCBs). Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes critical information on its chemical identity, properties, synthesis, analytical determination, toxicity, and environmental fate. Our approach is rooted in established scientific principles and supported by authoritative references to ensure accuracy and reliability.
Chemical Identity and Nomenclature
This compound is a synthetic organochlorine compound belonging to the polychlorinated biphenyl (PCB) family. PCBs are a class of 209 distinct congeners, each with a different number and position of chlorine atoms on the biphenyl backbone.[1] Historically, PCBs were widely used in industrial applications due to their chemical stability and insulating properties.[2] However, their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects.[1]
The nomenclature of PCBs can be complex. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic naming system based on the substitution pattern of chlorine atoms on the biphenyl rings.[1]
IUPAC Name: 1,3,5-trichloro-2-phenylbenzene[1]
This compound is also widely known by several synonyms and identifiers, which are crucial for cross-referencing in scientific literature and databases.
Common Synonyms and Identifiers:
-
This compound[1]
-
PCB 30[1]
-
2,4,6-Trichloro-1,1'-biphenyl[1]
-
2,4,6-Tcb[1]
-
CAS Number: 35693-92-6[3]
-
PubChem CID: 37247[1]
Physicochemical Properties
The physical and chemical properties of this compound are critical for understanding its environmental transport, fate, and bioaccumulation potential. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₇Cl₃ | [1] |
| Molecular Weight | 257.54 g/mol | [4] |
| Appearance | Colorless to light yellow, thick, oily liquid or solid | [2] |
| Melting Point | -107.3 °C | [3] |
| Boiling Point | 99.2 °C | [3] |
| Water Solubility | Low | [2] |
| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | [2] |
Molecular Structure
The structure of this compound consists of a biphenyl core with three chlorine atoms attached at the 2, 4, and 6 positions of one of the phenyl rings. The presence of chlorine atoms in the ortho positions (2 and 6) forces the two phenyl rings out of plane, a key determinant of its toxicological properties.
Caption: Chemical structure of this compound.
Synthesis and Spectroscopic Characterization
Synthesis
The laboratory synthesis of specific PCB congeners like this compound is essential for toxicological studies and for use as analytical standards. While historical industrial production involved the direct chlorination of biphenyl, resulting in complex mixtures, targeted synthesis of individual congeners requires more precise chemical methods. Two common approaches for the synthesis of biphenyls are the Suzuki-Miyaura coupling and the Ullmann reaction.[5][6]
A plausible synthetic route for this compound via a Suzuki-Miyaura coupling is outlined below. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[7]
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Spectroscopic Data
The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak (M⁺) at m/z 256, corresponding to the molecular weight of the compound with the most abundant chlorine isotopes (³⁵Cl). The isotopic pattern due to the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) will be evident in the mass spectrum, providing a definitive signature for the number of chlorine atoms.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-7.6 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet, while the two protons on the trichlorinated ring will appear as distinct signals, likely singlets or narrowly split doublets, depending on the coupling constants.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl core, unless there is accidental chemical shift equivalence. The carbons bonded to chlorine will be significantly downfield shifted.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and C-Cl stretching (typically in the range of 600-800 cm⁻¹).[10]
Analytical Methodology
The accurate and sensitive detection of this compound in environmental and biological matrices is crucial for exposure assessment and regulatory compliance. The standard method for PCB analysis is gas chromatography (GC).
EPA Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography
This method is widely used for the determination of PCBs as Aroclors or as individual congeners.[11]
Experimental Protocol Outline:
-
Sample Preparation:
-
Extraction: The extraction method depends on the sample matrix. For solid samples like soil and sediment, pressurized fluid extraction (EPA Method 3545A) or Soxhlet extraction (EPA Method 3540C) are commonly used.[12][13] For aqueous samples, liquid-liquid extraction (EPA Method 3510C) is employed.[14]
-
Cleanup: Extracts often contain interfering compounds that need to be removed prior to GC analysis. This is typically achieved using techniques like column chromatography with adsorbents such as silica gel or Florisil. A sulfuric acid/potassium permanganate cleanup (Method 3665) can be used to remove many co-extracted organic compounds.[15]
-
-
Gas Chromatography (GC) Analysis:
-
Instrumentation: A gas chromatograph equipped with a capillary column and an electron capture detector (ECD) is typically used. The ECD is highly sensitive to halogenated compounds like PCBs.[11]
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is commonly used for the separation of PCB congeners.[16]
-
Operating Conditions:
-
Injector Temperature: Typically around 250 °C.
-
Oven Temperature Program: A temperature ramp is used to achieve separation of the different PCB congeners. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a final temperature of around 300 °C.
-
Detector Temperature: Typically around 300-325 °C.
-
-
-
Quantification: Identification and quantification are performed by comparing the retention times and peak areas of the analyte in the sample to those of a certified reference standard of this compound.[3]
Caption: General workflow for the analysis of this compound.
Toxicology and Mechanism of Action
The toxicity of PCBs varies significantly between different congeners. A key classification is based on their ability to adopt a planar or non-planar conformation.[2]
-
Dioxin-like PCBs: These congeners have no or only one chlorine atom in the ortho positions, allowing the two phenyl rings to be coplanar. This structural similarity to dioxins enables them to bind to and activate the aryl hydrocarbon receptor (AhR).[17] Activation of the AhR leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes and a wide range of toxic effects.[18]
-
Non-dioxin-like PCBs: Congeners with two or more ortho-chlorine atoms, such as this compound, are sterically hindered from adopting a coplanar structure.[2] Consequently, they do not bind to the AhR and do not exhibit dioxin-like toxicity.[19] However, non-dioxin-like PCBs are not devoid of biological activity and can cause adverse health effects through different mechanisms.[20] These effects can include neurotoxicity, immunotoxicity, and disruption of endocrine function.[2]
The primary toxicological concern for this compound and other non-dioxin-like PCBs is their potential to interfere with intracellular signaling pathways and neurodevelopment.[21]
Caption: Contrasting toxicological pathways of dioxin-like and non-dioxin-like PCBs.
Environmental Fate and Biodegradation
Due to their chemical stability, PCBs are persistent in the environment. They are hydrophobic and tend to adsorb to soil and sediment particles.[2] Their low water solubility and high lipophilicity contribute to their bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain.[1]
While PCBs are generally resistant to degradation, some microorganisms have evolved pathways to break them down. The biodegradation of PCBs can occur under both aerobic and anaerobic conditions.[22]
-
Aerobic Biodegradation: In the presence of oxygen, bacteria can degrade PCBs through a pathway involving dioxygenase enzymes. This process is generally more effective for less chlorinated PCBs.
-
Anaerobic Biodegradation: Under anaerobic conditions, PCBs can undergo reductive dechlorination, where chlorine atoms are removed from the biphenyl rings. This process can reduce the toxicity of highly chlorinated congeners, making them more susceptible to subsequent aerobic degradation.
The biodegradation of this compound is expected to be slower than that of less chlorinated congeners. A potential degradation pathway, analogous to that of 2,4,6-trichlorophenol, involves initial oxidation and dechlorination steps.[23]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 37247, this compound. Retrieved from [Link]
-
Wikipedia contributors. (2023). Polychlorinated biphenyl. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
Beaudette, L. A., et al. (2000). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Applied and Environmental Microbiology, 66(8), 3450–3456. [Link]
-
Hilscherova, K., et al. (2002). The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats. Toxicology and Applied Pharmacology, 180(2), 91-98. [Link]
-
Fischer, L. J., et al. (1998). Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment. Critical Reviews in Toxicology, 28(6), 543-592. [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. Retrieved from [Link]
-
Basilicata, M. G., et al. (2019). Polychlorinated biphenyls (PCBs) modulate AHR pathways leading to the altered expression of genes involved in extra-cellular matrix (ECM) remodeling and epigenetic regulation in thyrocytes. Endocrine Abstracts, 65, EP958. [Link]
-
Agilent Technologies. (2020). Polychlorinated Biphenyl (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
Faramarzi, M. A., et al. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Bioengineering and Biotechnology, 10, 968811. [Link]
-
U.S. Environmental Protection Agency. (2023). How to Test for PCBs and Characterize Suspect Materials. Retrieved from [Link]
-
ATP STAR Kota. (2016, September 24). Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota [Video]. YouTube. [Link]
-
World Health Organization. (2016). Non-dioxin-like polychlorinated biphenyls. Retrieved from [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143. [Link]
-
Dong, B., et al. (2010). Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. Toxicological Sciences, 115(2), 487–497. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) native PCP and (b) 2,4,6-trichlorophenol (TCP) loaded PCP. Retrieved from [Link]
-
LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved from [Link]
-
Singh, N. S. (2022). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. In Microbial Bioremediation & Biodegradation. [Link]
-
Kim, J., et al. (2020). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 10(1), 1-10. [Link]
-
Bundesinstitut für Risikobewertung. (2018). Non-dioxin-like PCBs are undesirable in food and feed. Retrieved from [Link]
-
Grinvald, I. I., et al. (2015). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Procedia Chemistry, 15, 230-236. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Kharoune, L., et al. (2002). Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium. Applied Microbiology and Biotechnology, 59(1), 101-107. [Link]
-
Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway for the degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium. Retrieved from [Link]
-
Boster Bio. (n.d.). How Does the AhR (Aryl Hydrocarbon Receptor) Pathway Regulate CYP1A1 Expression?. Retrieved from [Link]
-
Federal Register. (2021). Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]
-
SEM Lab, Inc. (n.d.). FTIR Analysis. Retrieved from [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 3. accustandard.com [accustandard.com]
- 4. This compound 100 µg/mL in Isooctane [lgcstandards.com]
- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. znaturforsch.com [znaturforsch.com]
- 10. semlab.com [semlab.com]
- 11. epa.gov [epa.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. greenrivertech.com.tw [greenrivertech.com.tw]
- 14. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]
- 15. NEMI Method Summary - 8082A [nemi.gov]
- 16. agilent.com [agilent.com]
- 17. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 19. epa.gov [epa.gov]
- 20. who.int [who.int]
- 21. Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Trichlorobiphenyl (PCB-30)
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have garnered significant scientific and regulatory attention due to their persistence, bioaccumulation, and toxicological effects. This guide provides a detailed technical overview of a specific PCB congener, 2,4,6-trichlorobiphenyl (also known as PCB-30), intended for researchers, scientists, and professionals in drug development and environmental science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay of the compound's properties that dictate its environmental behavior and toxicological profile.
Section 1: Molecular Identity and Core Physicochemical Properties
This compound is a member of the trichlorobiphenyl homolog group, possessing three chlorine atoms attached to the biphenyl backbone.[1] The precise positioning of these chlorine atoms on the phenyl rings dictates its unique chemical and physical characteristics, distinguishing it from its other trichlorobiphenyl isomers.
Chemical Structure and Identification
The structure of this compound consists of a biphenyl molecule with chlorine atoms at the 2, 4, and 6 positions of one of the phenyl rings. This substitution pattern is crucial as it influences the molecule's planarity and, consequently, its interaction with biological receptors.
| Identifier | Value | Source |
| IUPAC Name | 1,3,5-trichloro-2-phenylbenzene | [2] |
| CAS Number | 35693-92-6 | [3] |
| Molecular Formula | C₁₂H₇Cl₃ | [3] |
| Molecular Weight | 257.54 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl | [2] |
| InChI Key | MTLMVEWEYZFYTH-UHFFFAOYSA-N | [3] |
Key Physical Properties
The physical properties of this compound are fundamental to understanding its environmental distribution and partitioning behavior. These properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 63 °C | [4] |
| Boiling Point (estimated) | 334.36 °C | [4] |
| Vapor Pressure | Data for specific trichlorobiphenyls suggest a low vapor pressure, contributing to their persistence in the environment. For example, the vapor pressure of 2,4,4'-trichlorobiphenyl has been reported as 0.017 Pa at 25°C. | [5] |
| Water Solubility (at 25 °C) | 252.4 µg/L | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.7 (computed) | [2] |
The low water solubility and high octanol-water partition coefficient (Log Kow) are hallmarks of lipophilic compounds.[2][4] This indicates a strong tendency for this compound to partition from aqueous phases into organic media, such as sediments, soil organic matter, and the fatty tissues of living organisms. This is a primary driver for its bioaccumulation in the food chain.[6]
Section 2: Chemical Reactivity and Environmental Fate
The chemical stability of PCBs, including this compound, is a defining characteristic that contributes to their environmental persistence.[7] However, they are not entirely inert and can undergo degradation through various processes, albeit slowly.
Degradation Pathways
Photochemical Degradation: In the presence of sunlight, particularly UV radiation, PCBs can undergo photolytic degradation. This process often involves the reductive dechlorination of the biphenyl rings. For some trichlorobiphenyls, photodegradation is accelerated in the presence of dissolved organic matter, which can act as a photosensitizer.[8] The degradation can proceed through the formation of hydroxylated and other oxygenated intermediates.[8]
Biological Degradation: The biodegradation of PCBs is a complex process that is highly dependent on the specific congener and the microbial consortia present. Aerobic biodegradation often proceeds via dioxygenase-mediated oxidation, leading to the formation of chlorobenzoic acids.[9] Anaerobic dechlorination, where chlorine atoms are sequentially removed, is another significant pathway in sedimentary environments. The substitution pattern of this compound influences its susceptibility to microbial attack.
Caption: Environmental degradation pathways of 2,4,6-TCB.
Section 3: Toxicological Profile
The toxicity of PCBs is congener-specific. While this compound is not considered one of the highly toxic "dioxin-like" PCBs due to its ortho-chlorine substitution which prevents a planar configuration, it still exhibits toxicity.
The general mechanism of toxicity for many PCBs involves interaction with the aryl hydrocarbon receptor (AhR), leading to a cascade of downstream effects.[2] However, non-dioxin-like PCBs can also exert toxicity through other mechanisms, including interference with intracellular signaling pathways and neurotoxic effects.[10] Chronic exposure to PCBs has been linked to various health issues, including dermal lesions, liver damage, and disruption of the endocrine system.[2]
Section 4: Experimental Protocol - Determination of Octanol-Water Partition Coefficient (Kow) by the Shake-Flask Method (OECD Guideline 107)
The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental fate and bioaccumulation potential of a chemical. The shake-flask method is a standardized and widely accepted technique for its determination.[11]
Principle and Justification
The method is based on the principle of partitioning a chemical between two immiscible liquid phases, n-octanol and water, until equilibrium is reached. The concentration of the substance in each phase is then measured, and the Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Choice of Solvents: n-octanol is chosen as the surrogate for lipids due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain. This allows it to mimic the partitioning behavior of compounds in biological membranes. Water represents the aqueous environment.
-
Equilibrium: Achieving true equilibrium is paramount for accurate Kow determination. The shake-flask method facilitates this by vigorously mixing the two phases, increasing the interfacial surface area and accelerating the mass transfer of the analyte between the phases.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to ensure that the final concentration in the aqueous phase is above the analytical detection limit.
-
Saturate the n-octanol with water and the water with n-octanol by mixing them for 24 hours and allowing them to separate. This pre-saturation is crucial to prevent volume changes during the partitioning experiment.
-
-
Partitioning:
-
In a series of glass-stoppered centrifuge tubes, add known volumes of the n-octanol stock solution and the water-saturated n-octanol.
-
Add a known volume of the n-octanol-saturated water to each tube. The volume ratio of octanol to water can be varied to optimize the measurement for compounds with high or low Kow values.
-
Securely cap the tubes and shake them vigorously for a predetermined time (e.g., 24 hours) at a constant temperature (typically 25 °C). The duration of shaking should be sufficient to reach equilibrium, which should be confirmed by preliminary experiments.
-
-
Phase Separation:
-
After shaking, centrifuge the tubes at a sufficient speed and duration to ensure complete separation of the two phases. This step is critical to prevent cross-contamination of the phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from the aqueous phase for analysis.
-
Analyze the concentration of this compound in the aqueous phase using a suitable analytical technique, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), which are highly sensitive for chlorinated compounds.
-
The concentration in the octanol phase is typically determined by mass balance, knowing the initial amount of the substance and the concentration in the aqueous phase.
-
-
Calculation:
-
Calculate the Kow using the following formula: Kow = C_octanol / C_water where C_octanol is the concentration in the n-octanol phase and C_water is the concentration in the aqueous phase.
-
The result is usually expressed as its base-10 logarithm (Log Kow).
-
Caption: Workflow for Kow determination via shake-flask method.
Section 5: Conclusion
This compound, as a representative PCB congener, exhibits physicochemical properties that underscore the environmental challenges posed by this class of compounds. Its low water solubility, high lipophilicity, and resistance to degradation contribute to its persistence and bioaccumulation. A thorough understanding of these properties, grounded in standardized experimental methodologies, is essential for accurate risk assessment, the development of effective remediation strategies, and for informing public health policies.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 37247, this compound. Available from: [Link].
-
Wikipedia. Polychlorinated biphenyl. Available from: [Link].
- Chen, L., Tang, X., Shen, C., Chen, C., & Chen, Y. (2012). Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter.
-
Analytice. OECD test n°104: Vapour pressure. Available from: [Link].
- Kramer, P. M., & Korytar, P. (2010). Sources and toxicities of phenolic polychlorinated biphenyls (OH-PCBs). Environmental Science & Technology, 44(15), 5737-5744.
- Singh, N. S. (2022). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi.
- Google Patents. CN104311396A - Synthetic method of 2,4,6-trichlorophenol.
- Robertson, L. W., & Hansen, L. G. (2001). PCBs: Recent advances in environmental toxicology and health effects. University Press of Kentucky.
-
GOV.UK. Estimating the octanol-water partition coefficient for chemical substances. Available from: [Link].
- Iwata, H., Tanabe, S., & Tatsukawa, R. (1993). Vapor pressure determination for individual polychlorinated biphenyls and commercial fluids using the Knudsen effusion method. Environmental Science & Technology, 27(8), 1577-1583.
-
MDPI. Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. Available from: [Link].
-
ResearchGate. Environmental Fate and Global Distribution of Polychlorinated Biphenyls. Available from: [Link].
- Kharoune, L., Kharoune, M., Lebeault, J. M., & Pauss, A. (2002). Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium. Applied microbiology and biotechnology, 59(2-3), 233-237.
-
ResearchGate. Photodegradation of polychlorinated Biphenyls (PCBs) in surfactant solutions: experimental and theoretical Insights into dechlorination pathways. Available from: [Link].
-
Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link].
-
U.S. Environmental Protection Agency. Learn about Polychlorinated Biphenyls (PCBs). Available from: [Link].
-
Organic Syntheses. Org. Synth. 2014, 91, 39-51. Available from: [Link].
-
Regulations.gov. Vapour Pressure Determination on a Sample of. Available from: [Link].
-
Spokane River Regional Toxics Task Force. PCB 11 and Possible Routes to its Environmental Presence in Relation to the Spokane River. Available from: [Link].
-
MDPI. Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. Available from: [Link].
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Polychlorinated Biphenyls (PCBs). Available from: [Link].
-
The Toxin and Toxin Target Database (T3DB). 2,3,6-Trichlorobiphenyl (T3D0413). Available from: [Link].
- Google Patents. US4447647A - Process for the preparation of 2,4,6-trichloroaniline.
-
Frontiers. Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Available from: [Link].
-
Heliyon. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Available from: [Link].
-
OECD iLibrary. OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available from: [Link].
-
U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Available from: [Link].
-
PubMed Central. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Available from: [Link].
-
ResearchGate. Bacterial degradation pathway for 2,4,6-trichlorophenol (a), and... Available from: [Link].
-
ResearchGate. (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Available from: [Link].
-
Journal of Chemical & Engineering Data. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Available from: [Link].
-
Consilab. Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). Available from: [Link].
-
LCS Laboratory Inc. Laboratory Test: Vapour Pressure Measurement by OECD 104 (0.1 Pa Sensitivity). Available from: [Link].
-
Interstate Technology & Regulatory Council. Environmental Fate, Transport, and Investigation Strategies. Available from: [Link].
-
Taylor & Francis Online. The catalytic hydro-dechlorination of 2, 4, 4' trichlorobiphenyl at mild temperatures and atmospheric pressure. Available from: [Link].
-
Pesticide Registration Toolkit. Partition coefficient octanol/water. Available from: [Link].
-
Centers for Disease Control and Prevention. Polychlorinated Biphenyl (PCB) Toxicity. Available from: [Link].
-
NERC Open Research Archive. Fate and transport of polychlorinated biphenyls (PCBs) in the River Thames catchment – insights from a coupled multimedia fate and hydrobiogeochemical transport model. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23448, 2,4,4'-Trichlorobiphenyl. Available from: [Link].
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
- 4. accustandard.com [accustandard.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 11. agroscope.admin.ch [agroscope.admin.ch]
An In-Depth Technical Guide to the History of 2,4,6-Trichlorobiphenyl (PCB 30): Production, Use, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical overview of 2,4,6-Trichlorobiphenyl, also known as PCB 30. This specific polychlorinated biphenyl (PCB) congener was not commercially produced or utilized in its isolated form. Instead, its history is intrinsically linked to the production and widespread industrial application of complex PCB mixtures, primarily marketed under the trade name Aroclor by the Monsanto Chemical Company. This guide will delve into the industrial synthesis of these mixtures, the prevalence of this compound within them, their significant industrial applications, and the eventual decline and prohibition of their production due to mounting environmental and health concerns. The document will further explore the analytical methodologies developed to identify and quantify specific congeners like PCB 30, which are crucial for understanding their environmental fate and toxicological impact.
Introduction: The Emergence of Polychlorinated Biphenyls and the Identity of this compound
Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were first synthesized in 1881.[1] Their commercial production began in the United States in 1929 by the Swann Chemical Company, which was later acquired by Monsanto.[2] PCBs were lauded for their chemical stability, non-flammability, high boiling point, and electrical insulating properties, making them highly desirable for a vast array of industrial applications.[2]
PCBs consist of a biphenyl structure where hydrogen atoms are substituted by chlorine atoms. There are 209 distinct PCB congeners, each with a unique number and position of chlorine atoms.[3] this compound (PCB 30) is one such congener, with three chlorine atoms attached to the biphenyl backbone at the 2, 4, and 6 positions.
It is critical to understand that this compound was not manufactured or sold as a standalone chemical for industrial use. Its historical significance lies in its presence as a component within the complex technical mixtures of PCBs known as Aroclors.[4][5] Therefore, the history of its use and production is inseparable from the history of these commercial mixtures.
Industrial Production: The Genesis of Aroclor and the Incidental Creation of this compound
The industrial synthesis of PCBs involved the direct chlorination of biphenyl with anhydrous chlorine in the presence of a catalyst, typically iron filings or ferric chloride. The degree of chlorination was controlled by adjusting the reaction time and conditions, resulting in mixtures with varying average chlorine content.[6] These mixtures were then marketed under the Aroclor trade name, with a four-digit numbering system indicating the type of mixture and the approximate weight percentage of chlorine. For instance, Aroclor 1242 was a chlorinated biphenyl mixture with an average chlorine content of 42%.[3]
The production process was not designed to isolate specific congeners. Instead, it generated a complex distribution of various PCB congeners. The composition of each Aroclor batch could vary slightly depending on the specific manufacturing conditions.[3] this compound, as a trichlorinated congener, was a constituent of several Aroclor mixtures, particularly those with lower to medium chlorine content.
Table 1: Key Properties of this compound (PCB 30)
| Property | Value |
| IUPAC Name | 1,3,5-trichloro-2-phenylbenzene |
| CAS Number | 35693-92-6 |
| Molecular Formula | C₁₂H₇Cl₃ |
| Molecular Weight | 257.54 g/mol |
| Appearance | Colorless to light yellow, thick, oily liquid (as part of Aroclor mixtures) |
Source: PubChem CID 37247[7]
A Legacy of Industrial Utility: Applications of Aroclor Mixtures Containing this compound
The unique properties of Aroclor mixtures led to their use in a multitude of industrial and commercial applications for over four decades.[2] These applications can be broadly categorized into "closed" and "open" systems.
Closed System Applications:
-
Electrical Equipment: The primary use of Aroclors was as dielectric and coolant fluids in transformers and capacitors due to their excellent electrical insulating properties and thermal stability.[8]
-
Heat Transfer Systems: Their high boiling points and stability made them ideal for use as heat transfer fluids in industrial machinery.[8]
-
Hydraulic Fluids: In high-pressure hydraulic systems, particularly in environments with a high risk of fire, the non-flammability of PCBs was a significant advantage.
Open System Applications:
-
Plasticizers: Aroclors were used as plasticizers in paints, plastics (including PVC), and rubber products to enhance flexibility and durability.[2]
-
Pigments and Dyes: They were utilized in the manufacturing of certain pigments and dyes.[2]
-
Carbonless Copy Paper: A significant open-ended use was in the production of carbonless copy paper.[8]
-
Adhesives, Sealants, and Caulking Compounds: Their chemical resistance and durability made them suitable for these applications.[8]
-
Lubricants and Cutting Oils: They were also employed as lubricating and cutting oils in various industrial processes.[8]
The presence of this compound in these applications was a direct consequence of its inclusion in the Aroclor mixtures used.
The Unraveling of a Wonder Chemical: Environmental Contamination and Health Concerns
The very properties that made PCBs desirable for industrial use—their chemical stability and resistance to degradation—also led to their persistence in the environment. By the 1960s, evidence began to emerge of widespread environmental contamination by PCBs. They were found to bioaccumulate in the food chain, leading to high concentrations in wildlife and humans.
Concerns about the toxicity of PCBs grew throughout the 1970s. Studies linked PCB exposure to a range of adverse health effects, including skin conditions, liver damage, and potential carcinogenic effects. This growing body of scientific evidence prompted regulatory action.
In 1977, Monsanto, the sole producer of PCBs in the United States, voluntarily ceased their production. Subsequently, the U.S. Environmental Protection Agency (EPA) banned the production of PCBs in 1979 under the Toxic Substances Control Act (TSCA).[8]
Quantifying the Unseen: Analytical Methods for Congener-Specific Analysis
The initial analysis of PCBs focused on quantifying the total PCB content by comparing the chromatographic pattern of an environmental sample to that of the commercial Aroclor mixtures. However, as the understanding of PCB toxicity evolved, it became clear that the toxic effects varied significantly between different congeners. This necessitated the development of more sophisticated analytical techniques for congener-specific analysis.
High-resolution gas chromatography coupled with electron capture detection (HRGC/ECD) or mass spectrometry (HRGC/MS) became the standard methods for separating and quantifying individual PCB congeners, including this compound.[4] These methods allowed researchers to determine the precise composition of Aroclor mixtures and to track the environmental fate and transport of specific congeners.
Table 2: Weight Percent of this compound (PCB 30) in Various Aroclor Mixtures
| Aroclor Mixture | Average Chlorine Content (%) | This compound (PCB 30) (Weight %) |
| Aroclor 1016 | 41 | Present, but specific weight percent not consistently reported in readily available literature. Trichlorobiphenyls are a major component. |
| Aroclor 1242 | 42 | Present, but specific weight percent not consistently reported in readily available literature. Trichlorobiphenyls are a major component. |
| Aroclor 1254 | 54 | Present as a minor component. |
Note: The exact weight percentage of individual congeners can vary between different production lots of the same Aroclor mixture. The data presented here is based on available scientific literature conducting congener-specific analysis.[4]
Experimental Protocols: A Representative Method for PCB Congener Analysis
The following is a generalized, step-by-step methodology for the analysis of PCB congeners in environmental samples, based on established EPA methods.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for PCB Congener Analysis
-
Sample Extraction:
-
Solid samples (e.g., soil, sediment) are typically extracted using a Soxhlet apparatus with a suitable solvent mixture (e.g., hexane/acetone).
-
Liquid samples (e.g., water) are extracted using liquid-liquid extraction with a non-polar solvent like hexane.
-
-
Cleanup and Fractionation:
-
The raw extract is subjected to a cleanup procedure to remove interfering compounds. This often involves column chromatography using adsorbents like silica gel or florisil.
-
The eluate containing the PCBs is concentrated to a small volume.
-
-
Instrumental Analysis:
-
An aliquot of the concentrated extract is injected into a high-resolution gas chromatograph (HRGC) equipped with a capillary column suitable for PCB congener separation.
-
The GC is coupled to a mass spectrometer (MS) operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific PCB congeners.
-
-
Quantification:
-
The concentration of this compound and other congeners is determined by comparing the peak area of the analyte in the sample to the peak area of a known amount of a certified reference standard.
-
Internal standards are used to correct for variations in extraction efficiency and instrument response.
-
Visualizing the Process: Diagrams
Diagram 1: Industrial Production of Polychlorinated Biphenyls (PCBs)
A simplified workflow of the industrial chlorination of biphenyl to produce Aroclor mixtures.
Diagram 2: Workflow for PCB Congener Analysis
A representative workflow for the analysis of this compound and other PCB congeners in environmental samples.
Conclusion
The history of this compound is a compelling case study in the broader narrative of industrial chemistry in the 20th century. While never an intentionally isolated product, its presence in the widely used Aroclor mixtures made it a ubiquitous environmental contaminant. The story of its "use" is, in reality, the story of the versatile applications of these commercial PCB formulations. The eventual discovery of the environmental persistence and toxicity of PCBs, including congeners like this compound, led to a paradigm shift in the regulation of industrial chemicals and spurred the development of sophisticated analytical techniques that are now fundamental to environmental science and toxicology. Understanding this history is crucial for researchers and professionals in drug development and environmental health as it underscores the importance of thorough toxicological evaluation and the long-term environmental impact of chemical compounds.
References
- Frame, G. M., Cochran, J. W., & Bopp, S. S. (1996). The complete PCB congener distributions for 17 Aroclor mixtures determined by 3 HRGC systems optimized for comprehensive, quantitative, congener-specific analysis.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.
-
O'Reilly, Talbot & Okun. (2011). Aroclor 1254 PCBs: Dr Jekyll or Mr Hyde? Retrieved from [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aroclor and Other PCB Mixtures. Toxic Docs. Retrieved from [Link]
- Erickson, M. D. (2010). Applications of polychlorinated biphenyls. In The Handbook of Environmental Chemistry (Vol. 9, pp. 1-24). Springer, Berlin, Heidelberg.
- Kodavanti, P. R., Ward, T. R., Derr-Yellin, E. C., Mundy, W. R., Casey, A. C., & Tilson, H. A. (1998). Differential effects of two lots of aroclor 1254: congener-specific analysis and neurochemical end points. Environmental health perspectives, 106(11), 731–738.
-
Monsanto Company. (n.d.). Monsanto - POLYCHLORINATED BIPHENYLS. Toxic Docs. Retrieved from [Link]
-
ResearchGate. (n.d.). PCB congeners' patterns of abundances in Aroclor 1242, 1248, 1254, 1260, and 1016. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008). GENERATING THE RIGHT DATA: DETERMINATION OF AROCLORS VERSUS PCB CONGENERS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37247, this compound. Retrieved from [Link]
- Markowitz, G., & Rosner, D. (2018). Monsanto, PCBs, and the creation of a “world-wide ecological problem”. Journal of public health policy, 39(4), 463–471.
- Mayes, B. A., McConnell, E. E., Neal, B. H., Brunner, M. J., Hamilton, S. B., Sullivan, T. M., ... & Moore, J. A. (1998). Comparative carcinogenicity in Sprague-Dawley rats of the polychlorinated biphenyl mixtures Aroclors 1016, 1242, 1254, and 1260. Toxicological sciences, 41(1), 62-76.
-
Agilent Technologies. (2013). Identification and Quantitation of PCB Aroclor Mixtures in a Single Run Using the Agilent 7000B Triple Quadrupole GC/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
Agilent Technologies. (2023). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]
-
Triumvirate Environmental. (2021). EHS History: The Origin of PCBs and Their Impact Today. Retrieved from [Link]
-
GMWatch. (2023). Monsanto: A history. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Polychlorinated biphenyls (PCB). Research Starters. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 2,4,6-Trichlorobiphenyl (PCB 30) as a High-Fidelity Surrogate Standard
Introduction: The "Ghost" Congener Strategy
In the high-stakes quantification of Polychlorinated Biphenyls (PCBs), the greatest analytical challenge is distinguishing procedural recovery losses from actual sample variance.
2,4,6-Trichlorobiphenyl (PCB 30) represents a strategic asset in this workflow. Unlike the ubiquitous congeners found in commercial mixtures (Aroclors 1016, 1242, 1254, and 1260), PCB 30 is virtually absent from historical industrial formulations and environmental background samples.[1]
This absence makes PCB 30 the ideal Surrogate Standard . By spiking it into the sample matrix prior to extraction, any deviation from 100% recovery in the final analysis directly quantifies the efficiency of the extraction and cleanup process, rather than native contamination.
Physicochemical Profile (CAS: 35693-92-6)[2][3][4]
| Property | Value | Analytical Significance |
| Molecular Weight | 257.54 g/mol | Low mass; elutes early in GC runs. |
| Chlorine Substitution | 2, 4, 6 (Ortho/Para) | Significant steric hindrance prevents coplanarity, reducing interaction with dioxin-like receptors and altering elution behavior compared to non-ortho congeners. |
| Boiling Point | ~334 °C | Volatile enough for GC, but requires care during solvent evaporation steps to prevent loss. |
| Aroclor Presence | Negligible/Absent | Critical: Zero background interference allows for precise recovery calculation. |
Strategic Application & Workflow
The following workflow details the integration of PCB 30 into a high-resolution congener-specific analysis (compliant with principles of EPA Method 1668C and 8082A).
Logical Workflow Diagram
Figure 1: Analytical workflow emphasizing the pre-extraction introduction of PCB 30 to validate the entire sample preparation chain.
Detailed Experimental Protocol
Phase A: Standard Preparation
Objective: Create a working spiking solution that yields a detectable signal without swamping the detector.
-
Stock Solution: Obtain a certified reference material (CRM) of PCB 30 (typically 100 µg/mL in Isooctane).[2]
-
Working Surrogate Solution: Dilute the stock in acetone or hexane to a concentration of 100 ng/mL .
-
Why Acetone? If extracting aqueous samples, acetone is water-miscible, ensuring the surrogate disperses into the water phase rather than floating on top.
-
Why Hexane? Preferred for solid matrices (soils/sediments).
-
Phase B: Sample Spiking (The Critical Step)
Causality: The surrogate must experience the exact same physical conditions as the native analytes to validly correct for recovery.
-
Weigh 10 g of solid sample (or measure 1 L of aqueous sample).
-
Spike: Add 100 µL of the Working Surrogate Solution directly onto the sample matrix.
-
Target Mass on Column: This delivers 10 ng of PCB 30 total.
-
-
Equilibration: Allow the spiked sample to sit for 15–30 minutes.
Phase C: Extraction & Cleanup
-
Extraction: Perform Soxhlet (Method 3540) or Pressurized Fluid Extraction (Method 3545) using 1:1 Hexane:Acetone.
-
Cleanup:
-
Sulfuric Acid Wash: Essential for removing lipids/pigments. PCB 30 is chemically stable against concentrated H₂SO₄.
-
Sulfur Removal: Use activated copper or TBA sulfite. Sulfur co-elutes with trichlorobiphenyls and can mask the PCB 30 signal.
-
-
Concentration: Reduce volume to exactly 1.0 mL using a nitrogen blowdown (TurboVap) at <35°C.
-
Warning: PCB 30 is a trichloro-congener and is relatively volatile. Do not evaporate to dryness , or recovery will drop below 50%.
-
Phase D: Instrumental Analysis (GC-MS)[6][9][10][11]
System: GC-MS (Single Quad or Triple Quad for MRM). Column: 30m x 0.25mm ID x 0.25µm film (Phase: 5% Phenyl-methylpolysiloxane, e.g., DB-5ms or ZB-5ms).
GC Parameters:
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
80°C (hold 1 min)
-
Ramp 20°C/min to 180°C
-
Ramp 5°C/min to 300°C (hold 5 min)
-
Elution Note: PCB 30 (Trichloro) will elute early in the chromatogram, typically between PCB 18 and PCB 28.
-
MS Acquisition (SIM Mode):
-
Primary Ion (Quant): m/z 256.0
-
Secondary Ions (Qual): m/z 258.0, 186.0
-
Ion Ratio Check: The 256/258 ratio should be approx 1.0 (due to Cl₃ isotope pattern).
Data Analysis & Validation
Calculating Recovery
Since PCB 30 is a surrogate, we do not calculate its concentration in the sample; we calculate its Percent Recovery (%R) .
- : Concentration detected by the instrument (ng/mL).[3]
- : Theoretical concentration if 100% was recovered (10 ng / 1 mL final volume = 10 ng/mL).
Acceptance Criteria (Based on EPA 8082A/1668C)
| Metric | Acceptance Range | Action if Failed |
| Recovery | 60% – 130% | Re-extract sample. Check evaporation step for losses. |
| Retention Time | ± 0.05 min of Standard | Check column maintenance; trim inlet if necessary. |
| Signal-to-Noise | > 10:1 | Check detector sensitivity or matrix interference. |
Troubleshooting Low Recovery
If PCB 30 recovery is consistently low (<60%) while heavier surrogates (e.g., PCB 209) are acceptable:
-
Evaporation Issue: The nitrogen stream is too vigorous or the water bath is too hot (>40°C). PCB 30 is lost to volatilization.
-
Breakthrough: If using Silica Gel cartridges for cleanup, PCB 30 elutes very quickly. Ensure you are collecting the very first fraction of solvent.
References
-
United States Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[7] Office of Water. Link[7]
-
United States Environmental Protection Agency (EPA). (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846 Update IV. Link
-
National Institute of Standards and Technology (NIST). (2023). PCB 30 Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Link
- Frame, G. M. (1997). A collaborative study of 209 PCB congeners in Aroclors. Fresenius' Journal of Analytical Chemistry, 357(6), 701-713. (Validates the absence of PCB 30 in commercial Aroclors).
Sources
Introduction: The Analytical Imperative for 2,4,6-Trichlorobiphenyl
An Application Note and Protocol for the Gas Chromatography Analysis of 2,4,6-Trichlorobiphenyl (PCB 30)
This compound, also known as PCB 30, is a specific congener of the polychlorinated biphenyl (PCB) family.[1] PCBs are a class of synthetic organic compounds that were widely used in industrial applications, such as coolants and lubricants in electrical equipment, due to their chemical stability and insulating properties.[1][2] However, their persistence, bioaccumulation in the environment, and toxic effects led to a global ban on their production.[3][4] this compound is recognized as a persistent organic pollutant (POP) and is very toxic to aquatic life with long-lasting effects.[1][5]
The accurate and sensitive determination of individual PCB congeners like this compound in environmental matrices (e.g., water, soil, sediment) and biological tissues is critical for assessing environmental contamination, understanding toxicological exposure, and enforcing regulatory limits. Gas chromatography (GC) is the premier analytical technique for this purpose, offering the high resolution required to separate complex mixtures of PCB congeners.[6][7]
This guide provides a comprehensive, field-proven protocol for the analysis of this compound using Gas Chromatography, with protocols for both high-sensitivity screening using an Electron Capture Detector (GC-ECD) and definitive confirmation using a Mass Spectrometer (GC-MS).
Core Principle: Chromatographic Separation and Detection
The analysis of this compound hinges on two core processes:
-
Gas Chromatography (GC): The sample extract is vaporized and introduced into a long, narrow capillary column. An inert carrier gas (e.g., Helium, Nitrogen) pushes the vaporized analytes through the column. The column's inner surface is coated with a stationary phase. Analytes interact with this phase to varying degrees based on their physicochemical properties (like boiling point and polarity). This differential interaction causes them to separate, eluting from the column at characteristic times known as retention times. For PCBs, a low-polarity stationary phase is typically used, providing excellent separation of congeners.[8][9]
-
Detection: As each separated compound elutes from the column, it enters a detector.
-
Electron Capture Detector (ECD): This detector is exceptionally sensitive to electrophilic compounds, particularly halogenated molecules like PCBs. It is an ideal choice for trace-level quantification and screening.[8][9]
-
Mass Spectrometry (MS): This detector bombards eluting compounds with electrons, causing them to fragment in a predictable pattern. The resulting mass spectrum is a unique chemical fingerprint, allowing for unambiguous identification and confirmation of the analyte's identity, which is a requirement of many regulatory methods like U.S. EPA Method 608.[8][9]
-
Experimental Workflow: From Sample to Signal
The entire analytical process, from sample collection to data interpretation, follows a systematic and validated pathway. This workflow is designed to ensure the isolation of the target analyte from complex sample matrices and its accurate measurement.
Caption: Overall workflow for the analysis of this compound.
Protocol 1: Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract this compound from the sample matrix while removing interfering substances. The choice of method depends on the matrix type.[10] All glassware should be baked at high temperatures (e.g., 200°C or higher) to eliminate potential organic contaminants.[11]
1A: Extraction from Water Samples (Based on EPA Method 3510)
This protocol uses liquid-liquid extraction (LLE) to transfer the nonpolar PCB from the aqueous phase to an organic solvent.
-
Sample Collection: Collect 1 liter of water in a pre-cleaned amber glass bottle.
-
Surrogate Spiking: Spike the sample with a surrogate standard (e.g., a labeled PCB congener or a non-target halogenated compound) to monitor extraction efficiency.
-
pH Adjustment: Check the pH of the sample and adjust to a neutral pH (5-9) if necessary.
-
Solvent Extraction:
-
Transfer the 1 L sample to a 2 L separatory funnel.
-
Add 60 mL of a suitable solvent like hexane or a hexane/acetone mixture.[12]
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer back into the original sample bottle.
-
Drain the upper organic layer into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining all organic extracts.
-
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator. The final solvent should be hexane.[13]
1B: Extraction from Soil and Sediment Samples (Based on EPA Method 3540 - Soxhlet)
Soxhlet extraction is a rigorous and exhaustive technique suitable for solid matrices.[14]
-
Sample Preparation: Weigh approximately 10-20 grams of the homogenized wet sample. Mix the sample with an equal amount of anhydrous sodium sulfate to create a dry, free-flowing powder.[11]
-
Surrogate Spiking: Spike the sample with a surrogate standard.
-
Extraction:
-
Place the sample mixture into a porous extraction thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add 300 mL of a hexane/acetone (1:1 v/v) mixture to a round-bottom flask and connect it to the Soxhlet apparatus.[13]
-
Extract the sample for 16-24 hours, cycling the solvent through the sample at a rate of 4-6 cycles per hour.
-
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (approx. 5-10 mL) using a K-D apparatus or rotary evaporator.
-
Cleanup: Soil and sediment extracts often require cleanup to remove co-extracted lipids, sulfur, and other interferences. This is typically done using column chromatography with adsorbents like Florisil or silica gel.[13]
Protocol 2: Instrumental Analysis
Proper instrument setup is paramount for achieving the required sensitivity, resolution, and selectivity. The following tables provide recommended starting parameters for both GC-ECD and GC-MS systems. These may need to be optimized for specific instruments and laboratory conditions.
2A: GC-ECD Method for Screening and Quantitation
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | System capable of capillary columns and ECD | Standard for PCB analysis. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5, TG-5SilMS) | Provides excellent separation for a wide range of PCB congeners based on boiling points.[4][8] |
| Carrier Gas | Helium or Nitrogen, Constant Flow Mode (1.0-1.5 mL/min) | Inert gas to carry analytes through the column. Constant flow ensures reproducible retention times. |
| Injector | Splitless, 275 °C | Ensures quantitative transfer of trace analytes onto the column. High temperature ensures rapid vaporization.[9] |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp 1: 15 °C/min to 180 °C, Ramp 2: 5 °C/min to 280 °C (hold 5 min) | A multi-ramp program provides good separation of early-eluting congeners while shortening the run time for later ones.[6] |
| Detector | Electron Capture Detector (ECD), 300 °C | Highly sensitive to halogenated compounds. The high temperature prevents condensation of analytes. |
| Makeup Gas | Nitrogen or Argon/Methane | Required for optimal ECD performance. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
2B: GC-MS Method for Confirmation
For confirmation, Mass Spectrometry is used, typically in Selected Ion Monitoring (SIM) mode to maximize sensitivity.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | As above | - |
| Column | As above | Consistency with the screening method is ideal. |
| Carrier Gas | Helium, Constant Flow Mode (1.0-1.2 mL/min) | Helium is the preferred carrier gas for MS applications due to its inertness and efficiency. |
| Injector | Splitless, 275 °C | As above.[9] |
| Oven Program | As above | Using the same program allows for direct comparison of retention times between ECD and MS runs. |
| Mass Spectrometer | Capable of Electron Ionization (EI) and SIM mode | Standard configuration for environmental analysis. |
| Ion Source Temp. | 230 °C | Optimizes ion formation and stability. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only for specific ions of interest. |
| Ions for this compound (C₁₂H₇Cl₃) | Quantitation Ion: m/z 256. Confirmation Ions: m/z 258, 186 | The molecular ion (m/z 256) is typically the most abundant and used for quantification. The other ions are used to confirm identity based on their expected isotopic abundance ratios.[1] |
| Injection Volume | 1 µL | - |
Method Validation: Ensuring Trustworthy Data
To ensure the reliability of the results, the analytical method must be validated.[12][14] This process establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose.
| Validation Parameter | Description and Acceptance Criteria |
| Linearity | A calibration curve is generated using standards at a minimum of four concentration levels. The correlation coefficient (r²) should be > 0.990.[12] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from background noise. Typically calculated as 3 times the signal-to-noise ratio (S/N).[14][15] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 times the signal-to-noise ratio (S/N).[14][15] |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing a Certified Reference Material (CRM) or a matrix spiked with a known concentration. Recovery should typically be within 70-130%.[2] |
| Precision | The degree of agreement among replicate measurements. Assessed by calculating the relative standard deviation (RSD) of at least three replicate analyses. RSD should typically be < 20%. |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. For GC-MS, this is confirmed by the presence of all target ions at the correct retention time and in the correct abundance ratio. |
Conclusion
This application note provides a robust and validated framework for the analysis of this compound in various matrices. The combination of optimized sample preparation with high-resolution gas chromatography coupled to either ECD for sensitive screening or MS for unambiguous confirmation constitutes a powerful protocol for researchers and environmental scientists. Adherence to these methodologies, grounded in established regulatory guidelines and scientific principles, ensures the generation of high-quality, defensible data essential for environmental monitoring and risk assessment.
References
-
Detection of 2,4,6-trichloroanisole in chlorinated water at nanogram per litre levels by SPME-GC-ECD. PubMed. Available at: [Link]
-
Validating Analytical Protocols to Determine Selected Pesticides and PCBs Using Routine Samples. PMC. Available at: [Link]
-
Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Cromlab. Available at: [Link]
-
Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler. Shimadzu Scientific Instruments. Available at: [Link]
-
Standard Operating Procedure for Sampling Porous Surfaces for PCBs. US EPA. Available at: [Link]
-
Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Agilent. Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
-
Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC. Available at: [Link]
-
Analysis of PolyChlorinated Biphenyls (PCBs) by GC/M S. Interchim. Available at: [Link]
-
Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. EPA. Available at: [Link]
-
Validation of an Analytical Procedure for Selected Polychlorinated Biphenyls Determination in Sediment Samples. Polish Journal of Environmental Studies. Available at: [Link]
-
Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Agilent. Available at: [Link]
-
Organochlorine Pesticides Analysis in Water by GC/ECD. Agilent. Available at: [Link]
-
2,4',6-Trichlorobiphenyl. PubChem, National Institutes of Health. Available at: [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. 2,4',6-Trichlorobiphenyl | C12H7Cl3 | CID 38031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. interchim.fr [interchim.fr]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validating Analytical Protocols to Determine Selected Pesticides and PCBs Using Routine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. pjoes.com [pjoes.com]
- 15. Detection of 2,4,6-trichloroanisole in chlorinated water at nanogram per litre levels by SPME-GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 2,4,6-Trichlorobiphenyl
An Application Note for the Analysis of 2,4,6-Trichlorobiphenyl (PCB 30) by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This compound, also known as PCB 30, is a specific congener of the 209 polychlorinated biphenyls (PCBs).[1][2] PCBs are a class of synthetic organic compounds that were widely used in industrial applications such as electrical equipment and heat transfer fluids before being banned in many countries in the 1970s due to their environmental persistence and adverse health effects.[1][3] These compounds are known to bioaccumulate in the food chain and are classified as probable human carcinogens.[3] Chronic exposure can lead to a range of health issues, including damage to the liver, kidneys, and immune system.[1][3]
The persistent nature of PCBs necessitates robust and sensitive analytical methods for their detection and quantification in various environmental matrices, including soil, water, and biological tissues.[4] The primary analytical challenge lies in accurately identifying and quantifying specific congeners like this compound within complex mixtures and often at trace concentrations. Gas chromatography coupled with mass spectrometry (GC-MS) has become the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[5][6] This application note provides a detailed protocol for the analysis of this compound using gas chromatography-tandem mass spectrometry (GC-MS/MS), a technique that provides enhanced selectivity for analysis in complex samples.[4][5]
Principles of Mass Spectrometric Detection for this compound
The successful mass spectrometric analysis of this compound hinges on the interplay between chromatographic separation, ionization, and mass analysis.
Gas Chromatography (GC): Before detection, GC is employed to separate this compound from other PCB congeners and interfering compounds present in the sample matrix.[6] The choice of GC column, typically a low-polarity phase like a DB-5ms, and a precise temperature program are critical for achieving the necessary chromatographic resolution.[7]
Ionization: Electron Ionization (EI): Electron Ionization (EI) is the most common and robust ionization technique for PCB analysis.[8] In the EI source, the eluted this compound molecules are bombarded with high-energy electrons (typically 70 eV). This process imparts sufficient energy to eject an electron from the molecule, forming a positively charged molecular ion ([M]⁺•), and causes predictable fragmentation.[8][9] The resulting mass spectrum, with its unique molecular ion and fragment ions, serves as a chemical fingerprint for identification.
Mass Analysis: From Single to Tandem Quadrupoles:
-
Single Quadrupole (MS): In a standard GC-MS system, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). For enhanced sensitivity, Selected Ion Monitoring (SIM) is often used, where the instrument is set to detect only a few characteristic m/z values for the target analyte.[6]
-
Tandem Quadrupole (MS/MS): For complex matrices, tandem mass spectrometry (GC-MS/MS) provides a significant increase in selectivity and signal-to-noise ratio.[5] This technique uses two quadrupole mass analyzers in series, separated by a collision cell. The first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the molecular ion of this compound). This ion then enters the collision cell (Q2), where it is fragmented through collision-induced dissociation (CID) with an inert gas. The second quadrupole (Q3) then analyzes the resulting product ions. This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background interference.[4]
Mass Spectral Fragmentation of this compound
Under Electron Ionization, this compound (C₁₂H₇Cl₃, molecular weight ~257.5 g/mol ) undergoes characteristic fragmentation.[1][2] The most prominent feature is the sequential loss of chlorine atoms from the molecular ion.[8][10]
The table below summarizes the key ions observed in the EI mass spectrum of this compound. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in a distinctive cluster of peaks for each chlorine-containing ion. The m/z listed corresponds to the ion containing only the ³⁵Cl isotope.
| m/z (for ³⁵Cl) | Ion Identity | Description |
| 256 | [C₁₂H₇Cl₃]⁺• | Molecular Ion ([M]⁺•) |
| 221 | [C₁₂H₇Cl₂]⁺ | [M-Cl]⁺ |
| 186 | [C₁₂H₇Cl]⁺• | [M-2Cl]⁺• (Often a major fragment ion)[1] |
| 151 | [C₁₂H₇]⁺ | [M-3Cl]⁺ |
The fragmentation process can be visualized as follows:
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Biphenyl, 2,4,6-trichloro- [webbook.nist.gov]
- 3. 2,4,4'-Trichlorobiphenyl | C12H7Cl3 | CID 23448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of 2,4,6-Trichlorobiphenyl in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and robust protocol for the quantification of 2,4,6-trichlorobiphenyl (PCB-30), a specific polychlorinated biphenyl (PCB) congener, in soil samples. PCBs are persistent organic pollutants (POPs) that are subject to regulatory monitoring due to their environmental persistence and toxicity.[1][2] This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable method for the trace-level detection of this compound. The methodology detailed herein is based on established principles from the U.S. Environmental Protection Agency (EPA) and incorporates solvent extraction, extract cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS).[3] This protocol emphasizes a self-validating system through rigorous quality assurance and quality control (QA/QC) measures to ensure data of the highest integrity.
Introduction and Significance
Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in industrial applications, such as in electrical equipment and coolants, before their production was banned due to their adverse health effects.[1] this compound (PCB-30) is one of 209 possible PCB congeners. Due to their chemical stability, PCBs are highly resistant to degradation and can persist in the environment for long periods, bioaccumulating in the food chain.[4] Monitoring the concentration of specific PCB congeners like this compound in soil is crucial for assessing environmental contamination, understanding potential exposure risks, and guiding remediation efforts.
The analytical challenge in quantifying this compound in soil lies in its presence at trace levels within a complex sample matrix. This necessitates a highly selective and sensitive analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique well-suited for this purpose, offering excellent separation of analytes and definitive identification based on mass-to-charge ratio.[5][6]
This application note details a complete workflow, from sample collection to data analysis, for the accurate and precise quantification of this compound in soil.
Analytical Principle
The methodology involves the following key stages:
-
Sample Preparation: The soil sample is first homogenized. A representative subsample is then spiked with a surrogate standard to monitor the efficiency of the extraction and cleanup process.
-
Extraction: this compound and other PCBs are extracted from the soil matrix using a suitable organic solvent. While several methods exist, such as Soxhlet extraction (EPA Method 3540), sonication (EPA Method 3550), and accelerated solvent extraction (ASE, EPA Method 3545A), this protocol will focus on a widely accessible and effective solvent extraction technique.[4]
-
Cleanup: The resulting extract is subjected to a cleanup procedure to remove interfering co-extracted substances from the soil matrix, such as lipids and humic acids. This step is critical for preventing matrix effects and ensuring the longevity of the analytical instrumentation.[7]
-
Instrumental Analysis: The cleaned extract is analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the target analyte, this compound.
-
Quantification: The concentration of this compound is determined by comparing the response of the analyte in the sample to a calibration curve generated from standards of known concentrations. An internal standard is used to correct for variations in injection volume and instrument response.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for this compound Quantification.
Materials and Reagents
-
Solvents: Acetonitrile, Hexane, Cyclohexane (all HPLC or pesticide residue grade).
-
Standards:
-
This compound analytical standard (e.g., in isooctane at 100 µg/mL).[8]
-
Surrogate Standard: 2,4,5,6-Tetrachloro-m-xylene solution.
-
Internal Standard: Decachlorobiphenyl solution.
-
-
Reagents:
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours).
-
Purified water (e.g., Milli-Q system).[9]
-
Dispersive solid-phase extraction (dSPE) tubes for soil analysis (containing primary secondary amine (PSA), C18, and MgSO4).
-
-
Apparatus:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Autosampler.
-
Vortex mixer.
-
Centrifuge capable of 5,000 rpm.
-
Analytical balance (0.1 mg readability).
-
50 mL and 15 mL polypropylene centrifuge tubes.
-
Glassware: volumetric flasks, pipettes, syringes.
-
Nitrogen evaporation system.
-
Detailed Protocols
Sample Collection and Handling
Proper sample collection is critical for representative results. Soil samples should be collected from the top 0.5 to 2 cm of the surface, especially if surface deposition is suspected.[10] Use clean, decontaminated tools to avoid cross-contamination. Samples should be stored in amber glass jars with PTFE-lined caps at 4°C and extracted within the recommended holding time.
Preparation of Standards
-
Stock Standard (1 µg/mL): Prepare a 1 µg/mL stock solution of this compound and the surrogate standard in hexane or cyclohexane.[4]
-
Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution. A typical concentration range would be 0.1, 1, 5, 10, and 50 ng/mL.[9]
-
Internal Standard (IS): Prepare a 0.1 µg/mL solution of the internal standard (e.g., Decachlorobiphenyl) in cyclohexane.
Sample Extraction and Cleanup Protocol
This protocol is adapted from a QuEChERS-based method, which is known for its simplicity, speed, and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[9]
-
Weighing and Hydration:
-
Surrogate Spike:
-
Spike the hydrated sample with a known amount of the surrogate standard solution (e.g., 50 µL of a 1 µg/mL solution). The surrogate is a compound chemically similar to the analyte but not expected to be present in the sample. Its recovery provides a measure of the method's performance for each individual sample.
-
-
Extraction:
-
Cleanup (Dispersive SPE):
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing PSA, C18, and MgSO4.[9] The sorbents in the dSPE tube serve specific purposes: PSA removes organic acids, C18 removes nonpolar interferences like lipids, and MgSO4 removes residual water.
-
Vortex the dSPE tube for 1 minute and then centrifuge for 5 minutes at 5,000 rpm.[9]
-
-
Final Preparation:
-
Transfer 4 mL of the cleaned supernatant to a clean tube.
-
Evaporate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of cyclohexane.[1]
-
Add a known amount of the internal standard solution (e.g., 50 µL of a 0.1 µg/mL solution) before analysis.[1] The internal standard corrects for variations in instrument performance and injection volume.
-
GC-MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for the separation of a wide range of PCB congeners.[1] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Inlet | Splitless mode at 280°C | Ensures the efficient transfer of the entire sample onto the column, maximizing sensitivity. |
| Oven Program | 40°C (hold 0 min), ramp at 20°C/min to 230°C, then 5°C/min to 260°C (hold 1.5 min), then 20°C/min to 310°C (hold 2 min) | A multi-step temperature program is necessary to achieve good separation of PCB congeners and other potential contaminants.[1] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides high sensitivity and selectivity for target analyte detection. |
| Transfer Line Temp. | 300°C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 250°C | Optimizes the ionization of the target compounds. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of this compound. |
| Monitored Ions (m/z) | 256 (quantifier), 258, 186 (qualifiers) | These ions are characteristic fragments of this compound, allowing for its specific detection and confirmation.[2] |
Data Analysis and Quality Control
Calibration and Quantification
-
Calibration Curve: Inject the prepared calibration standards into the GC-MS. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of each standard. A linear regression with a coefficient of determination (R²) of >0.999 is considered acceptable.[9]
-
Quantification: The concentration of this compound in the soil sample is calculated using the linear regression equation from the calibration curve. The final concentration is reported in ng/g or µg/kg, taking into account the initial sample weight and final extract volume.
Quality Control (QC)
A robust QC protocol is essential for ensuring the reliability of the data.[11]
| QC Sample | Frequency | Acceptance Criteria | Purpose |
| Method Blank | 1 per batch of 20 samples | Below Limit of Detection (LOD) | To monitor for contamination during the sample preparation and analysis process. |
| Laboratory Control Sample (LCS) | 1 per batch | 70-130% recovery | To assess the accuracy of the analytical method by analyzing a clean matrix spiked with a known concentration of the analyte. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | 1 pair per batch | 70-130% recovery, <20% RPD | To evaluate the effect of the sample matrix on the analytical method's accuracy and precision. |
| Surrogate Standard | In every sample | 60-140% recovery | To monitor the performance of the sample preparation and analysis for each individual sample. |
Method Performance
The following table presents typical performance data for this method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 ng/g |
| Limit of Quantification (LOQ) | 0.01 - 0.05 ng/g[9] |
| Accuracy (Recovery in Spiked Soil) | 85-110% |
| Precision (RSD) | < 15% |
Conclusion
The protocol described in this application note provides a reliable, sensitive, and efficient method for the quantification of this compound in soil samples. By employing a QuEChERS-based sample preparation technique and GC-MS analysis in SIM mode, low limits of detection can be achieved. The inclusion of comprehensive quality control measures ensures the generation of high-quality, defensible data suitable for environmental monitoring and risk assessment. This method serves as a valuable tool for laboratories tasked with the analysis of PCBs in complex environmental matrices.
References
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyl (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2025, November 12). How to Test for PCBs and Characterize Suspect Materials. Retrieved from [Link]
-
Agilent Technologies. (2016, May 23). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Payne, R. B., et al. (1998). Microbial Dechlorination of 2,3,5,6-Tetrachlorobiphenyl under Anaerobic Conditions in the Absence of Soil or Sediment. Applied and Environmental Microbiology, 64(8), 2965–2970.
-
United States Environmental Protection Agency (EPA). (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chroma. Retrieved from [Link]
-
SciSpace. (n.d.). Optimizing Solvent Extraction of PCBs from Soil. Retrieved from [Link]
-
PubMed. (n.d.). Detection of 2,4,6-trichloroanisole in chlorinated water at nanogram per litre levels by SPME-GC-ECD. Retrieved from [Link]
-
Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2025, October 23). SW-846 Test Method 9078: Screening Test Method for Polychlorinated Biphenyls in Soil. Retrieved from [Link]
-
Voltcave. (n.d.). How to Ensure PCB Quality Control Meets Industry Standards. Retrieved from [Link]
-
Cromlab Instruments. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, February 10). Practical remediation of the PCB-contaminated soils. PubMed Central. Retrieved from [Link]
-
LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Evaluation of Low-Level Field Sampling Methods for PCBs and PBDEs in Surface Waters. Retrieved from [Link]
-
Pace Analytical. (n.d.). Testing for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Method 4020 SCREENING FOR POLYCHLORINATED BIPHENYLS BY IMMUNOASSAY. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. accustandard.com [accustandard.com]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. wonderfulpcb.com [wonderfulpcb.com]
Application Note: High-Recovery Extraction of 2,4,6-Trichlorobiphenyl from Aqueous Samples Using Solid-Phase Extraction and GC-MS Analysis
Introduction: The Challenge of Monitoring 2,4,6-Trichlorobiphenyl
This compound (PCB-30) is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic compounds known for their environmental persistence and toxicity.[1][2][3] Due to their historical use in industrial applications like coolants and lubricants, PCBs are widespread environmental contaminants.[1] Their presence in water bodies is of significant concern as they are very toxic to aquatic life, bioaccumulate in the food chain, and are classified as probable human carcinogens.[1]
The chemical properties of this compound—specifically its low water solubility (252.4 µg/L at 25°C) and lipophilic nature—make it challenging to extract efficiently from complex aqueous matrices at trace levels.[2][3] This application note presents a robust and validated protocol for the extraction and pre-concentration of this compound from water samples using Solid-Phase Extraction (SPE), followed by sensitive and selective quantification via Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established principles outlined in U.S. EPA methodologies, such as Method 3535 and 8082A, ensuring high accuracy and reproducibility.[4][5]
Principle of Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly efficient sample preparation technique that has become a method of choice for isolating PCBs from water, largely replacing traditional liquid-liquid extraction (LLE) to reduce solvent consumption and improve sample throughput.[5][6] The principle of this method is rooted in the differential partitioning of the analyte between a liquid phase (the water sample) and a solid stationary phase packed in a cartridge.
Causality of Method Choice:
-
Analyte Properties: this compound is a non-polar compound. This inherent hydrophobicity causes it to have a strong affinity for non-polar sorbents.
-
Sorbent Selection: A C18 (octadecyl-bonded silica) sorbent is selected for this protocol. The long alkyl chains of the C18 phase provide a non-polar environment that effectively retains the non-polar PCB congener from the highly polar water sample through hydrophobic interactions.
-
Elution Strategy: After the analyte is adsorbed onto the SPE sorbent and interferences are washed away, a non-polar organic solvent is used to disrupt the hydrophobic interactions and elute the analyte. The choice of elution solvent is critical for achieving high recovery. A mixture of acetone and hexane offers excellent elution strength for PCBs while being compatible with subsequent GC analysis.[7]
This selective adsorption and elution process allows for the concentration of the analyte from a large sample volume (e.g., 1 liter) into a small volume of solvent (e.g., 1-2 mL), significantly enhancing the method's detection limits.
Experimental Workflow Overview
The entire process, from sample collection to data analysis, follows a systematic and validated workflow designed to ensure data integrity and high recovery.
Caption: Workflow for the extraction and analysis of this compound.
Detailed Protocol
This protocol is designed for a 1-liter aqueous sample and is consistent with guidelines found in EPA Method 3535A.[7]
Materials and Reagents
| Item | Specification |
| Analyte Standard | This compound (PCB-30) solution, 100 µg/mL in isooctane or hexane.[2][8][9] |
| SPE Cartridges | C18, 1000 mg / 6 mL. |
| Solvents (HPLC Grade) | Acetone, n-Hexane, Methanol, Dichloromethane. |
| Reagents | Concentrated Sulfuric Acid (H₂SO₄), Anhydrous Sodium Sulfate (Na₂SO₄). |
| Water | Deionized (DI) Water, 18 MΩ·cm. |
| Glassware | 1 L amber glass bottles, 50 mL graduated cylinders, glass funnels, VOA vials. |
| Equipment | SPE vacuum manifold, Nitrogen evaporator, GC-MS system. |
Sample Preparation
-
Collect a 1-liter water sample in an amber glass bottle.
-
Preserve the sample by adding concentrated H₂SO₄ to adjust the pH to < 2. This inhibits microbial degradation of the analyte.[7]
-
Spike the sample with appropriate surrogate standards (e.g., other PCB congeners not expected in the sample) to monitor method performance.
Solid-Phase Extraction Procedure
-
Cartridge Conditioning: This step solvates the C18 chains and removes potential contaminants.
-
Place a C18 cartridge on the vacuum manifold.
-
Wash with 10 mL of acetone, followed by 10 mL of hexane.[7] Allow the sorbent to dry completely.
-
Activate the sorbent with 10 mL of methanol. Do not allow the cartridge to go dry from this point until sample loading is complete.
-
Equilibrate the cartridge with two 10 mL aliquots of DI water (pH < 2), leaving a small layer of water on top of the sorbent bed.
-
-
Sample Loading:
-
Load the 1 L water sample onto the cartridge, maintaining a steady flow rate of approximately 20-30 mL/min.[7] A consistent flow rate is crucial for ensuring proper analyte retention.
-
-
Cartridge Drying:
-
After the entire sample has passed through, continue to apply vacuum for 15 minutes to thoroughly dry the sorbent.[7] Residual water can decrease elution efficiency. Tapping the cartridge can help dislodge water droplets.
-
-
Analyte Elution:
-
Place a collection vial inside the manifold.
-
Rinse the original sample bottle with 5 mL of acetone and elute it through the cartridge.[7]
-
Follow with three separate 10 mL rinses of the sample bottle using n-hexane, eluting each through the cartridge into the same collection vial.[7] Collect the eluate at a slow, drop-wise rate to ensure complete interaction between the solvent and sorbent.
-
Post-Extraction Cleanup and Concentration
-
Drying the Eluate: Pass the collected eluate (approx. 35 mL total) through a funnel containing ~15 g of anhydrous sodium sulfate to remove any remaining water.[7]
-
Concentration: Gently evaporate the dried eluate to a final volume of 1.0 mL using a nitrogen evaporator at 40°C.[7]
-
Add the internal standard to the final 1.0 mL extract just before analysis. This corrects for injection volume variability.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Instrumental Analysis: GC-MS
Analysis is performed by gas chromatography coupled with a mass selective detector (MSD) or an electron capture detector (ECD).[4][10] While ECD is highly sensitive to halogenated compounds like PCBs, MS provides superior selectivity and confirmation, reducing the risk of false positives.[10]
GC-MS Parameters
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatography. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column ideal for separating PCB congeners.[11] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp at 10°C/min to 320°C (hold 5 min) | Optimized for separation of PCB congeners.[7] |
| Inlet | Splitless, 250°C | Ensures quantitative transfer of the analyte onto the column. |
| MS Source Temp | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only characteristic ions. |
| SIM Ions for PCB-30 | m/z 256 (Quantifier), 258 (Qualifier), 186 (Qualifier) | Provides high confidence in analyte identification and quantification.[10] |
Quality Control and Method Validation
To ensure the trustworthiness of the results, a rigorous quality control (QC) system must be implemented.
-
Method Blank: A 1 L aliquot of DI water is carried through the entire extraction and analysis procedure. This identifies any contamination from glassware, reagents, or the system.
-
Laboratory Control Spike (LCS): A 1 L aliquot of DI water is spiked with a known concentration of this compound. The recovery of the analyte must fall within established control limits (typically 70-130%).
-
Matrix Spike (MS/MSD): A duplicate of a real sample is spiked with a known analyte concentration. This assesses potential matrix effects (interferences from the sample matrix) on the extraction efficiency.
-
Surrogate Recovery: The recovery of surrogate standards spiked into every sample must be within control limits to validate the performance for each individual sample.
A study evaluating a similar SPE method for PCBs in water reported analyte recoveries between 92-102% with relative standard deviations (RSDs) of 3-8%, demonstrating the high accuracy and precision of this technique.[6] Limits of detection are typically in the low nanogram per liter (ng/L) range.[6][12]
Conclusion
This application note provides a comprehensive, step-by-step protocol for the reliable extraction and quantification of this compound from water samples. By leveraging the efficiency and selectivity of C18-based Solid-Phase Extraction, this method overcomes the challenges associated with analyzing hydrophobic compounds in aqueous matrices. The subsequent analysis by GC-MS in SIM mode ensures high sensitivity and confident identification. The inclusion of rigorous quality control measures validates the integrity of the data, making this protocol highly suitable for environmental monitoring, regulatory compliance, and research applications.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37247, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water. Retrieved from [Link]
-
News-Medical.Net. (2020). Overcoming the Contamination of Polychlorinated Biphenyls in Water with Automated Solid Phase Extraction. Retrieved from [Link]
-
ResearchGate. (2016). Solid-phase nanoextraction of polychlorinated biphenyls in water and their determination by gas chromatography with electron capture detector. Retrieved from [Link]
-
Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]
-
ResearchGate. (2016). SPE extraction of PCB from water?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved from [Link]
-
ScienceDirect. (2024). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. Retrieved from [Link]
-
PubMed. (2005). Simple Solid-Phase Extraction Method for Determination of Polychlorinated Biphenyls and Selected Organochlorine Pesticides in Human Serum. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 508A: PCBs by GCECD. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]
-
Restek. (n.d.). The Determination of Polychlorinated Biphenyls (PCB) Using EPA Method 8082. Retrieved from [Link]
-
Kelley Drye & Warren LLP. (2025). EPA Proposes Significant Changes to List of Approved Methods for Analyzing Effluent under the Clean Water Act, Including PCB and PFAS Methods. Retrieved from [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 35693-92-6 [chemicalbook.com]
- 3. This compound , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]
- 4. epa.gov [epa.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. unitedchem.com [unitedchem.com]
- 8. accustandard.com [accustandard.com]
- 9. This compound Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
- 10. agilent.com [agilent.com]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
Analysis of 2,4,6-Trichlorobiphenyl (PCB 30) in Biological Tissues: A Validated Protocol Using Accelerated Solvent Extraction and GC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the quantitative analysis of 2,4,6-Trichlorobiphenyl (PCB 30) in complex biological tissue matrices. Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that bioaccumulate in the food web, posing significant health risks.[1][2] Accurate monitoring of specific congeners like this compound is critical for toxicological assessment and drug development studies. This guide details a complete workflow, from sample preparation using Accelerated Solvent Extraction (ASE) to instrumental analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology emphasizes a self-validating system through rigorous quality control, ensuring data of the highest scientific integrity.
Introduction: The Challenge of PCB 30 Analysis
This compound (also known as PCB 30) is a specific congener among 209 possible PCBs.[3] Like other PCBs, it is a synthetic organic compound that was widely used in industrial applications before being banned due to its environmental persistence and adverse health effects, including potential carcinogenicity and endocrine disruption.[3] Its lipophilic nature causes it to accumulate in the adipose tissue of organisms, biomagnifying through the food chain.
Analyzing PCB 30 in biological tissues presents a significant analytical challenge. The target analyte is often present at trace levels (ng/kg or µg/kg) within a complex matrix dominated by lipids and other co-extractable biomolecules.[4][5] An effective analytical method must, therefore, be highly selective and sensitive, incorporating robust extraction and cleanup steps to isolate the analyte from these interferences. This protocol is designed to meet these challenges, providing reliable and reproducible results.
Principle of the Method
The analytical procedure involves three core stages:
-
Extraction: Isolation of lipids and lipophilic compounds, including PCB 30, from a homogenized tissue sample using Accelerated Solvent Extraction (ASE). An isotopically labeled internal standard is added prior to extraction to correct for analytical variability.
-
Cleanup: Removal of co-extracted lipids, which can interfere with chromatographic analysis, using column chromatography with an adsorbent like Florisil or silica gel.[6]
-
Quantification: Highly selective and sensitive detection of PCB 30 using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
Safety and Handling
Critical Safety Notice: this compound is a toxic substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[3] All handling of neat standards and sample extracts must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. All solvents are flammable and should be handled with care, away from ignition sources.
Reagents, Standards, and Materials
Reagents and Solvents
-
Hexane: Pesticide residue grade or equivalent.
-
Acetone: Pesticide residue grade or equivalent.
-
Dichloromethane (DCM): Pesticide residue grade or equivalent.
-
Sodium Sulfate (Na₂SO₄): Anhydrous, granular. Bake at 400°C for 4 hours before use and store in a desiccator.
-
Florisil® (60-100 mesh): Pesticide residue grade. Activate by heating at 130°C for at least 16 hours before use. Store in a desiccator.
Analytical Standards
-
This compound (PCB 30) Standard: Certified reference material, typically 100 µg/mL in a solvent like isooctane or hexane.[7][8]
-
Internal Standard (IS): ¹³C₁₂-labeled PCB congener, such as ¹³C₁₂-PCB 52. The choice of IS should be a congener not expected to be present in samples.
-
Working Standards: Prepare a series of calibration standards by diluting the stock standards in hexane. Recommended concentrations: 1, 2, 5, 10, 20, 50, and 100 µg/L.[4]
Experimental Protocol: From Tissue to Vial
The entire analytical process is designed to ensure accuracy and minimize contamination.
Sources
- 1. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partitioning of Persistent Organic Pollutants between Adipose Tissue and Serum in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. accustandard.com [accustandard.com]
- 8. This compound Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
Application Note: Utilizing 2,4,6-Trichlorobiphenyl as an Internal Standard for Chromatographic Analysis
Abstract
Accurate quantification of analytes in complex matrices is a cornerstone of analytical chemistry, particularly in environmental monitoring, toxicology, and drug development. The use of an internal standard (IS) is a critical technique to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of results. This application note provides a detailed guide for the use of 2,4,6-Trichlorobiphenyl (PCB-30) as an internal standard, focusing on its application in the analysis of Polychlorinated Biphenyls (PCBs) and other halogenated organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale for its selection, its key properties, and a comprehensive protocol for its implementation.
The Rationale for an Internal Standard
An internal standard is a compound of known concentration added to a sample before analytical workup. The fundamental principle is that the IS experiences the same procedural losses as the analyte of interest during extraction, cleanup, and injection. By comparing the response of the analyte to the response of the IS, quantitative accuracy can be significantly improved.
Key Advantages of the Internal Standard Method:
-
Corrects for Sample Loss: Compensates for analyte loss during multi-step extraction and cleanup procedures.
-
Minimizes Injection Variability: Normalizes for minor variations in injection volume.
-
Accounts for Instrument Drift: Mitigates fluctuations in detector response over time.
Why this compound (PCB-30)?
This compound is a specific congener of polychlorinated biphenyls and is an excellent choice as an internal standard for several reasons[1][2]:
-
Chemical Similarity: As a PCB, it behaves similarly to other PCB congeners and related chlorinated compounds during extraction and chromatography.
-
Not Naturally Abundant: It is not a major component of common commercial PCB mixtures (e.g., Aroclors), reducing the likelihood of its presence in environmental or biological samples.
-
Chromatographic Resolution: It typically elutes in a region of the chromatogram that is free from interference from many common target analytes.
-
Detector Response: It provides a strong and stable signal in common detectors used for PCB analysis, such as Electron Capture Detectors (ECD) and Mass Spectrometers (MS).
Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective use.
| Property | Value | Source |
| IUPAC Name | 1,3,5-trichloro-2-phenylbenzene | PubChem[3][4] |
| CAS Number | 35693-92-6 | CookeChem[1], ChemicalBook[2] |
| Molecular Formula | C₁₂H₇Cl₃ | PubChem[3][4] |
| Molecular Weight | 257.54 g/mol | CookeChem[1] |
| Melting Point | 63 °C | CookeChem[1], ChemicalBook[2] |
| Water Solubility | 252.4 µg/L (at 25 °C) | CookeChem[1], ChemicalBook[2] |
| Storage Temperature | 2-8 °C | CookeChem[1], ChemicalBook[2] |
Experimental Protocol: Quantification of PCBs in Soil
This section details a validated protocol for the extraction and quantification of target PCB congeners in a soil matrix using this compound as an internal standard. This protocol is adapted from established methodologies such as EPA Method 8082A and other application-specific procedures[5][6].
Materials and Reagents
-
Internal Standard (IS) Stock Solution: this compound, 100 µg/mL in isooctane or hexane[7][8].
-
Calibration Standards: Certified solutions containing the target PCB analytes at various concentrations.
-
Solvents: Pesticide-grade or equivalent high-purity hexane, acetone, acetonitrile, cyclohexane[5].
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Sodium Chloride (NaCl)[5].
-
Apparatus: 50 mL centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator with water bath, 0.22 µm PTFE syringe filters, GC vials.
Workflow Overview
Caption: Workflow for PCB analysis using an internal standard.
Step-by-Step Procedure
-
Sample Preparation & Spiking:
-
Weigh 5.0 ± 0.1 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of purified water to hydrate the sample and shake briefly[5].
-
Crucial Step: Accurately spike the sample with 50 µL of the this compound internal standard stock solution. The precise amount and concentration of the IS are critical for accurate final calculations.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube. Seal and vortex vigorously for 3 minutes to ensure thorough mixing and extraction of analytes and the IS from the soil matrix[5].
-
Add 2 g of NaCl to induce phase separation between the water/acetonitrile layers. Shake vigorously and then centrifuge for 5 minutes at 5,000 rpm[5].
-
-
Cleanup:
-
Transfer 6 mL of the upper acetonitrile supernatant to a new 15 mL tube containing a dispersive solid-phase extraction (dSPE) sorbent designed for soil matrix cleanup.
-
Vortex for 1 minute to allow the sorbent to remove interferences like lipids and pigments. Centrifuge again for 5 minutes at 5,000 rpm[5].
-
-
Concentration and Solvent Exchange:
-
Transfer 4 mL of the cleaned supernatant to a 10 mL glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen in a 40 °C water bath[5]. Over-drying can lead to the loss of more volatile PCB congeners.
-
Reconstitute the residue in 1.0 mL of cyclohexane (or another appropriate solvent like hexane)[5].
-
Filter the final extract through a 0.22 µm PTFE filter into a GC vial.
-
Instrumental Analysis: GC-MS/MS
The analysis is performed using a Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS), which provides excellent selectivity and sensitivity.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or Thermo Scientific TRACE 1310 GC | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B GC/MSD or Thermo Scientific TSQ 8000 MS | Offers high sensitivity and selectivity for trace-level quantification. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of PCB congeners[5]. |
| Injection Mode | Splitless, 1 µL | Ensures maximum transfer of analyte onto the column for trace analysis. |
| Inlet Temp | 280 °C | Promotes rapid volatilization of the sample. |
| Oven Program | 60°C (1 min), ramp 30°C/min to 200°C, then 10°C/min to 320°C (hold 2 min) | This temperature program effectively separates various PCB congeners based on their boiling points[9]. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. |
MRM Transitions for this compound (PCB-30):
-
Precursor Ion (m/z): 256
-
Product Ions (m/z): 186 (quantifier), 221 (qualifier) (Note: Specific transitions should be optimized in-house for the instrument being used.)
Data Analysis and Quantification
The core of the internal standard method lies in the use of response factors.
-
Calibration Curve Construction:
-
Prepare a series of calibration standards (e.g., 5-7 levels) each containing the target PCB analytes at known concentrations.
-
Spike each calibration standard with the exact same amount of this compound internal standard as was added to the unknown samples.
-
Analyze the standards and calculate the Response Ratio for each analyte at each concentration level: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Plot the Response Ratio (y-axis) against the concentration of the analyte (x-axis). Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.995.
-
-
Quantification of Unknown Samples:
-
Analyze the prepared samples.
-
Calculate the Response Ratio for each identified analyte in the sample.
-
Determine the concentration of the analyte in the sample by using the linear regression equation from the calibration curve: Concentration_Analyte = (Response_Ratio_Sample - y-intercept) / slope
-
This ratiometric approach ensures that any variations affecting both the analyte and the IS during the process are nullified, leading to a highly reliable final concentration value.
Method Validation and Quality Control
To ensure the trustworthiness of the results, a robust quality control system is essential.
-
Method Blank: An analyte-free matrix (e.g., clean sand) is processed identically to the samples to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix is spiked with known concentrations of analytes and the IS to assess the accuracy of the entire analytical process. Recoveries should typically fall within 80-120%[10].
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate of an actual sample is spiked to evaluate matrix effects on analyte recovery and to assess method precision.
References
-
Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Agilent Technologies, Inc.[Link]
-
Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. U.S. Environmental Protection Agency.[Link]
-
This compound. PubChem, National Institutes of Health.[Link]
-
PCB Standards and Standard Mixtures. DSP-Systems.[Link]
-
BMF 14 - Polychlorinated biphenyls (PCBs). Chiron.no.[Link]
-
PCB Standards and Standard Mixtures. Chromservis.[Link]
-
Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Serum. Protocols.io.[Link]
-
Screening method for rapid determination of polychlorinated biphenyls in transformer oil by liquid-liquid extraction and gas chromatography-mass spectrometry. ResearchGate.[Link]
-
Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography. LCGC International.[Link]
-
Certificate of Analysis - Standard Reference Material 2276. National Institute of Standards and Technology.[Link]
Sources
- 1. This compound , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]
- 2. This compound | 35693-92-6 [chemicalbook.com]
- 3. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. dspsystems.eu [dspsystems.eu]
- 8. This compound 100 µg/mL in Isooctane [lgcstandards.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Phytoremediation of Soil Contaminated with 2,4,6-Trichlorobiphenyl (PCB-29)
Introduction: A Green Solution to a Persistent Problem
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that pose significant risks to environmental and human health due to their toxicity, chemical stability, and tendency to bioaccumulate.[1] 2,4,6-Trichlorobiphenyl (PCB-29) is a specific congener within this group that is of environmental concern.[2][3] Traditional remediation methods for PCB-contaminated sites, such as excavation and incineration, are often costly, disruptive to the ecosystem, and can lead to secondary pollution.[4] Phytoremediation, the use of plants and their associated microorganisms to degrade, contain, or remove contaminants from soil and water, presents a promising, cost-effective, and environmentally friendly alternative.[4][5]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and environmental professionals on the application of phytoremediation for soil contaminated with this compound. We will delve into the underlying scientific principles, experimental design, and analytical methodologies required to successfully implement and validate this green technology.
The Science of PCB Phytoremediation: A Multi-faceted Approach
The success of phytoremediation for PCBs lies in a synergistic relationship between the plant and its rhizospheric microbial community.[6] The process is not a single mechanism but rather a combination of three key processes:
-
Phytoextraction: The uptake of contaminants from the soil by plant roots and their translocation to and accumulation in the above-ground biomass.[4] For hydrophobic compounds like PCBs, this process is generally slow.[4]
-
Phytotransformation (or Phytodegradation): The enzymatic breakdown of contaminants within the plant tissues into less toxic or non-toxic compounds.[4] Plants possess enzymes like cytochrome P-450 monooxygenases and peroxidases that can metabolize PCBs.[4]
-
Rhizoremediation: The degradation of contaminants in the soil by microorganisms in the rhizosphere (the soil region immediately surrounding the plant roots).[4] Plants release exudates (sugars, amino acids, and other organic compounds) that stimulate the growth and activity of PCB-degrading microbes.[6][7] This is often the most significant contributor to PCB removal in phytoremediation systems.[8]
Selecting the Right Botanical Toolkit: Promising Plant Species
The choice of plant species is critical for effective phytoremediation of PCBs. Ideal candidates are fast-growing, have extensive root systems, and are tolerant to the presence of PCBs. Research has identified several plant families and species with the potential for PCB remediation.
| Plant Family | Species | Key Characteristics & Findings |
| Fabaceae (Legumes) | Medicago sativa (Alfalfa) | Demonstrates significant PCB removal from contaminated soil.[9] |
| Poaceae (Grasses) | Avena sativa (Oat), Brachiaria decumbens, Reed canarygrass, Switchgrass, Tall fescue | Showed greater PCB removal in vegetated pots compared to non-planted controls.[4][9] |
| Cucurbitaceae | Squash, Cucumber | Known to easily extract and absorb PCB pollutants from the soil.[1] |
| Salicaceae | Populus sp. (Poplar), Salix sp. (Willow) | Possess well-developed root systems that are advantageous for rhizoremediation.[8][10] |
| Brassicaceae | Brassica juncea (Indian Mustard) | Evaluated for its ability to uptake PCBs and stimulate microbial degradation.[9] |
Experimental Protocol: A Laboratory-Scale Phytoremediation Study
This protocol outlines a detailed methodology for conducting a controlled laboratory experiment to assess the phytoremediation potential of selected plant species for this compound contaminated soil.
PART 1: Experimental Setup
1.1. Soil Preparation and Contamination:
-
Objective: To create a homogenous soil matrix with a known concentration of this compound.
-
Procedure:
-
Select a suitable soil type (e.g., sandy loam) and sieve it to remove large debris.
-
Autoclave the soil to reduce the background microbial population (optional, depending on experimental goals).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
In a well-ventilated fume hood, evenly spike the soil with the PCB stock solution to achieve the desired final concentration (e.g., 50 mg/kg).
-
Thoroughly mix the soil to ensure uniform distribution of the contaminant.
-
Allow the solvent to evaporate completely.
-
Age the spiked soil for a designated period (e.g., two weeks) to allow for equilibration of the contaminant with the soil matrix.
-
1.2. Plant Selection and Cultivation:
-
Objective: To establish healthy plant specimens for the phytoremediation trial.
-
Procedure:
-
Select seeds of the chosen plant species (e.g., Medicago sativa, Avena sativa).
-
Surface sterilize the seeds to minimize microbial contamination.
-
Germinate the seeds in a sterile medium (e.g., vermiculite or agar).
-
Once the seedlings have developed a healthy root system, transplant them into pots containing the prepared contaminated soil.
-
Include unplanted control pots with contaminated soil to differentiate between plant-assisted degradation and natural attenuation.
-
Maintain the pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and humidity.
-
Water the plants as needed, avoiding overwatering and leaching.
-
PART 2: Monitoring and Sampling
2.1. Soil and Plant Tissue Sampling:
-
Objective: To collect samples at regular intervals to assess the change in PCB concentration over time.
-
Procedure:
-
Establish a sampling schedule (e.g., 0, 30, 60, and 90 days).
-
At each sampling point, collect representative soil samples from both planted and unplanted pots.
-
For the planted pots, carefully harvest the plants and separate them into root and shoot tissues.
-
Record the fresh and dry weight of the plant tissues.
-
Store all samples appropriately (e.g., frozen at -20°C) until analysis.
-
PART 3: Analytical Chemistry
3.1. Extraction of this compound:
-
Objective: To extract the PCB from the soil and plant matrices for quantification.
-
Procedure for Soil Samples:
-
Homogenize the soil sample.
-
Perform solvent extraction using a suitable method such as Soxhlet, sonication, or accelerated solvent extraction (ASE) with a solvent mixture like hexane:acetone (1:1).[11][12]
-
Spike the samples with surrogate standards before extraction to monitor extraction efficiency.[11]
-
-
Procedure for Plant Samples:
-
Grind the dried plant tissue into a fine powder.
-
Follow a similar solvent extraction procedure as for the soil samples.[11]
-
3.2. Extract Cleanup:
-
Objective: To remove interfering compounds from the extract before instrumental analysis.
-
Procedure:
-
Use techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with materials such as Florisil or silica gel to clean the extracts.[13]
-
3.3. Quantification by Gas Chromatography (GC):
-
Objective: To separate and quantify the concentration of this compound.
-
Procedure:
Visualizing the Process
Experimental Workflow
Caption: A flowchart illustrating the key stages of a laboratory-scale phytoremediation study.
Mechanisms of Phytoremediation
Caption: The interconnected mechanisms of phytoremediation for organic contaminants.
The Crucial Role of the Rhizosphere
The rhizosphere is a hotspot of microbial activity that is fundamental to the success of PCB phytoremediation.[16] Plant roots release a variety of organic compounds that serve as a carbon and energy source for soil microorganisms.[17] This stimulation of microbial populations, including those with the genetic potential to degrade PCBs, is a key aspect of rhizoremediation.[18] The presence of plants can significantly increase the abundance of genes involved in PCB degradation, such as the bphA1 gene, in the rhizospheric soil compared to non-rhizospheric soil.[9]
Conclusion and Future Perspectives
Phytoremediation offers a sustainable and aesthetically pleasing approach to managing soil contaminated with this compound. The success of this technology hinges on a thorough understanding of the interactions between the contaminant, the chosen plant species, and the soil microbial community. While laboratory and greenhouse studies have demonstrated the potential of phytoremediation, further field-scale research is necessary to optimize its application under real-world conditions. Future advancements may include the use of genetically engineered plants and microbes to enhance the efficiency and predictability of PCB remediation.[4]
References
-
Francine M. G. de Souza, et al. (2018). Phytoremediation of Polychlorinated Biphenyls: New Trends and Promises. Frontiers in Plant Science, 9, 1915. [Link]
-
Wang, Q., et al. (2022). Technological Developments and Remediation Mechanisms for Phytoremediation of PCB-Contaminated Soils. International Journal of Environmental Research and Public Health, 19(15), 9494. [Link]
- Chekol, T., Vough, L. R., & Chaney, R. L. (2004). Phytoremediation of polychlorinated biphenyl-contaminated soils: the rhizosphere effect.
-
Nadon, S., et al. (2015). Cleaning Polychlorinated Biphenyl (PCB) Contaminated Garden Soil by Phytoremediation. International Journal of Environmental Research and Public Health, 12(11), 14699-14711. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37247, this compound. Retrieved from [Link]
- Bandh, C., et al. (2014). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of Analytical Science and Technology, 5(1), 2.
-
Land8. (2015). 5 Best Plants For Phytoremediation. [Link]
- Library and Archives Canada. (n.d.).
- Wang, Z., et al. (2014). Field Analysis of Polychlorinated Biphenyls (PCBs) in Soil Using Solid-Phase Microextraction (SPME) and a Portable Gas Chromatography-Mass Spectrometry System. Journal of Visualized Experiments, (90), e51785.
-
Pandey, V. C., & Bajpai, O. (2019). Unravelling the Role of Rhizospheric Plant-Microbe Synergy in Phytoremediation: A Genomic Perspective. Frontiers in Microbiology, 10, 1129. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38031, 2,4',6-Trichlorobiphenyl. Retrieved from [Link]
- Villacieros, M., et al. (2019). Phytoremediation of soil contaminated with PCBs using different plants and their associated microbial communities.
- U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue.
- Li, Y., et al. (2022). Role of the rhizosphere bacterial community in assisting phytoremediation in a lead-zinc area. Frontiers in Microbiology, 13, 948895.
- Thermo Fisher Scientific. (n.d.). Determination of polychlorinated biphenyls (PCBs)
- Di Gregorio, S., et al. (2014).
- Barra Caracciolo, A., et al. (2021). Rhizosphere Microbial Communities and Heavy Metals. Microorganisms, 9(7), 1463.
- Smith, K. E., et al. (2007). Phytoremediation of polychlorinated biphenyl (PCB)-contaminated sediment: a greenhouse feasibility study. Chemosphere, 67(9), S137-S143.
- ResearchGate. (n.d.). Approaches to the remediation of a polychlorinated biphenyl (PCB)
- Agency for Toxic Substances and Disease Registry. (2000). Chapter 7: Analytical Methods.
- IDEAS/RePEc. (n.d.).
- Bhateria, R., & Snehlata. (2016). Role of rhizospheric bacteria in phytoremediation of heavy metal contaminated soil. International Journal of Advanced Research, 4(7), 1203-1217.
- T3DB. (n.d.). 2,3,6-Trichlorobiphenyl (T3D0413).
- ResearchGate. (2014). Phytoremediation and bioremediation of polychlorinated biphenyls (PCBs): State of knowledge and research perspectives.
- U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trichlorophenol.
- Government of Canada. (n.d.). Fact sheet: 2,4,6-trichlorophenol.
Sources
- 1. Technological Developments and Remediation Mechanisms for Phytoremediation of PCB-Contaminated Soils [mdpi.com]
- 2. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4',6-Trichlorobiphenyl | C12H7Cl3 | CID 38031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytoremediation of Polychlorinated Biphenyls: New Trends and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. Unravelling the Role of Rhizospheric Plant-Microbe Synergy in Phytoremediation: A Genomic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. 5 Best Plants For Phytoremediation [land8.com]
- 11. Cleaning Polychlorinated Biphenyl (PCB) Contaminated Garden Soil by Phytoremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Role of rhizospheric bacteria in phytoremediation of heavy metal contaminated soil | International Journal of Current Research [journalcra.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Role of the rhizosphere bacterial community in assisting phytoremediation in a lead-zinc area [frontiersin.org]
Troubleshooting & Optimization
2,4,6-Trichlorobiphenyl GC column selection
Welcome to the Technical Support Center
Topic: Gas Chromatography (GC) Column Selection and Troubleshooting for 2,4,6-Trichlorobiphenyl (PCB 30) Analysis.
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the gas chromatographic analysis of this compound. Our goal is to move beyond simple protocols and provide the causal reasoning behind experimental choices, empowering you to develop robust, self-validating methods and effectively troubleshoot common issues.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is GC column selection so critical for this compound analysis?
Selecting the right GC column is the most important decision you will make for your analysis because the stationary phase dictates the column's selectivity—its ability to differentiate between your analyte of interest and other compounds in the sample.[1] For a compound like this compound (a specific PCB congener), this is paramount for several reasons:
-
Complex Matrices: PCB analysis is often performed on environmental or biological samples containing hundreds of potentially interfering compounds. A well-chosen column will separate the target analyte from this background matrix, ensuring accurate quantification.[2]
-
Isomer Specificity: The PCB family consists of 209 different congeners, many of which are isomers with similar physical properties.[3] It is impossible to separate all 209 congeners on a single column.[4] Your column choice determines whether this compound will be resolved from other co-eluting PCB congeners, which is essential for accurate identification and toxicology assessment.
-
Regulatory Compliance: Methods like EPA 8082A provide guidelines for PCB analysis.[5] Adhering to these methods often begins with selecting a column with a specified stationary phase to ensure reproducible and defensible results.
Ultimately, the column is the engine of your separation. A poor choice leads to co-elution, inaccurate results, and time-consuming troubleshooting, while a correct choice provides the foundation for a robust and reliable method.
FAQ 2: What is the best stationary phase for analyzing this compound?
The principle of "like dissolves like" is a useful starting point. Since PCBs are non-polar to semi-polar compounds, a low-polarity stationary phase is the industry standard.
Primary Recommendation: 5% Diphenyl / 95% Dimethylpolysiloxane
This stationary phase is the most widely used and recommended for PCB analysis, including methods like EPA 8082A.[6][7]
-
Mechanism of Separation: Separation on this phase is primarily driven by differences in analyte boiling points and van der Waals interactions.[1] The low phenyl content provides a slight increase in selectivity for aromatic compounds compared to a 100% dimethylpolysiloxane phase, which can be advantageous for separating PCB congeners.
-
Commercial Examples: TG-5MS, DB-5ms, SLB-5ms, Rtx-5ms.[7][8]
-
Trustworthiness: These columns are known for their robustness, low bleed characteristics (especially MS-grade versions), and extensive documentation in regulatory methods and scientific literature, making them a reliable choice.[8]
Confirmation Column Recommendation:
To ensure peak identity and avoid false positives from co-eluting compounds, regulatory methods mandate the use of a second, dissimilar column for confirmation.[4][5] For this purpose, a mid-polarity column is often used.
-
Recommended Phase: A 14% Cyanopropylphenyl Polysiloxane (e.g., DB-1701) or a similar mid-polarity phase offers a different selectivity mechanism, altering the elution order of PCBs and helping to resolve congeners that may co-elute on the primary 5% phenyl column.[6]
The workflow below illustrates the decision process for selecting a stationary phase.
Caption: Stationary phase selection workflow for PCB analysis.
FAQ 3: How do column dimensions (length, ID, film thickness) impact my analysis of this compound?
Once the stationary phase is chosen, optimizing the column's physical dimensions is the next step to balancing resolution, analysis time, and sensitivity.[9]
| Dimension | Effect on Performance | Recommendation for this compound Analysis |
| Length (L) | Resolution: Increases in proportion to the square root of the length (doubling length increases resolution by ~40%).[10] Analysis Time: Increases directly with length. Cost & Pressure: Increases with length. | A 30-meter column offers the best balance of resolution and speed for most standard PCB analyses.[10] Consider a 60m column only if critical pairs are not resolved and other options have been exhausted. |
| Internal Diameter (ID) | Efficiency: Inversely proportional to ID (halving ID doubles efficiency). Smaller IDs produce sharper, taller peaks, increasing sensitivity. Sample Capacity: Decreases with smaller IDs, making the column more susceptible to overload (peak fronting).[11] Pressure: Increases significantly as ID decreases. | A 0.25 mm ID is a robust, general-purpose choice. For higher throughput and sensitivity with clean samples, a 0.18 mm ID can be effective, but requires a well-maintained GC system capable of higher pressures.[4][12] |
| Film Thickness (df) | Retention: Directly proportional to retention time. Thicker films increase retention, which is useful for highly volatile compounds.[13] Resolution: Improves resolution for early eluting peaks (k < 2) but can decrease it for later eluting peaks (k > 5).[13] Bleed & Inertness: Thicker films exhibit more bleed at high temperatures but can also be more inert by shielding active sites on the silica tubing.[14] | A 0.25 µm film thickness is the standard for semi-volatile compounds like PCBs.[7] It provides excellent efficiency and resolution for the trichlorobiphenyl elution range without excessive bleed. |
Self-Validation Check: If you change column dimensions and maintain the same phase ratio (β = ID / 4df), the elution order of your compounds should remain consistent.[15] This is a useful way to validate your method when scaling down for faster analysis.
FAQ 4: I'm seeing chromatographic problems. How do I troubleshoot my this compound analysis?
Chromatographic issues can be frustrating. A systematic approach, starting from the simplest potential cause, is the key to efficient troubleshooting.[16]
Problem 1: Peak Tailing
-
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending after the apex.
-
Causality & Solution:
-
Active Sites in the Inlet: Non-volatile sample matrix can accumulate in the inlet liner, creating active sites that interact with analytes. Action: Replace the inlet liner and septum.[16]
-
Column Contamination: The front end of the column can become contaminated over time. Action: Trim 10-30 cm from the inlet side of the column. This removes the contaminated section and can restore peak shape.[14]
-
Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, dead volume can cause peak tailing. Action: Reinstall the column according to the manufacturer's instructions.
-
Problem 2: Poor Resolution or Co-elution
-
Symptom: The this compound peak is not fully separated from an adjacent peak.
-
Causality & Solution:
-
Sub-optimal Oven Program: A temperature ramp that is too fast will not allow sufficient time for separation on the column. Action: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) in the elution window of your analyte.
-
Incorrect Carrier Gas Flow: Each column ID has an optimal linear velocity for maximum efficiency. Action: Verify and adjust your carrier gas flow rate to the optimum for your column dimensions and carrier gas type (He, H₂, N₂).
-
Natural Co-elution: Some PCB congeners will naturally co-elute on a given stationary phase.[3] Action: Analyze the sample on your confirmation column (e.g., DB-1701) to see if the peaks separate. If they do, this confirms the identity and allows for accurate quantification.
-
Problem 3: Ghost Peaks
-
Symptom: Peaks appear in blank runs that are not present in the standard.
-
Causality & Solution:
-
Septum Bleed: Degraded septa can release siloxanes into the inlet. Action: Replace the septum.
-
Contaminated Solvent/Syringe: The wash solvents or the autosampler syringe may be contaminated. Action: Use fresh, high-purity solvents and clean the syringe.[2]
-
Carryover: High-concentration samples can leave residue in the inlet that elutes in subsequent runs. Action: Run a solvent blank after a high-concentration sample. If the ghost peak appears, bake out the inlet and column at a high temperature (within the column's limit).
-
The following diagram provides a logical flow for troubleshooting common GC issues.
Caption: A systematic approach to GC troubleshooting.
FAQ 5: Can you provide a starting protocol for GC method development for this compound?
Certainly. This protocol assumes the use of a standard GC system with an Electron Capture Detector (GC-ECD), which is highly sensitive for halogenated compounds like PCBs.[17][18] This serves as a robust starting point for your method development.
Objective: Develop a selective and robust GC-ECD method for the quantification of this compound.
Experimental Protocol: Method Development
-
Column Selection & Installation:
-
Primary Column: Select a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethylpolysiloxane column.
-
Installation: Install the column according to the GC manufacturer's guidelines. Condition the column by heating it to 20°C above your planned maximum oven temperature (but below the column's maximum limit) for 2-4 hours with carrier gas flow to remove any contaminants.
-
-
Initial GC-ECD Parameter Setup:
-
Inlet:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas (Helium):
-
Mode: Constant Flow
-
Flow Rate: 1.0 - 1.2 mL/min
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
Detector (ECD):
-
Temperature: 320 °C
-
Makeup Gas (N₂ or Ar/CH₄): Set according to manufacturer's recommendation (e.g., 25-30 mL/min).
-
-
-
System Suitability Test:
-
Prepare a mid-range concentration standard of this compound (e.g., 50 pg/µL).
-
Perform five replicate injections.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be <15%. This verifies the stability and reproducibility of the system.[19]
-
-
Method Optimization:
-
Inject your standard and determine the retention time of this compound.
-
If resolution is poor: Decrease the oven ramp rate (e.g., to 8 °C/min) around the elution window of the analyte.
-
If analysis time is too long: Once separation is confirmed, you can increase the initial oven temperature or use a faster ramp after your target analyte has eluted to shorten the run time.[2]
-
-
Confirmation:
-
Once the method is established on the primary column, inject the same standard onto your confirmation column (e.g., 14% Cyanopropylphenyl phase) using the same method.
-
Document the retention time. This will be your reference for confirming the identity of this compound in unknown samples.[5]
-
This structured approach ensures that you build a method on a foundation of good chromatographic practice, leading to reliable and defensible data.
References
-
Shimadzu Scientific Instruments. (n.d.). Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
Restek Corporation. (n.d.). Impact of GC Parameters on The Separation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Optimising Gas Chromatography using Column Dimensions. Retrieved from [Link]
-
Phenomenex. (2024). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast Analysis of 18 Polychlorinated Biphenyls (PCBs) Using the Agilent Intuvo 9000 GC Dual ECD. Retrieved from [Link]
-
Korytar, P., et al. (2002). Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. Journal of Chromatography A. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Impact of GC Parameters on The Separation - Part 3: Choice of the Internal Diameter of Capillary Columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
ResearchGate. (2014). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]
-
Hayford, O. S., et al. (2014). Determination of indicator polychlorinated biphenyls (PCBs) by gas chromatography-electron capture detector. Chemosphere. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Impact of GC Parameters on The Separation - Part 4: Choice of the Film Thickness in Capillary Columns. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
-
Phenomenex. (2024). Guide to Choosing a GC Column. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
Sources
- 1. Choosing a Capillary GC Column [sigmaaldrich.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. accustandard.com [accustandard.com]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. gcms.cz [gcms.cz]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. gcms.cz [gcms.cz]
- 15. gcms.cz [gcms.cz]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. measurlabs.com [measurlabs.com]
- 18. Determination of indicator polychlorinated biphenyls (PCBs) by gas chromatography-electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Improving 2,4,6-Trichlorobiphenyl peak resolution in GC
Guide: Troubleshooting and Improving Peak Resolution for 2,4,6-Trichlorobiphenyl (PCB 30) Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for one of the more persistent challenges in gas chromatography: achieving sharp, well-resolved peaks for specific polychlorinated biphenyl (PCB) congeners, focusing on this compound (PCB 30). As persistent organic pollutants, accurate PCB quantification is critical, and it begins with robust chromatographic separation.
The analysis of PCBs is notoriously complex because you are often trying to separate a single congener from a mixture of 209 possible congeners, many of which have very similar chemical properties.[1][2] Poor resolution is not just a chromatographic imperfection; it is a direct threat to data accuracy. This guide moves beyond generic advice to provide specific, actionable strategies rooted in chromatographic principles.
Troubleshooting Guide: Question & Answer
Q1: My this compound peak is broad and poorly resolved from its neighbors. Where should I begin my troubleshooting?
This is the most common issue in PCB analysis. The root cause is often either a general system health problem or, more likely, a method-specific issue like co-elution. First, determine which category your problem falls into.
-
Assess General Chromatographic Quality: Look at your entire chromatogram. Are all peaks broad or tailing? Or is the problem localized to the 2,4,6-trichlorobhenyl peak and its immediate neighbors? If all peaks are affected, it points to a system-wide problem (e.g., leaks, column contamination, incorrect flow). If only a specific region is affected, it's likely a co-elution issue requiring method optimization.[3]
-
Identify the Analyte: this compound is designated as PCB congener 30. Knowing its identity is crucial for researching potential co-eluting partners.
The diagram below outlines a systematic approach to diagnosing the problem.
Caption: Troubleshooting workflow for poor peak resolution.
Q2: I suspect co-elution. How do I optimize my GC oven temperature program to separate this compound?
Co-elution is the primary challenge in congener-specific PCB analysis.[1] Optimizing the temperature program is the most powerful tool to combat this. The goal is to slow the migration of the analytes through the column just enough to enhance the differential partitioning between the stationary and mobile phases.
The Principle of Separation: Resolution is a function of column efficiency, selectivity, and retention factor. By slowing the temperature ramp, you increase the time analytes spend interacting with the stationary phase, which magnifies small differences in their partitioning behavior and allows the column's efficiency to provide a better separation.
See the "Protocols" section below for a Step-by-Step Guide to Optimizing an Oven Temperature Program . The key is to use a very slow ramp rate (e.g., 1-3 °C/min) across the elution window of the trichlorobiphenyls. While this increases analysis time, it is often necessary for resolving critical pairs.
Q3: What is the best GC column for separating this compound and other PCBs?
Column selection is critical and depends on the complexity of your sample. There is no single column that can separate all 209 PCB congeners.[2] However, for general PCB analysis, including the trichlorobiphenyls, certain phases are industry standards.
-
Primary Column (Workhorse): A low-polarity 5% phenyl-methylpolysiloxane phase (e.g., DB-5, ZB-5ms, TR-5) is the most common starting point. These columns separate PCBs primarily by boiling point. EPA methods like 8082A and 1628 recommend using a column of this type.[4]
-
Confirmation Column (for Co-elution): To confirm peak identity and resolve co-elutions from the primary column, a second column with a different selectivity is essential. A mid-polarity phase, such as a 14% cyanopropylphenyl-methylpolysiloxane (e.g., DB-1701) or a 50% phenyl-methylpolysiloxane phase, is often used.[4] This dual-column approach provides orthogonal separation, separating compounds based on different chemical properties (boiling point vs. polarity/polarizability).
Why Film Thickness Matters: For analytes like PCBs that are not highly volatile, a standard film thickness of 0.25 µm is typically recommended.[4] Thicker films increase retention and can improve resolution for very volatile compounds but may lead to excessively long run times and peak broadening for later-eluting congeners.
Q4: How does the carrier gas and its flow rate affect the resolution of my PCB congeners?
The choice and velocity of the carrier gas directly impact column efficiency. The relationship between carrier gas velocity and column efficiency (measured as plate height, HETP) is described by the van Deemter equation.
-
Carrier Gas Choice:
-
Helium: The most common and a good balance of efficiency and safety.
-
Hydrogen: Provides the best efficiency at higher linear velocities, leading to faster analysis times without significant loss of resolution.[5] However, it is reactive and requires safety precautions.
-
Nitrogen: Offers the best theoretical efficiency (lowest plate height) but only at very low flow rates, leading to long analysis times.
-
-
Optimizing Flow Rate (Linear Velocity): Every column and carrier gas combination has an optimal linear velocity where efficiency is maximized. Deviating significantly from this optimum will broaden peaks and reduce resolution. For most analyses on 0.25 mm ID columns, the optimal flow for helium is around 30-40 cm/s. It is crucial to operate in a "constant flow" mode rather than "constant pressure." As the oven temperature increases, the gas viscosity also increases. In constant pressure mode, this would cause the flow rate to drop during the run, compromising resolution for later-eluting peaks.[6]
| Parameter | Effect on Resolution | Effect on Analysis Time | Typical Recommendation for PCBs |
| Oven Ramp Rate | Slower rates significantly increase resolution for closely eluting peaks. | Slower rates increase analysis time. | 2-5 °C/min; use <2 °C/min for critical pairs. |
| Carrier Gas | H₂ > He > N₂ (in terms of efficiency at practical velocities). | H₂ allows for the fastest analysis. | Helium is the standard; Hydrogen for high throughput. |
| Linear Velocity | Resolution is maximized at the optimal velocity (van Deemter curve minimum). | Higher velocities decrease analysis time but can reduce resolution if too high. | Set to optimal for the carrier gas used (e.g., ~35 cm/s for He). |
| Column Phase | Different phases provide different selectivity, resolving co-elutions. | Negligible impact. | Primary: 5% Phenyl-Methyl. Confirmation: Mid-polarity (e.g., 14% Cyanopropylphenyl). |
| Column Length | Longer columns increase resolution (Resolution ∝ √L). | Longer columns increase analysis time. | 30-60 m. |
| Column I.D. | Narrower columns increase resolution. | Allows for faster analysis. | 0.25 mm is standard; 0.18 mm for higher efficiency. |
Experimental Protocols
Protocol 1: Step-by-Step Optimization of Oven Temperature Program
This protocol provides a systematic way to improve the resolution between this compound and any closely eluting congeners.
-
Establish a Baseline: Run your current analytical method with a standard containing this compound and other relevant congeners. Note the retention time and the resolution value between the target peak and its closest neighbor.
-
Identify the Elution Window: Determine the temperature at which this compound begins to elute from the column. This is your critical temperature window.
-
Design the New Program: Modify your temperature program to incorporate a much slower ramp through this critical window.
-
Initial Ramp: Use a fast ramp (e.g., 20-25 °C/min) to a temperature approximately 15-20 °C below the elution temperature of your target analyte.
-
Resolution Ramp: From that point, decrease the ramp rate to 2 °C/min through the entire elution window of the trichlorobiphenyl isomer group.
-
Final Ramp: After the target analytes have eluted, increase the ramp rate again (e.g., 25 °C/min) to the final temperature to elute any remaining heavy compounds and clean the column.
-
-
Inject and Evaluate: Run the standard with the new method. Compare the resolution to your baseline.
-
Iterate if Necessary: If resolution is still insufficient, reduce the "Resolution Ramp" to 1 °C/min . While this will further increase the run time, it offers the best chance of resolving difficult co-elutions on a given column.[1]
-
Confirm Identity: If co-elution persists even after optimization, analysis on a confirmation column with a different stationary phase is required to ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q: Can I just use a mass spectrometer (MS) to resolve co-eluting PCBs? A: Not necessarily. Since PCB congeners with the same level of chlorination (e.g., all trichlorobiphenyls) are isomers, they have the identical mass and will produce the same molecular ions. While MS can differentiate between, for example, a trichlorobiphenyl and a tetrachlorobiphenyl, it cannot separate two co-eluting trichlorobiphenyl isomers by mass alone. Chromatographic separation is still essential.
Q: My peak is split. What causes this? A: Peak splitting is rarely a co-elution issue. It's more often an injection problem.[3] Potential causes include a poorly cut column end at the inlet, channeling in the inlet liner (e.g., glass wool packed incorrectly), or a partially clogged syringe.
Q: I've optimized my method, but a small peak remains on the shoulder of my this compound peak. What should I do? A: This is a classic sign of persistent co-elution. At this point, you have reached the resolution limit of your current column. You must perform a dual-column analysis using a confirmation column of different polarity to separate and independently quantify the two compounds. This is standard practice in accredited environmental laboratories.[4]
Q: Could switching my carrier gas from Helium to Hydrogen affect my results? A: Yes. Switching to hydrogen can decrease analysis time and potentially increase resolution due to its favorable mass transfer characteristics.[7] However, you must re-optimize your method, as retention times will decrease significantly. You also need to ensure your GC system is properly configured for hydrogen use due to safety considerations.
References
- Vertex AI Search, "Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues," Accessed Jan 26, 2026.
- Vertex AI Search, "Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity)," Accessed Jan 26, 2026.
- U.S. EPA, "Method 8082A: Polychlorinated Biphenyls (PCBs)
- AccuStandard, "GC Elution Order Data, Design and Employment of 9 PCB Congener Mixtures," Accessed Jan 26, 2026.
- National Academies Press, "Appendix F: Methods of Analysis of PCBs in Sediments, W
- Synectics, "Method 8082 - Polychlorinated Biphenyls (PCBs)
- NIH, "The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
- Sigma-Aldrich, "Approaches to Increasing GC Speed, Resolution and Responses," Accessed Jan 26, 2026.
- Agilent, "Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS," Accessed Jan 26, 2026.
- Agilent, "Peak Perfection: A Guide to GC Troubleshooting," Accessed Jan 26, 2026.
- Technology Networks, "The Benefits of Hydrogen Carrier Gas in PCB Analysis," Accessed Jan 26, 2026.
- LCGC International, "Go With the Flow: Thinking About Carrier Gas Flow in GC," Accessed Jan 26, 2026.
Sources
Technical Support Center: Analysis of 2,4,6-Trichlorobiphenyl
Welcome to the technical support center for the analysis of 2,4,6-Trichlorobiphenyl (PCB-30). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix interference during experimental analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.
Understanding Matrix Interference
Matrix effect is a significant challenge in the quantitative analysis of target compounds, such as this compound.[1][2] It refers to the alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix.[1][3] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[1][2][4] In mass spectrometry, for instance, co-eluting matrix components can interfere with the ionization of the target analyte.[2][4] For robust and reliable results, it is crucial to identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix interference in the analysis of this compound?
A1: Matrix interference in this compound analysis can originate from a wide variety of sources, depending on the sample type. Common interfering compounds include:
-
Lipids and Fats: Particularly prevalent in biological samples like fish tissue, adipose tissue, and milk, these can cause significant interference.[5]
-
Humic and Fulvic Acids: Found in soil and sediment samples, these complex organic molecules can co-extract with PCBs.
-
Pigments: Chlorophyll in plant samples and other natural pigments can interfere with chromatographic analysis.
-
Sulfur Compounds: Often present in sediment samples and can interfere with certain detectors.[6]
-
Other Persistent Organic Pollutants (POPs): Co-extraction of other organochlorine pesticides or related compounds can lead to co-elution and misidentification.
Q2: How do I know if my analysis is affected by matrix interference?
A2: Several indicators can suggest the presence of matrix effects:
-
Poor Peak Shape: Tailing, fronting, or split peaks in your chromatogram can be a sign of interference.[7]
-
Inconsistent Retention Times: Shifts in the retention time of this compound across different samples.
-
Poor Reproducibility: High variability in replicate injections of the same sample.
-
Low Analyte Recovery: Spiking a known amount of this compound standard into your sample matrix and observing a recovery significantly below 100% can indicate signal suppression. A spike recovery of less than 90% or more than 110% often suggests a significant matrix effect.[8]
-
Baseline Noise or Drifting: An unstable baseline can obscure the analyte peak and affect integration.
Q3: What are the primary analytical techniques for this compound analysis?
A3: Gas chromatography (GC) is the most common technique for the identification and quantification of PCBs.[9] The choice of detector is critical for sensitivity and selectivity:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like PCBs, making it a common choice. However, it is less selective and more prone to interference from other halogenated compounds.[10]
-
Mass Spectrometry (MS): Offers higher selectivity and confirmation of the analyte's identity through its mass spectrum, reducing the risk of false positives.[10] High-resolution mass spectrometry (HRMS) can provide even lower detection limits.[11]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Problem 1: Low or No Recovery of this compound
Possible Causes & Solutions
-
Inefficient Extraction: The chosen extraction method may not be suitable for your sample matrix.
-
Expert Insight: For solid samples like soil and sediment, methods like Soxhlet, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) are generally more reliable than sonication.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a more recent and efficient alternative for extracting PCBs from soil.[12][13][14] For biological tissues, extraction with a solvent or a combination of solvents is a common first step.[9]
-
Actionable Step: Review your extraction protocol. Ensure the solvent is appropriate for the nonpolar nature of this compound (e.g., hexane, dichloromethane). For complex matrices, consider more exhaustive extraction techniques.
-
-
Matrix-Induced Signal Suppression: Co-extracted matrix components are interfering with the detector's response.
-
Expert Insight: This is a classic matrix effect. The interfering compounds can absorb or scatter the signal, or in the case of MS, suppress the ionization of the target analyte.
-
Actionable Step: Implement a more rigorous cleanup procedure. See the "Sample Cleanup" section below for detailed protocols.
-
-
Analyte Loss During Sample Preparation: Evaporation steps or transfers between vials can lead to loss of the volatile this compound.
-
Expert Insight: PCBs can be lost during solvent evaporation if not performed carefully.
-
Actionable Step: Use a gentle stream of nitrogen for evaporation and avoid complete dryness.[10] Ensure all glassware is properly rinsed to transfer the analyte completely.
-
Problem 2: Broad or Tailing Chromatographic Peaks
Possible Causes & Solutions
-
Contaminated GC Inlet Liner or Column: Accumulation of non-volatile matrix components can lead to poor peak shape.
-
Expert Insight: High-fat or complex organic matrices are notorious for contaminating the GC system.[5]
-
Actionable Step: Regularly inspect and replace the GC inlet liner and trim the first few centimeters of the analytical column.
-
-
Inappropriate GC Conditions: The temperature program or carrier gas flow rate may not be optimized.
-
Expert Insight: Proper optimization of GC parameters is crucial for good peak separation and shape.[6]
-
Actionable Step: Review and optimize your GC method, including injector temperature, oven temperature program, and carrier gas flow rate.
-
-
Co-elution with an Interfering Compound: A matrix component may be eluting at the same time as this compound.
-
Expert Insight: This can be confirmed by running a matrix blank (a sample of the same matrix without the analyte).
-
Actionable Step: Improve the sample cleanup to remove the interfering compound. Alternatively, modify the GC temperature program to improve separation or use a different GC column with a different stationary phase.
-
In-Depth Protocols: Sample Cleanup
Effective sample cleanup is the most critical step in mitigating matrix interference.[9] The choice of cleanup method depends on the nature of the sample matrix and the interfering substances.
Method 1: Gel Permeation Chromatography (GPC)
Principle: GPC is a size-exclusion chromatography technique that separates molecules based on their size.[15][16] It is highly effective for removing large molecules like lipids, proteins, and polymers from the sample extract.[5][15][16]
Typical Workflow:
-
Column Preparation: A glass column is packed with a cross-linked divinylbenzene-styrene copolymer gel (e.g., Bio-Beads S-X3).[5][15]
-
Elution: The sample extract is loaded onto the column and eluted with an organic solvent (e.g., dichloromethane/cyclohexane).[5]
-
Fraction Collection: The larger, interfering molecules elute first and are discarded. The fraction containing the smaller this compound molecules is collected for analysis.[17]
Data Presentation: GPC Cleanup Efficiency
| Analyte | Matrix | Recovery (%) | Reference |
| PCBs | Fish Tissue | >85% | [15] |
| Organochlorine Pesticides | Fatty Samples | >90% | [15] |
Method 2: Solid Phase Extraction (SPE)
Principle: SPE utilizes a solid sorbent to selectively retain either the analyte or the interfering compounds.[18] For PCB analysis, common sorbents include Florisil, silica gel, and activated carbon.[9]
Step-by-Step Protocol (using a Florisil cartridge):
-
Cartridge Conditioning: The Florisil cartridge is pre-washed with the elution solvent (e.g., hexane).
-
Sample Loading: The sample extract is loaded onto the conditioned cartridge.
-
Washing: A weak solvent is passed through the cartridge to remove weakly retained interferences.
-
Elution: A stronger solvent is used to elute the this compound from the sorbent. The collected fraction is then concentrated for analysis.
Diagram: SPE Workflow for PCB Cleanup
Caption: A typical Solid Phase Extraction (SPE) workflow for the cleanup of this compound samples.
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle: The QuEChERS method involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[12] It is a rapid and efficient method for a wide range of analytes in various matrices.[10][12]
Experimental Protocol for Soil Samples:
-
Extraction:
-
Weigh 5 g of the soil sample into a 50 mL centrifuge tube.[10]
-
Add 10 mL of purified water and a ceramic homogenizer. Shake to hydrate the sample.[10]
-
After 30 minutes, add 10 mL of acetonitrile and vortex for 3 minutes.[10]
-
Add 2 g of NaCl and shake vigorously to induce phase separation.[10]
-
Centrifuge the tube.
-
-
Cleanup (d-SPE):
Diagram: QuEChERS Workflow for Soil Analysis
Caption: The two-stage QuEChERS workflow for the extraction and cleanup of this compound from soil samples.
Final Recommendations from a Senior Application Scientist
-
Method Validation is Key: Always validate your analytical method for each specific matrix. This includes assessing accuracy, precision, linearity, and limits of detection and quantification.
-
Use of Internal Standards: Incorporate a labeled internal standard (e.g., ¹³C-labeled this compound) to compensate for matrix effects and variations in sample preparation.
-
Matrix-Matched Calibration: When possible, prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement.
-
Systematic Troubleshooting: When problems arise, adopt a systematic approach.[19] Start by checking the simplest potential issues (e.g., instrument parameters, consumables) before moving to more complex sample preparation steps.[20]
-
Consult Authoritative Methods: Refer to established methods from regulatory bodies like the U.S. Environmental Protection Agency (EPA), such as EPA Method 1668C or 8082A, for guidance on PCB analysis.[21][22][23][24]
By understanding the principles of matrix interference and implementing robust sample preparation and troubleshooting strategies, you can significantly improve the quality and reliability of your this compound analysis.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Agilent. Retrieved from [Link]
-
Hoh, E., & Mastovska, K. (2008). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and bioanalytical chemistry, 391(5), 1837–1851. [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Bio-Rad. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method: The Analysis of Chlorinated Biphenyls in Liquids and Solids. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA. Retrieved from [Link]
-
Al-Qadhi, M. A., Saleh, M. A., & Al-Suhaimi, E. A. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. Molecules, 28(8), 3433. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3640A: Gel-Permeation Cleanup. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Fact Sheet: Extraction and Determinative Methods. EPA. Retrieved from [Link]
-
Harrad, S. (2001). Methods for the determination and evaluation of chlorinated biphenyls (CBs) in environmental matrices. Persistent Organic Pollutants, 189-232. [Link]
-
U.S. Environmental Protection Agency. (2023). How to Test for PCBs and Characterize Suspect Materials. EPA. Retrieved from [Link]
-
Agilent Technologies. (2016). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. Agilent. Retrieved from [Link]
-
Li, Y., et al. (2022). Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography. LCGC International, 35(10). [Link]
-
Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 50(5-6), 265-274. [Link]
-
Gilson, Inc. (n.d.). Evaluation of Several Columns and Solvents for Post-Extraction Gel Permeation Chromatography (GPC) Clean-up of Fish Tissue Prior to PCB Analysis. Gilson. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. Retrieved from [Link]
-
Bio-Rad. (n.d.). HPLC Troubleshooting Guide. Bio-Rad. Retrieved from [Link]
-
Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Washington State Department of Ecology. Retrieved from [Link]
-
Gilson, Inc. (2010). A Guide to Sample Cleanup Using Gel Permeation Chromatography (GPC). Gilson. Retrieved from [Link]
-
ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. ESSLAB. Retrieved from [Link]
-
Augusto, F., et al. (2022). Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater. Environmental Science and Pollution Research, 29(40), 60987-60996. [Link]
-
National Research Council. (2001). Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota. The National Academies Press. [Link]
-
Varian, Inc. (n.d.). Dealing with Matrix Interferences in the Determination of the Priority Pollutant Metals by Furnace AA. Agilent. Retrieved from [Link]
-
Al-Qadhi, M. A., Saleh, M. A., & Al-Suhaimi, E. A. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). A novel analytical method for determining total polychlorinated biphenyl concentrations in fish and shellfish using a simple and rapid clean-up followed by GC–MS/MS. ResearchGate. Retrieved from [Link]
-
Cissé, M., et al. (2022). Application of the QuEChERS method for the determination of pesticides, PAHs and PCBs in fish in Senegal. Journal of Environmental Science and Health, Part B, 57(9), 743-754. [Link]
-
Maryland Department of the Environment. (2021). REPORTING REQUIREMENTS FOR TOTAL PCBs (PCB CONGENERS BY EPA METHOD 1668C rev. 11/09/2021). Maryland Department of the Environment. Retrieved from [Link]
-
Ye, Y., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 4(5), 1000236. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Evaluation of Low-Level Field Sampling Methods for PCBs and PBDEs in Surface Waters. Washington State Department of Ecology. Retrieved from [Link]
-
Gilson, Inc. (n.d.). A Guide to Sample Cleanup Using Gel Permeation Chromatography (GPC). Gilson. Retrieved from [Link]
-
Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. Retrieved from [Link]
-
National Environmental Monitoring Conference. (n.d.). VAMWA/VMA Study EPA Method 1668 Reliability and Data Variability. National Environmental Monitoring Conference. Retrieved from [Link]
-
Wang, X., & Li, Y. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 17(1), 33-39. [Link]
-
U.S. Environmental Protection Agency. (n.d.). A Look at Matrix Effects. EPA. Retrieved from [Link]
-
SCIEX. (2023). What is matrix effect and how is it quantified? SCIEX. Retrieved from [Link]
-
Griffith University. (n.d.). Troubleshooting. Griffith University. Retrieved from [Link]
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gilsonhk.com [gilsonhk.com]
- 6. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. perlan.com.pl [perlan.com.pl]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. agilent.com [agilent.com]
- 11. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. gilson.com [gilson.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. gcms.cz [gcms.cz]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 24. esslabshop.com [esslabshop.com]
Technical Support Center: Stability and Handling of 2,4,6-Trichlorobiphenyl Standard Solutions
Welcome to the technical support center for 2,4,6-Trichlorobiphenyl (PCB-30) standard solutions. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and laboratory personnel with expert advice and practical troubleshooting protocols. Polychlorinated biphenyls (PCBs) are known for their high chemical stability, a property that made them useful in industry but also makes them persistent environmental pollutants.[1][2] This inherent stability is advantageous for analytical standards, but improper handling or storage can still compromise their integrity. This guide will address your most pressing questions and provide self-validating workflows to ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound standard solution?
Proper storage is crucial for maintaining the certified concentration of your standard. The primary risk to a PCB standard solution is not chemical degradation but the physical process of solvent evaporation, which would artificially increase the concentration of the analyte.
Core Recommendation: Store the solution at 2-8°C in a tightly sealed, amber glass vial with a PTFE-lined cap.[3]
-
Causality:
-
Temperature (2-8°C): Refrigeration minimizes solvent evaporation, which is the most significant factor affecting concentration over time. While some manufacturers may list ambient storage as acceptable, refrigerated conditions provide a greater margin of safety.[3][4]
-
Container (Amber Glass, PTFE-lined Cap): PCBs are generally resistant to photodegradation. However, using amber vials is a best practice to protect against any potential long-term light exposure. A PTFE-lined cap is essential as it provides an inert barrier, preventing both contamination from the cap material and loss of volatile solvent.
-
Sealing: Ensure the vial is securely sealed to prevent solvent loss and contamination from the laboratory environment.[5][6]
-
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes solvent evaporation. |
| Container | Certified clean, amber glass vial | Prevents photodegradation and analyte adsorption. |
| Cap | PTFE-lined, screw-top | Ensures an inert seal, prevents contamination and evaporation. |
| Environment | Store away from volatile chemicals | Prevents cross-contamination. |
Q2: What is the expected shelf life of a this compound standard solution?
The shelf life is determined by the stability of the compound in the chosen solvent and the prevention of concentration changes. PCBs themselves are extremely stable and resistant to hydrolysis, oxidation, and temperature changes.[1]
-
After Opening: Once a standard is opened, its shelf life can be affected by handling. If stored correctly as described in Q1, an opened standard should remain valid until its expiration date. However, for high-stakes analyses (e.g., regulatory compliance), it is good practice to perform a verification check if the standard has been open for an extended period (e.g., >1 year).
Q3: Which solvents are best for preparing and diluting this compound standards?
PCBs are hydrophobic and have high solubility in most non-polar organic solvents.[7] The choice of solvent should match the analytical method and ensure long-term stability.
-
Recommended Solvents: High-purity Hexane , Isooctane , and Toluene are commonly used and are excellent choices for dissolving this compound.[4][8][9] These solvents are compatible with common gas chromatography (GC) systems used for PCB analysis.[10][11]
-
Solvent Purity: Always use the highest purity solvent available (e.g., HPLC-grade, pesticide-residue grade). Impurities in lower-grade solvents can co-elute with the target analyte or interfere with detection, especially when using sensitive detectors like an Electron Capture Detector (ECD).[11]
Q4: How can I tell if my this compound standard has degraded or is compromised?
Direct visual inspection is often insufficient. Analytical verification is the only definitive way to confirm the integrity of a standard.
-
Signs of Compromise:
-
Change in Concentration: The most likely issue is an increase in concentration due to solvent evaporation. This will manifest as higher-than-expected responses during analysis.
-
Contamination: The appearance of unexpected peaks in the chromatogram that are not present in a solvent blank or a new standard.
-
Chemical Degradation (Very Unlikely): The appearance of new, related peaks alongside a decrease in the main analyte peak. Given the stability of PCBs, this is extremely rare under proper storage.[1][2]
-
Troubleshooting Guides
Problem 1: My calibration curve is failing or showing poor linearity.
A failing calibration curve is a common issue. Before assuming the standard is faulty, a systematic check of the entire analytical system is necessary. This workflow ensures that you identify the true source of the problem efficiently.
Caption: Troubleshooting workflow for a failing calibration curve.
Problem 2: I see unexpected peaks in my chromatogram. Is my standard degrading?
While degradation is possible, contamination is a more frequent cause of extraneous peaks.
-
Analyze a Solvent Blank: Inject a sample of the pure solvent used for dilutions.
-
Interpretation: If the peaks are present in the blank, the solvent is contaminated. Use a fresh, high-purity bottle of solvent.
-
-
Check the System for Carryover: After running a high concentration standard, inject a solvent blank.
-
Interpretation: If the peak appears at the same retention time as your analyte, it indicates carryover from the injection port or column. Perform system maintenance.
-
-
Compare with a New Standard: Prepare a dilution of your suspect standard and a new, unopened standard at the same concentration.
-
Interpretation: If the extraneous peaks are only in the old standard's chromatogram, it suggests contamination of that specific vial. If the peaks are absent in both, the issue may have been transient. If the peaks are in both, it could indicate a contaminated diluent or a common source of contamination in the lab.
-
-
Evaluate for Degradation Products (Advanced):
-
Mechanism: While PCBs are very stable, theoretical degradation could involve dechlorination (loss of chlorine atoms) or oxidation to form hydroxylated PCBs, though this typically requires specific enzymatic or high-energy conditions not found in a storage vial.[12][13][14]
-
Action: If you have access to a mass spectrometer, analyze the unknown peak. A potential degradation product would have a related mass spectrum (e.g., loss of a chlorine atom). This step is rarely necessary due to the high stability of PCBs.[1][7]
-
Problem 3: How can I verify the concentration of an aged or frequently used standard?
This protocol provides a self-validating method to confirm the concentration of a working standard against a certified reference material.
Caption: Workflow to verify the concentration of an aged standard.
References
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
Sierra Circuits. (n.d.). IPC-1601 A: PCB Handling and Storage Guidelines. Retrieved from [Link]
-
VSE. (n.d.). PCB Storage Guidelines: Preserving Board Quality. Retrieved from [Link]
-
Vinatronic Inc. (2022, January 7). PCB Storage Guidelines For Manufacturing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
Bergel, N., & Covaci, A. (2020). Persistent Threats by Persistent Pollutants: Chemical Nature, Concerns and Future Policy Regarding PCBs—What Are We Heading For?. International Journal of Environmental Research and Public Health, 17(22), 8593. Retrieved from [Link]
-
Cajthaml, T., et al. (2010). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Chemosphere, 81(5), 629-635. Retrieved from [Link]
-
Diamond, M. L., et al. (2019). Persistent Problem: Global Challenges to Managing PCBs. Environmental Science & Technology, 53(14), 7898-7900. Retrieved from [Link]
-
Harrad, S., & Drage, D. S. (2014). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of Environmental Monitoring, 16(1), 9-23. Retrieved from [Link]
-
ResearchGate. (2025, May 1). Effect of Solvent Pre-Treatment on the Leaching of Copper During Printed Circuit Board Recycling. Retrieved from [Link]
-
Frontiers. (2022, October 18). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Retrieved from [Link]
-
ResearchGate. (2022, January 1). Dechlorination of 234-Trichlorobiphenyl and 2345-Tetrachlorobiphenyl by using halogenated primers. Retrieved from [Link]
-
PubMed Central. (2025, June 26). Effectiveness of acidic deep eutectic solvents in recovery of hazardous base metals from waste printed circuit boards. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
Indiana University. (n.d.). Standards Preparation. Retrieved from [Link]
-
PCBONLINE. (2021, December 14). Ultimate Guide to Printed Circuit Board Storage. Retrieved from [Link]
-
MDPI. (2022). Trends in Polychlorinated Biphenyl Contamination in Bucharest's Urban Soils: A Two-Decade Perspective (2002–2022). Retrieved from [Link]
-
Pace Analytical. (n.d.). Testing for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
PubMed. (2007). Reductive dechlorination and biodegradation of 2,4,6-trichlorophenol using sequential permeable reactive barriers: laboratory studies. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Solvent Pre-Treatment on the Leaching of Copper During Printed Circuit Board Recycling. Retrieved from [Link]
-
Agilent. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Stability of bis(2,4,6-trichlorophenyl) oxalate in high-performance liquid chromatography for chemiluminescence detection. Retrieved from [Link]
Sources
- 1. Persistent Threats by Persistent Pollutants: Chemical Nature, Concerns and Future Policy Regarding PCBs—What Are We Heading For? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]
- 4. accustandard.com [accustandard.com]
- 5. vse.com [vse.com]
- 6. Best Storage Conditions for PCBs [rs-online.com]
- 7. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 8. This compound Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
- 9. accustandard.com [accustandard.com]
- 10. epa.gov [epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reductive dechlorination and biodegradation of 2,4,6-trichlorophenol using sequential permeable reactive barriers: laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,6-Trichlorobiphenyl (PCB 30) Extraction
Welcome to the technical support center for troubleshooting 2,4,6-Trichlorobiphenyl (also known as PCB 30) extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during sample preparation and analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound (PCB 30) that influence its extraction?
A1: Understanding the properties of this compound is fundamental to designing an effective extraction strategy. It is a nonpolar, hydrophobic compound with low water solubility and a high octanol-water partition coefficient (Log Kow).[1] This lipophilic nature means it preferentially partitions into nonpolar solvents and adsorbs to organic matter in sample matrices.[1]
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₂H₇Cl₃ | Influences molecular weight and interactions. |
| Molecular Weight | 257.54 g/mol [2] | Affects volatility and chromatographic behavior. |
| Log Kow (Octanol-Water Partition Coefficient) | ~5.7 | High lipophilicity; dictates preference for nonpolar solvents and potential for bioaccumulation in fatty tissues. |
| Water Solubility | Very low | Requires organic solvents for efficient extraction from aqueous matrices. |
| Vapor Pressure | Low | Affects potential for loss during solvent evaporation steps. |
Q2: Which extraction techniques are most suitable for this compound from environmental or biological samples?
A2: The choice of extraction technique depends heavily on the sample matrix. For solid samples like soil, sediment, or tissue, common methods include Soxhlet, Pressurized Fluid Extraction (PFE), and Microwave-Assisted Extraction (MAE), often using solvents like hexane or a hexane/acetone mixture.[3] For aqueous samples, Liquid-Liquid Extraction (LLE) with a nonpolar solvent or Solid-Phase Extraction (SPE) are preferred.[4][5] SPE, in particular, offers the advantage of high analyte enrichment and reduced solvent consumption.[4][6]
Q3: What are common causes of low recovery for this compound during extraction?
A3: Low recovery is a frequent issue and can stem from several factors:
-
Inappropriate Solvent Choice: Using a solvent with polarity that doesn't match the nonpolar nature of PCB 30 will result in poor partitioning from the sample matrix.
-
Incomplete Extraction: Insufficient extraction time, temperature, or agitation can leave a significant portion of the analyte behind in the sample.
-
Analyte Loss During Evaporation: Aggressive solvent evaporation (high temperature or rapid nitrogen stream) can lead to the loss of this semi-volatile compound.
-
Strong Matrix Interactions: PCB 30 can bind strongly to organic components in the sample matrix, such as lipids or humic acids, preventing its transfer into the extraction solvent.
-
Improper SPE Cartridge Conditioning or Elution: In Solid-Phase Extraction, failure to properly condition the sorbent or using an elution solvent that is too weak will result in poor retention or incomplete recovery.[7]
In-Depth Troubleshooting Guides
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom: You are extracting this compound from an aqueous sample (e.g., water, serum), but the recovery rates are consistently below your acceptance criteria (e.g., <70%).
Root Cause Analysis and Solutions:
-
Phase Separation & Emulsions: Emulsions are a common problem, especially with complex matrices like serum. They trap the analyte and prevent a clean separation of the organic and aqueous layers.
-
Solution: To break emulsions, you can add salt (salting out) to increase the polarity of the aqueous phase, gently swirl or rock the separatory funnel instead of vigorous shaking, or centrifuge the sample.[8]
-
-
Solvent Polarity Mismatch: The chosen organic solvent may not be optimal for partitioning the highly nonpolar PCB 30.
-
Solution: Use a nonpolar solvent like hexane or dichloromethane. For matrices with high lipid content, a multi-step extraction with different solvents might be necessary.[9] Ensure your chosen solvent is immiscible with water.
-
-
Insufficient Partitioning: A single extraction may not be sufficient to quantitatively transfer the analyte.
-
Solution: Perform multiple extractions (e.g., 3x with fresh solvent) and pool the organic phases. This is generally more effective than a single extraction with a larger volume of solvent.[9]
-
Workflow: Troubleshooting Low LLE Recovery
Caption: Decision tree for troubleshooting low LLE recovery.
Issue 2: Poor Performance in Solid-Phase Extraction (SPE)
Symptom: Low and inconsistent recovery of this compound when using SPE for sample cleanup and concentration.
Root Cause Analysis and Solutions:
-
Incorrect Sorbent Selection: The choice of sorbent is critical. For a nonpolar compound like PCB 30, a reverse-phase sorbent (e.g., C18) is typically used for aqueous samples, where the analyte is retained through hydrophobic interactions. For extracts already in an organic solvent, a normal-phase sorbent (e.g., silica, Florisil) can be used for cleanup.
-
Solution: For aqueous samples, use a C18 or similar polymeric reversed-phase cartridge. Ensure the sorbent mass is adequate for the sample volume and expected analyte concentration.
-
-
Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the sorbent bed will lead to poor retention.
-
Solution: Follow a rigorous conditioning and equilibration protocol. For C18, this typically involves activating the sorbent with a water-miscible organic solvent (e.g., methanol, acetone) followed by an equilibration step with reagent water or a buffer that matches the sample's pH.[10] This ensures the stationary phase is properly solvated for optimal interaction.
-
-
Sample Overload or High Flow Rate: Exceeding the cartridge capacity or passing the sample through too quickly will result in analyte breakthrough (the analyte fails to bind and passes to waste).
-
Solution: Reduce the sample loading flow rate (e.g., 1-3 mL/min). If overload is suspected, use a cartridge with a larger sorbent mass or dilute the sample.[10]
-
-
Inefficient Elution: The elution solvent may be too weak to disrupt the interaction between PCB 30 and the sorbent.
-
Solution: Use a strong, nonpolar solvent to elute the analyte from a C18 cartridge (e.g., hexane, dichloromethane). Ensure the elution volume is sufficient to pass through the entire sorbent bed at a slow flow rate to ensure complete recovery.[7]
-
Experimental Protocol: Optimizing SPE for PCB 30 from Water
-
Sorbent Selection: C18 SPE Cartridge (e.g., 500 mg sorbent mass).
-
Conditioning: Pass 5 mL of methanol through the cartridge to activate the stationary phase. Do not let the sorbent go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge, again ensuring the sorbent bed remains wet.
-
Sample Loading: Load the aqueous sample at a controlled flow rate of approximately 3 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen or air through it for 10-20 minutes. This step is critical to remove residual water which can affect the subsequent elution.
-
Elution: Elute the this compound with 5-10 mL of hexane. Collect the eluate for analysis.
Issue 3: Matrix Effects in Chromatographic Analysis
Symptom: You have acceptable extraction recovery (checked with a spiked sample in a clean solvent), but when analyzing real samples, you observe signal suppression or enhancement, leading to inaccurate quantification.
Root Cause Analysis and Solutions:
-
Co-eluting Interferences: Other compounds from the matrix are extracted along with PCB 30 and are not resolved chromatographically. These co-eluents can interfere with the ionization process in the mass spectrometer source (ion suppression/enhancement) or affect the response of an Electron Capture Detector (ECD).[11][12]
-
Solution 1: Improve Sample Cleanup: Incorporate additional cleanup steps after extraction. This could involve a silica gel or Florisil column cleanup to remove polar interferences. Acidic silica can also be used to remove lipids.[13]
-
Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the entire extraction and cleanup procedure. This helps to compensate for systematic matrix effects.[7]
-
Solution 3: Use of an Isotope-Labeled Internal Standard: A labeled version of the analyte (e.g., ¹³C-labeled this compound) is the gold standard for correcting for both extraction efficiency and matrix effects. Since it behaves almost identically to the native analyte during extraction and analysis, any loss or signal fluctuation will affect both equally, allowing for accurate correction.
-
Visualization: Logic Flow for Addressing Matrix Effects
Caption: Logical workflow for identifying and mitigating matrix effects.
References
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 37247. [Link]
-
U.S. Environmental Protection Agency. "Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography." [Link]
-
La Nasa, J., et al. "Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater." Environmental Science and Pollution Research, 2022. [Link]
-
PHILIS. "STANDARD OPERATING PROCEDURE FOR POLYCHLORINATED BIPHENYLS (PCBs) BY METHOD 8082A." 2024. [Link]
-
ResearchGate. "Mean matrix effect EM and its corresponding CV calculated for each PCB." [Link]
-
ResearchGate. "Simple solid-phase extraction method for determination of polychlorinated biphenyls and selected organochlorine pesticides in human serum." [Link]
-
ACS Publications. "Strategy for Polychlorinated Biphenyl Detection Based on Specific Inhibition of Charge Transport Using a Nanogapped Gold Particle Film." [Link]
-
Agilent. "GC Troubleshooting: Common Issues & How to Fix Them." [Link]
-
ResearchGate. "Screening method for rapid determination of polychlorinated biphenyls in transformer oil by liquid-liquid extraction and gas chromatography-mass spectrometry." [Link]
-
U.S. Environmental Protection Agency. "Fact Sheet: Extraction and Determinative Methods." [Link]
-
Restek. "A Guide to Preparing and Analyzing Chlorinated Pesticides." [Link]
-
Bio-Rad. "How Important Is The Matrix Effect in Analyzing Bioprocess Samples?" [Link]
-
protocols.io. "Extraction of PCB18 (2,2′,5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Serum." [Link]
-
Welch Materials. "Troubleshooting Low Recovery Rates in Chromatographic Analysis." [Link]
-
Drawell. "7 Common Problems of Gas chromatography (GC) and How to Troubleshoot." [Link]
-
AELAB. "10 Common Mistakes in Gas Chromatography." [Link]
-
ScienceDirect. "Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater." [Link]
-
Bergeson & Campbell, P.C. "EPA Proposes Rulemaking to Expand Available PCB Analytical Methods and Amend PCB Cleanup and Disposal Program Requirements." [Link]
-
MDPI. "Experimental Evaluation of Pulse Width Effects Under Equal-Dose Pulsed Electric Field Treatment on A375 Cells." [Link]
-
Mason Technology. "Common Gas Chromatography Problems | Master the Basics." [Link]
-
ResearchGate. "Recoveries of PCB 1, 5, 29, 50, 87154, 188, 201 and 209 after SPE and solvent extraction clean-up." [Link]
-
SCIEX. "What is matrix effect and how is it quantified?" [Link]
-
Chromatography Forum. "PCB analysis GC/MS." [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPA Proposes Rulemaking to Expand PCB Analytical Methods and Amend PCB Cleanup Disposal Requirements: Manko, Gold, Katcher & Fox [mankogold.com]
- 6. researchgate.net [researchgate.net]
- 7. welchlab.com [welchlab.com]
- 8. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 9. gcms.cz [gcms.cz]
- 10. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. protocols.io [protocols.io]
Technical Support Center: Optimizing MS for 2,4,6-Trichlorobiphenyl (PCB 30)
Welcome to the technical support center for the analysis of 2,4,6-Trichlorobiphenyl (PCB 30). This guide is designed for researchers, analytical chemists, and laboratory professionals who are developing and troubleshooting mass spectrometry methods for this specific polychlorinated biphenyl congener. Here, we synthesize technical protocols with field-proven insights to help you navigate the complexities of your analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for this compound analysis?
Answer: For the analysis of PCBs, including this compound, Gas Chromatography (GC) coupled with Mass Spectrometry is the gold standard. The most robust and widely used ionization technique is Electron Ionization (EI) .
-
Causality & Expertise: this compound is a semi-volatile, thermally stable, and nonpolar compound, making it ideally suited for GC separation. Following elution from the GC column, EI is highly effective because it is a hard ionization technique that reproducibly fragments the molecule, creating a characteristic mass spectrum that is excellent for both qualitative identification and quantitative analysis. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are generally reserved for more polar and thermally labile compounds analyzed by Liquid Chromatography (LC).
Q2: How do I select the precursor and product ions for a Selected Reaction Monitoring (SRM/MRM) method?
Answer: Selecting the right ions is critical for the sensitivity and selectivity of a triple quadrupole MS (MS/MS) method.[1] The process involves identifying the molecular ion and its most abundant, characteristic fragment ions.
-
Expertise & Trustworthiness: For this compound (C₁₂H₇Cl₃), the molecular weight is approximately 257.5 g/mol .[2] The mass spectrometer will detect the isotopic cluster of the molecular ion. The most abundant ion in this cluster, arising from the most common isotopes (¹²C, ¹H, ³⁵Cl), is at m/z 256 . This will be your precursor ion .
To find the product ions, you perform a product ion scan by isolating m/z 256 in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragments in the third quadrupole (Q3). The most common fragmentation pathway for PCBs is the sequential loss of chlorine atoms.
-
Loss of one chlorine atom (M-Cl)⁺ results in a fragment at m/z 221 .
-
Loss of two chlorine atoms (M-2Cl)⁺ results in a fragment at m/z 186 .
-
Loss of a biphenyl bridge chlorine (less common) can lead to a fragment at m/z 151 .
A typical approach is to monitor at least two transitions for confident identification and quantification.[1]
Q3: What are the recommended MRM transitions and typical collision energies for this compound?
Answer: Based on empirical data and established methods, the following transitions are recommended. The primary (quantifier) transition should be the most intense, while the secondary (qualifier) transition confirms the analyte's identity. Collision energies (CE) should be optimized on your specific instrument but these values provide an excellent starting point.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Typical Collision Energy (eV) |
| This compound | 256 | 186 | Quantifier | 20 - 30 |
| This compound | 256 | 221 | Qualifier | 15 - 25 |
-
Authoritative Grounding: The process of optimizing collision energy is crucial for maximizing the signal of your chosen product ion.[3][4][5] The values in the table are representative, but the optimal energy can vary between different mass spectrometer models and manufacturers. A detailed protocol for CE optimization is provided later in this guide.
Q4: Why is an isotopically labeled internal standard essential, and which one should I use?
Answer: An isotopically labeled internal standard (IS) is critical for achieving high accuracy and precision in quantitative mass spectrometry.[6]
-
Expertise & Causality: The ideal internal standard co-elutes with the native analyte and experiences the same behavior during sample extraction, cleanup, and ionization.[6] However, because it has a different mass, the mass spectrometer can distinguish it from the target analyte. This allows the IS to compensate for variations in sample volume, matrix effects (ion suppression or enhancement), and instrument response.[6]
For this compound, the ideal internal standard is ¹³C₁₂-2,4,6-Trichlorobiphenyl . This standard has the same chemical structure, but all 12 carbon atoms are the heavier ¹³C isotope. This gives it a mass of 268 (12 mass units higher than the native compound), making it easily distinguishable. Using such a standard is a core principle of robust analytical methods like the isotope dilution methods referenced by the EPA.[7][8]
| Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| ¹³C₁₂-2,4,6-Trichlorobiphenyl | 268 | 196 | 20 - 30 |
Method Development Workflow
Developing a robust MS method from scratch requires a systematic approach. The following workflow outlines the key steps from initial setup to final optimization.
Experimental Protocol: Collision Energy Optimization
This protocol details the steps to experimentally determine the optimal collision energy (CE) for a selected MRM transition. This ensures maximum signal intensity and method sensitivity.
Objective: To generate a collision energy ramp and identify the voltage that produces the most abundant product ion signal.
Materials:
-
Mass Spectrometer capable of MS/MS
-
Standard solution of this compound (e.g., 1 ng/µL)
-
Gas chromatograph with an appropriate column (e.g., DB-5ms or similar)
Procedure:
-
Initial Instrument Setup:
-
Set up the GC-MS/MS system with a stable GC method. A simple isothermal run may be sufficient if the standard is pure.
-
In the MS method, select the precursor ion for this compound (m/z 256) and the primary product ion you wish to optimize (e.g., m/z 186).
-
-
Create the Collision Energy Ramp Method:
-
Most modern MS software has a built-in compound optimization or CE ramp feature.[5]
-
Create a series of experiments within a single injection. Each experiment will have the same precursor and product ion but a different CE value.
-
Define a CE range to test. A good starting range is from 5 eV to 40 eV, using increments of 2 or 3 eV. For example: 5, 8, 11, 14, ... 40 eV.
-
-
Acquire Data:
-
Inject the this compound standard solution and run the CE ramp method.
-
The instrument will cycle through each CE value for the specified transition as the analyte peak elutes from the GC column.
-
-
Analyze the Results:
-
After the run is complete, the software will display the results as a plot of signal intensity (peak area or height) versus collision energy.
-
The optimal collision energy is the value that corresponds to the highest signal intensity on the curve.
-
Select this CE value for your final quantitative method.
-
-
Repeat for All Transitions:
-
Repeat this process for the qualifier ion (e.g., 256 > 221) and for the internal standard's transition (e.g., 268 > 196), as the optimal CE is unique to each transition.
-
Troubleshooting Guide
Even with a well-developed method, problems can arise. This guide addresses common issues in a logical, problem-solving format.
Problem: Low or No Signal Intensity
This is one of the most frequent challenges in MS analysis.[9] The cause can be chemical, instrumental, or methodological.
Problem: Significant Matrix Effects
Probable Cause: Co-eluting compounds from the sample matrix (e.g., soil, water, tissue) interfere with the ionization of the target analyte.[10] This can either suppress the signal (most common) or enhance it, leading to inaccurate quantification.[10] While PCBs are generally less susceptible than compounds analyzed by LC-MS, matrix effects can still occur, with some studies noting effects exceeding the typical 20% acceptable limit.[11]
Solutions:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering compounds before they enter the instrument. Employ more rigorous extraction and cleanup techniques such as Solid Phase Extraction (SPE) or silica gel cleanup.[7]
-
Modify Chromatography: Adjust the GC temperature program to better resolve the this compound peak from matrix interferences. Even a small increase in retention time can move the analyte away from a region of ion suppression.
-
Use an Isotope-Labeled Internal Standard: This is a mandatory practice for accurate quantification. A co-eluting ¹³C₁₂-labeled internal standard will experience the same degree of ion suppression or enhancement as the native analyte, allowing the ratio-based calculation to correct for the effect.[6]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample known to not contain your analyte). This ensures that the standards and the samples experience similar matrix effects, improving quantitative accuracy.
Problem: Poor Peak Shape (Tailing or Fronting)
Probable Cause: Peak tailing is often caused by active sites in the GC pathway (liner, column, ion source) that interact with the analyte. Fronting can be a sign of column overload. For PCBs, tailing is the more common issue.
Solutions:
-
Check the GC Inlet: The injection port liner is a common source of activity. Ensure you are using a high-quality, deactivated liner. If performance degrades over time, replace the liner.
-
Column Maintenance: Active sites can develop on the column.
-
Condition the Column: Bake the column at a high temperature (as recommended by the manufacturer) to remove contaminants.
-
Clip the Column: If the front end of the column is contaminated, carefully cut the first 10-15 cm off.
-
-
Check for Cold Spots: Ensure that the GC oven, transfer line, and MS ion source temperatures are appropriate. Cold spots can cause the analyte to condense and re-vaporize slowly, leading to tailing. The transfer line should typically be set at or slightly above the maximum GC oven temperature.
-
Reduce Injection Volume/Concentration: If you observe peak fronting, you may be overloading the column. Try injecting a smaller volume or diluting the sample.
Problem: Inconsistent Ion Ratios
Probable Cause: The ratio of the quantifier ion to the qualifier ion is a key criterion for positive identification. If this ratio is inconsistent across standards and samples, or falls outside the acceptable tolerance (e.g., ±20%), it can indicate an interference.
Solutions:
-
Check for Co-elution: An interfering compound may be co-eluting with your analyte and contributing to either the quantifier or qualifier ion signal, thus altering the ratio. Use a high-resolution GC column or adjust the temperature program to improve separation.[12]
-
Select More Specific Transitions: Re-evaluate your product ion scan data. There may be a more specific, albeit slightly less intense, fragment ion that is free from interference. The increased selectivity of a triple quadrupole system over a single quadrupole is specifically designed to mitigate these issues.[1]
-
Lower Collision Energy: In some cases, high collision energy can cause excessive fragmentation, leading to less specific, low-mass ions that are more prone to interference. Try reducing the CE by a few eV to see if ratio stability improves without sacrificing too much sensitivity.
-
Ensure Sufficient Dwell Time: In the MRM method, ensure the dwell time for each transition is adequate (typically 10-50 ms). If the dwell time is too short, the instrument may not collect enough data points across the peak, leading to poor ion statistics and unstable ratios.
References
-
ResearchGate. (2015). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2024). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent Technologies. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. CROMlab. Retrieved from [Link]
-
ALS. (2018). Webinar Wednesday: PCB Analysis. YouTube. Retrieved from [Link]
-
Chromatography Online. (2023). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. Chromatography Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
DSP-Systems. (n.d.). PCB Standards and Standard Mixtures. DSP-Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Mean matrix effect EM and its corresponding CV calculated for each PCB. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Analysis of Polychlorinated Biphenyls (PCBS) by GC-High Resolution Mass Spectrometry Using the Micromass AutoSpec Ultima NT. Waters Corporation. Retrieved from [Link]
-
BioProcess International. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Shimadzu. Retrieved from [Link]
-
Chromservis. (n.d.). PCB Standards and Standard Mixtures. Chromservis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PCB Congeners by Low-Resolution GC-MS - Method 1628. EPA. Retrieved from [Link]
-
MacLean, B., Tomazela, D. M., Abbatiello, S. E., Carr, S. A., & MacCoss, M. J. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. ASMS. Retrieved from [Link]
-
Agilent Technologies. (2007). Analysis of Pharmaceuticals in Water by SPE and LC/MS/MS. Agilent Technologies. Retrieved from [Link]
-
MDPI. (2023). Experimental Evaluation of Pulse Width Effects Under Equal-Dose Pulsed Electric Field Treatment on A375 Cells. MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985). Methods of Analysis for by-Product PCBs: Literature Review and Preliminary Recommendations. EPA. Retrieved from [Link]
-
MacLean, B., Tomazela, D. M., Abbatiello, S. E., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. Retrieved from [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. EURL-Pesticides. Retrieved from [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Skyline. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Multi Residue Analysis of Priority Pollutants in Drinking and Surface Water Using Solid Phase Extraction and GC Tandem Quadrupole MS. Agilent Technologies. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
- 3. skyline.ms [skyline.ms]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. shimadzu.com [shimadzu.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. cromlab-instruments.es [cromlab-instruments.es]
Technical Support Center: Troubleshooting Calibration Curve Issues for 2,4,6-Trichlorobiphenyl Quantification
Welcome to the technical support center for the analytical quantification of 2,4,6-Trichlorobiphenyl (PCB 30). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the creation of calibration curves, a critical step for accurate quantification. As Senior Application Scientists, we provide not just solutions, but also the underlying rationale to empower you to make informed decisions in your analytical work.
Common Calibration Curve Issues and Troubleshooting
This section addresses the most frequent problems encountered when developing calibration curves for this compound, typically analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[1][2]
Question 1: My calibration curve for this compound shows poor linearity with a coefficient of determination (R²) value below 0.99. What are the likely causes and how can I improve it?
A low R² value indicates that the data points do not closely fit the linear regression model, which can compromise the accuracy of your quantification. The causes can range from simple preparation errors to complex instrument interactions.
Underlying Causes and Step-by-Step Troubleshooting:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Troubleshooting Protocol:
-
Verify the concentration of your stock solution. Whenever possible, use a certified reference material from a reputable supplier.[3]
-
Use calibrated volumetric flasks and pipettes. Ensure they are clean and free of contaminants.
-
Prepare fresh dilutions. Polychlorinated biphenyls (PCBs) can adsorb to glass surfaces over time, so freshly prepared standards are recommended.
-
Vortex each standard thoroughly after preparation to ensure homogeneity.
-
-
-
Instrument Contamination and Carryover: A significant y-intercept or inconsistent responses at the lower end of the curve can be due to contamination.[4]
-
Troubleshooting Protocol:
-
Analyze a solvent blank (the same solvent used to dilute your standards) before running your calibration curve. If a peak is present at the retention time of this compound, your system is contaminated.
-
If contamination is detected, clean the injection port, replace the liner and septum, and trim the first few centimeters of the GC column.[5]
-
To check for carryover, inject a solvent blank immediately after the highest concentration standard.[4] If a peak is observed, it indicates that material from the previous injection is still present in the system. Increase the bake-out time at the end of your GC method or use a solvent wash between injections.
-
-
-
Detector Saturation: At high concentrations, the detector's response may no longer be linear, causing the curve to flatten.
-
Troubleshooting Protocol:
-
Review your calibration curve. If the non-linearity is primarily at the highest concentration points, detector saturation is a likely cause.
-
Extend your calibration range by adding more points at the lower end and removing the highest concentration points that are in the non-linear region.
-
Alternatively, dilute your high-concentration standards and re-inject them. If the diluted standards fall on the linear portion of the curve, this confirms detector saturation.
-
-
-
Active Sites in the GC System: PCBs can be susceptible to degradation or adsorption at active sites within the GC inlet or column, especially at low concentrations.[5]
-
Troubleshooting Protocol:
-
Deactivate the GC inlet liner by using a silanized liner.
-
Condition the column according to the manufacturer's instructions to remove any active sites.
-
If the problem persists, consider using a different, more inert GC column.
-
-
Question 2: My calibration curve is linear at low concentrations but plateaus at higher concentrations. Why is this happening?
This is a classic sign of detector saturation, a phenomenon where the detector is overwhelmed by the amount of analyte reaching it and can no longer produce a proportional response.
In-Depth Explanation:
Every detector has a specific linear dynamic range, which is the concentration range over which the response is directly proportional to the analyte concentration. When the concentration of this compound in your sample or standard exceeds the upper limit of this range, the detector's response will no longer increase linearly, leading to a plateau in your calibration curve.[6]
Solutions:
-
Adjust the Calibration Range: The most straightforward solution is to adjust your calibration curve to stay within the linear dynamic range of your detector. This may involve removing the highest concentration points and adding more points at the lower end.
-
Sample Dilution: If your samples are expected to have high concentrations of this compound, you will need to dilute them so that the final concentration falls within the linear range of your calibration curve.
-
Use a Quadratic Fit (with caution): Some software allows for a quadratic (second-order polynomial) fit for the calibration curve. While this can sometimes provide a better fit for a non-linear curve, it should be used with caution. The U.S. Environmental Protection Agency (EPA) guidelines suggest that a quadratic fit may be acceptable if the R² value is greater than 0.99 and the calibration curve is continuously bending in one direction.[4] However, it is always preferable to work within the linear range of the detector if possible.
Question 3: I am observing poor reproducibility in my calibration standards. What are the potential causes?
Poor reproducibility, where repeated injections of the same standard give significantly different responses, can be frustrating and can invalidate your calibration.
Troubleshooting Workflow:
Troubleshooting Poor Reproducibility
Detailed Steps:
-
Injection Variability:
-
Manual Injections: If you are performing manual injections, inconsistencies in injection volume and speed can lead to significant variability. An autosampler is highly recommended for precise and reproducible injections.
-
Autosampler Issues: If you are using an autosampler, check the syringe for air bubbles. Ensure the syringe is properly installed and that the injection volume is set correctly. Inspect the septum for signs of "coring," where small pieces of the septum are torn away and can partially block the needle.[7]
-
-
System Leaks: A leak in the carrier gas flow path can cause pressure fluctuations, leading to variable peak areas.
-
Leak Check: Perform an electronic leak check if your GC has this function. Alternatively, use an electronic leak detector to check for leaks at all fittings, especially at the inlet, column connections, and detector.
-
-
Standard Integrity:
-
Homogeneity: Ensure that your standards are well-mixed before drawing an aliquot for injection. Vortexing the vial is a simple but crucial step.
-
Stability: this compound is a stable compound, but it can adsorb to the walls of glass vials over time, especially at low concentrations.[8] If your standards are old, prepare fresh ones.
-
Question 4: My calibration curve has a significant positive y-intercept. What does this indicate?
A positive y-intercept means that there is a response from the detector even when the concentration of this compound is zero. This is a clear indication of a blank contamination issue.[9]
Sources of Contamination and Solutions:
-
Contaminated Solvent: The solvent used to prepare your standards and blanks may be contaminated with this compound or an interfering compound.
-
Solution: Use a high-purity, GC-grade solvent. Analyze a new bottle of solvent to see if the contamination issue is resolved.
-
-
Glassware Contamination: Improperly cleaned glassware can introduce contaminants.
-
Solution: Ensure all glassware is thoroughly cleaned. A final rinse with a high-purity solvent is recommended.
-
-
System Carryover: As mentioned earlier, carryover from a previous high-concentration sample can cause a response in a subsequent blank or low-concentration standard.
-
Solution: Run a solvent blank after a high-concentration sample to diagnose carryover. If present, increase the GC oven bake-out time or temperature, and consider adding a solvent wash step in your autosampler sequence.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R² value for a calibration curve for this compound?
A: For most applications, a coefficient of determination (R²) of 0.99 or greater is considered acceptable. However, specific methods or regulatory bodies may have different requirements. For example, some EPA methods require an R² of ≥ 0.995.[10]
Q2: Should I force the origin (0,0) for my calibration curve?
A: You should only force the origin if you have theoretical and experimental justification to do so.[9] Forcing the origin when there is a real, non-zero intercept (due to a small amount of background contamination, for example) can introduce a bias into your calculations, especially at low concentrations. It is generally better to include a blank (zero concentration) in your calibration and let the regression analysis determine the y-intercept.
Q3: How many points do I need for my calibration curve?
A: A minimum of five non-zero concentration levels is recommended to adequately define the calibration curve and demonstrate linearity.[4] More points are always better, especially if you are covering a wide concentration range.
Q4: What is an internal standard and should I use one for this compound analysis?
A: An internal standard (IS) is a compound that is chemically similar to the analyte but not present in the samples. A known amount of the IS is added to all standards and samples. The calibration curve is then created by plotting the ratio of the analyte response to the IS response against the analyte concentration. Using an IS can correct for variations in injection volume and sample preparation.[11] For PCB analysis, isotopically labeled analogs of PCBs are often used as internal standards.[12] Their use is highly recommended to improve accuracy and precision.
Q5: How often should I run a calibration curve?
A: A full calibration curve should be run when you first set up the method and whenever you make significant changes to the instrument (e.g., change the column, clean the detector). For routine analysis, the initial calibration can be verified by running a calibration verification standard at the beginning of each analytical batch (e.g., every 12 hours).[13] If the verification standard is within a certain percentage (e.g., ±15%) of the expected value, the initial calibration is considered valid.
Data Summary and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Coefficient of Determination (R²) | ≥ 0.99 | Ensures a good linear fit of the data. |
| Calibration Points | Minimum of 5 | Adequately defines the curve and establishes linearity. |
| Y-intercept | Should be statistically insignificant from zero | A significant intercept indicates contamination or bias. |
| Calibration Verification | Within ±15% of the true value | Confirms the stability of the initial calibration over time. |
Experimental Protocol: Preparing Matrix-Matched Standards
Matrix effects occur when components in the sample matrix (e.g., soil extract, biological tissue) interfere with the analysis, causing either suppression or enhancement of the analyte signal.[14][15] To compensate for this, matrix-matched standards can be used.
Objective: To prepare calibration standards in a matrix that is identical to the samples being analyzed, but free of the analyte of interest.
Procedure:
-
Obtain a Blank Matrix: Collect a sample of the matrix (e.g., soil, water, plasma) that is known to be free of this compound.
-
Process the Blank Matrix: Extract and process the blank matrix using the exact same procedure as for your unknown samples.
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Spike the Blank Matrix Extract: Create your calibration standards by spiking aliquots of the blank matrix extract with appropriate volumes of the stock solution to achieve the desired concentrations.
-
Analyze: Analyze the matrix-matched standards in the same way as your samples.
Workflow for Matrix-Matched Calibration
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]
-
Chromatography Forum. (2009, June 26). PCB analysis GC/MS. Retrieved from [Link]
-
PHILIS. (2024, June 19). Standard Operating Procedure for Polychlorinated Biphenyls (PCBs) by Method 8082A. Retrieved from [Link]
-
Chromatography Forum. (2013, September 2). Purge & Trap linearity problems. Retrieved from [Link]
-
Barco-Bonilla, N., Romero-González, R., & Garrido Frenich, A. (2014). Validating Analytical Protocols to Determine Selected Pesticides and PCBs Using Routine Samples. International Journal of Environmental Research and Public Health, 11(12), 12564–12582. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, December 13). What are the disadvantages of using simple calibration curve in quantitative analysis by GC/FID?. Retrieved from [Link]
-
DSP-Systems. (n.d.). PCB Standards and Standard Mixtures. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1982, January). Analytical methods evaluation and validation for 1,2,4-trichlorobenzene, 1,2,4,5-tetrachlorobenzene, pentachlorobenzene, and polychlorinated terphenyls. CDC Stacks. Retrieved from [Link]
-
Dolan, J. W. (2009, May 1). Calibration Curves, Part I: To b or Not to b?. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Mean matrix effect EM and its corresponding CV calculated for each PCB. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
-
ResearchGate. (2017, April 28). Why are my standard concentrations wrong using gas chromatography?. Retrieved from [Link]
-
ResearchGate. (2016, May 18). PCB-GC-MS analysis- Congeners obtained in my analysis are not following the order and retention time mentioned in Calibration standard package?. Retrieved from [Link]
-
SciSpace. (1969). Linearity of calibration curve of gas chromatography. The Japanese journal of thoracic diseases. [Link]
-
Dolan, J. W. (2015, April 30). Calibration Problems — A Case Study. Chromatography Online. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082. Retrieved from [Link]
-
ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. Retrieved from [Link]
-
Environics, Inc. (2024, October 25). How to Construct a Calibration Curve for Your GC Machine. Retrieved from [Link]
-
Reddit. (2025, July 25). GC Linearity Issues. r/CHROMATOGRAPHY. Retrieved from [Link]
-
Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary - 8082A [nemi.gov]
- 3. dspsystems.eu [dspsystems.eu]
- 4. response.epa.gov [response.epa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. environics.com [environics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. greenrivertech.com.tw [greenrivertech.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Decontamination of 2,4,6-Trichlorobiphenyl Spills
This guide provides comprehensive, field-proven procedures for the safe and effective decontamination of 2,4,6-Trichlorobiphenyl (PCB-30) spills in a research and drug development laboratory setting. Our focus is on ensuring scientific integrity, personnel safety, and regulatory compliance through self-validating protocols and a deep understanding of the chemical principles at play.
Understanding the Hazard: this compound at a Glance
This compound is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for their environmental stability and potential health risks.[1] Understanding its properties is paramount to effective decontamination.
Key Hazards:
-
Toxicity: PCBs are classified as probable human carcinogens and can cause a range of adverse health effects, including skin conditions, liver damage, and endocrine disruption.[2][3] Exposure can occur through inhalation, skin contact, and ingestion.
-
Environmental Persistence: Due to their chemical stability, PCBs do not readily degrade in the environment, leading to bioaccumulation in the food chain.[1]
-
Regulatory Scrutiny: The manufacture of PCBs has been banned in many countries, and their handling and disposal are strictly regulated.[4]
| Property | Value | Source |
| Molecular Formula | C12H7Cl3 | |
| Molecular Weight | 257.5 g/mol | |
| Appearance | Colorless liquid | [5] |
| Solubility | Low in water; soluble in organic solvents like hexane and isooctane. |
Immediate Spill Response: A Step-by-Step Protocol
A swift and correct initial response is critical to containing the spill and minimizing exposure. The following workflow outlines the immediate actions to be taken.
Sources
2,4,6-Trichlorobiphenyl degradation during sample storage
An indispensable aspect of environmental and toxicological analysis is the assurance of sample integrity from collection to analysis. For persistent organic pollutants (POPs) like 2,4,6-Trichlorobiphenyl (PCB-30), this is of paramount importance. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the challenges of .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in storage a concern?
This compound is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic compounds that were widely used in industrial applications such as coolants and lubricants in electrical equipment.[1] Due to their chemical stability, they are persistent in the environment and can bioaccumulate in living organisms, posing health risks.[1][2] The primary concern with sample storage is that degradation of this compound can lead to inaccurate quantification of its concentration, resulting in underestimation of environmental contamination or exposure levels. This can compromise the validity of research findings and risk assessments.
Q2: What are the primary mechanisms of this compound degradation during storage?
There are two main degradation pathways for this compound during storage:
-
Microbial Degradation: If samples, particularly those from environmental matrices like soil or water, are not stored at low temperatures, microorganisms present in the sample can metabolize the compound.[2] Fungi, for instance, are known to degrade PCBs into hydroxylated and other polar metabolites.[3][4]
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation of PCBs. This process can be accelerated by the presence of dissolved organic matter in the sample, which can produce reactive oxygen species that react with the PCB molecule.[5]
Q3: What are the ideal storage conditions to minimize degradation?
To minimize the degradation of this compound, the following storage conditions are recommended:
-
Temperature: Samples should be stored at or below 4°C if they are to be extracted within 7 days. For longer-term storage, freezing at -10°C to -20°C is recommended.[6] For tissue samples, storage at <-10°C is advised.
-
Light: Samples should be stored in the dark to prevent photodegradation.[6] The use of amber glass containers is a standard practice.
-
Containers: Use glass or PTFE-lined containers to minimize adsorption of the lipophilic this compound to the container walls. Ensure containers are properly sealed to prevent evaporation.
-
pH: For aqueous samples, adjusting the pH to a range of 5-9 is generally recommended for the stability of many organic compounds.
Q4: How can I determine if my this compound samples have degraded?
Degradation of this compound can be inferred from the following observations during analysis (typically by gas chromatography):
-
Appearance of Unexpected Peaks: The presence of new peaks in the chromatogram that are not present in the initial analysis or in control samples can indicate the formation of degradation products. Common degradation products of PCBs include hydroxylated PCBs (OH-PCBs) and chlorobenzoic acids.[3][5]
-
Decreased Analyte Concentration: A significant decrease in the concentration of this compound over time, especially when compared to a storage stability control sample, is a strong indicator of degradation.
-
Changes in Sample Appearance: While not always reliable, changes in the color or turbidity of a sample could indicate microbial activity.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to .
| Problem | Possible Causes | Recommended Solutions |
| Low recovery of this compound | 1. Degradation: The sample may have been stored at an inappropriate temperature or exposed to light. 2. Adsorption: The compound may have adsorbed to the surface of the storage container. 3. Evaporation: The container may not have been properly sealed, leading to loss of the analyte.[7] | 1. Review storage logs to ensure the sample was maintained at the correct temperature and protected from light. 2. Use silanized glass containers to reduce active sites for adsorption. 3. Ensure that container caps are tightly sealed with appropriate liners (e.g., PTFE). |
| Unexpected peaks in the chromatogram | 1. Degradation Products: The new peaks could be metabolites like hydroxylated PCBs or other breakdown products.[3][5] 2. Contamination: The sample may have been contaminated during collection, storage, or processing.[7] | 1. Analyze for known degradation products of PCBs. Mass spectrometry can help in the identification of these compounds. 2. Analyze a method blank to check for contamination from solvents, glassware, or instruments.[6] |
| Inconsistent results between replicate samples | 1. Inhomogeneous Sample: The contaminant may not be evenly distributed in the sample matrix. 2. Variable Storage Conditions: Replicates may have been subjected to slightly different storage conditions. 3. Analytical Variability: Inconsistencies in the extraction or analytical procedure. | 1. Thoroughly homogenize the sample before taking aliquots for storage or analysis. 2. Ensure all replicate samples are stored under identical conditions. 3. Use an internal standard to correct for variations in extraction efficiency and instrument response.[6] |
Experimental Protocols
Protocol 1: Recommended Sample Storage Procedure
This protocol is based on guidelines from the U.S. Environmental Protection Agency (EPA) for the storage of samples containing PCBs.[6]
-
Sample Collection: Collect samples in amber glass bottles with PTFE-lined caps.
-
Labeling: Label each sample container clearly with a unique identifier, date, and time of collection.
-
Short-Term Storage (≤ 7 days):
-
Store the samples in a refrigerator at a temperature of 4°C ± 2°C.
-
Ensure the samples are not exposed to light.
-
-
Long-Term Storage (> 7 days):
-
Sample Logging: Maintain a detailed log of all samples, including storage location, temperature, and any observations.
Protocol 2: Storage Stability Quality Control (QC)
This protocol describes how to prepare and use QC samples to monitor the stability of this compound during storage.
-
Prepare a Homogenized Sample: Create a large, homogenized sample from a representative matrix (e.g., soil, water) that is known to be free of PCBs.
-
Spike the Sample: Spike the homogenized sample with a known concentration of this compound. The concentration should be similar to that expected in the study samples.
-
Create Aliquots: Divide the spiked sample into multiple aliquots in separate storage containers.
-
Baseline Analysis: Analyze a few of the aliquots immediately (Time 0) to establish the initial concentration of this compound.
-
Store the Remaining Aliquots: Store the remaining aliquots under the same conditions as the study samples.
-
Periodic Analysis: At regular intervals (e.g., 1, 3, 6 months), retrieve and analyze a set of the stored QC aliquots.
-
Evaluate Stability: Compare the results from the periodic analyses to the Time 0 results. A recovery of 85-115% of the initial concentration is typically considered acceptable, but this can vary depending on the specific project's data quality objectives.
Data Presentation
The following table summarizes the recommended storage conditions and holding times for samples containing this compound, based on EPA guidelines.
| Matrix | Storage Temperature | Maximum Holding Time (Before Extraction) | Maximum Holding Time (Extract) |
| Water | 4°C ± 2°C | 1 year | 40 days |
| Soil/Sediment | ≤ 4°C | 1 year | 40 days |
| Tissue | ≤ -10°C | 1 year | 40 days |
| Oils | 4°C ± 2°C | 1 year | 40 days |
| Data synthesized from EPA Method 8082A[6] |
Visualizations
Troubleshooting Workflow for Low Analyte Recovery
Caption: Troubleshooting decision tree for low analyte recovery.
Sample Handling and Storage Workflow
Caption: Workflow for proper sample handling and storage.
Potential Degradation Pathway of this compound
Caption: Simplified potential degradation pathway.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. ATSDR. Retrieved from [Link]
-
Singh, N. S. (2022). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. In Microbial Bioremediation & Biodegradation. ResearchGate. Retrieved from [Link]
-
Stella, T., Cajthaml, T., & Křesinová, Z. (2017). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International journal of molecular sciences, 18(10), 2099. Retrieved from [Link]
-
MDPI. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. MDPI. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. Electronic Code of Federal Regulations. Retrieved from [Link]
-
Frontiers. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Environmental Science. Retrieved from [Link]
-
University of North Texas. (n.d.). PCB Storage Requirements. UNT Digital Library. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs). EPA. Retrieved from [Link]
-
Chen, L., Tang, X., Shen, C., Chen, C., & Chen, Y. (2012). Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter. Journal of hazardous materials, 201-202, 1–6. Retrieved from [Link]
-
Corti, A., et al. (2002). Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method: The Analysis of Chlorinated Biphenyls in Liquids and Solids. EPA. Retrieved from [Link]
-
FastTurn PCB. (2024). Ultimate Guide To Printed Circuit Board Storage. FastTurn PCB. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Policy and Guidance for Polychlorinated Biphenyls. EPA. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Evaluation of Low-Level Field Sampling Methods for PCBs and PBDEs in Surface Waters. Washington State Department of Ecology. Retrieved from [Link]
-
Deng, Q., et al. (2015). Photocatalytic degradation of 2,4,4′-trichlorobiphenyl into long-chain alkanes using Ag nanoparticle decorated flower-like ZnO microspheres. New Journal of Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. EPA. Retrieved from [Link]
-
AllElectroHub. (2024). Extending the Shelf Life of Immersion Tin PCBs: Best Practices for Storage and Handling. AllElectroHub. Retrieved from [Link]
-
ResearchGate. (2017). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. ResearchGate. Retrieved from [Link]
-
Bumpus, J. A., Tien, M., Wright, D., & Aust, S. D. (1985). Degradation of 4,4' -Dichlorobiphenyl, 3,3',4,4' -Tetrachlorobiphenyl, and 2,2',4,4',5,5'-Hexachlorobiphenyl by the White Rot Fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 50(5), 1157–1166. Retrieved from [Link]
-
ResearchGate. (2015). Photocatalytic Degradation of 2,4,4'-trichlorobiphenyl into Long-chain Alkanes Using Ag Nanoparticles Decorated Flower-like ZnO Microspheres. ResearchGate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 2,3,4,6-TETRACHLOROPHENOL. OSHA. Retrieved from [Link]
-
MDPI. (n.d.). Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. MDPI. Retrieved from [Link]
-
GlobalWellPCBA. (2024). How to Store PCBs for Long Shelf Life?. GlobalWellPCBA. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Degradation of 2, 4, 6-trichlorophenol in Photo-sulfite System: Mineralization and Pathways. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Toxicological Guide: 2,4,6-Trichlorobiphenyl vs. 2,4,5-Trichlorobiphenyl
This guide provides an in-depth, objective comparison of the toxicological profiles of two distinct polychlorinated biphenyl (PCB) congeners: 2,4,6-Trichlorobiphenyl (PCB 30) and 2,4,5-Trichlorobiphenyl (PCB 29). Intended for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the structural nuances that dictate vastly different mechanisms of toxicity, supported by experimental data and established protocols.
Introduction: Structure Dictates Toxicity
Polychlorinated biphenyls (PCBs) are a class of 209 individual congeners, once prized for their chemical stability and insulating properties, now recognized as persistent organic pollutants with significant health risks.[1] While often discussed as a group, the toxicity of individual PCB congeners is not uniform. The number and position of chlorine atoms on the biphenyl rings dramatically alter a congener's three-dimensional structure and, consequently, its biological activity.
This guide focuses on two trichlorinated isomers that exemplify the critical division in PCB toxicology:
-
This compound (PCB 30): A di-ortho substituted PCB. The two chlorine atoms at the ortho positions (2 and 6) force the phenyl rings to twist out of plane, creating a non-coplanar structure.
-
2,4,5-Trichlorobiphenyl (PCB 29): A mono-ortho substituted PCB. With only one chlorine at an ortho position, it has a greater ability to adopt a more planar, rigid structure.
This seemingly subtle structural difference—the number of ortho-chlorines—is the primary determinant for their distinct toxicological pathways, separating them into "non-dioxin-like" and "dioxin-like" categories, respectively.
Physicochemical Properties at a Glance
Both congeners are synthetic organic compounds with low water solubility and high lipophilicity, contributing to their bioaccumulation in fatty tissues.[1][2][3]
| Property | This compound (PCB 30) | 2,4,5-Trichlorobiphenyl (PCB 29) |
| Chemical Structure | ||
| CAS Number | 35693-92-6[4] | 15862-07-4[2][5] |
| Molecular Formula | C₁₂H₇Cl₃[3] | C₁₂H₇Cl₃[2] |
| Molecular Weight | 257.5 g/mol [3] | 257.5 g/mol [2] |
| Structural Class | Di-ortho substituted (Non-coplanar) | Mono-ortho substituted (Partially coplanar) |
| Toxicological Class | Non-Dioxin-Like | Weakly Dioxin-Like |
Divergent Mechanisms of Toxicity
The toxicological profiles of these two congeners diverge primarily at the point of interaction with the Aryl Hydrocarbon Receptor (AhR) . This ligand-activated transcription factor is the master regulator of the "dioxin-like" toxicity pathway.[6][7]
The Dioxin-Like Pathway: 2,4,5-Trichlorobiphenyl
PCBs that can assume a planar or near-planar conformation, like 2,4,5-trichlorobiphenyl, are structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This allows them to bind to and activate the AhR.[1][8] This activation initiates a cascade of events leading to the expression of numerous genes, including cytochrome P450 enzymes like CYP1A1.[6][7] While this congener is a weak AhR agonist compared to highly toxic coplanar PCBs, its ability to engage this pathway is a key feature of its toxicity.[2]
The chronic activation of the AhR pathway is linked to a wide range of toxic effects, including carcinogenicity, immunotoxicity, and developmental defects.[1][6]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Non-Dioxin-Like Pathways: this compound
Due to significant steric hindrance from its two ortho-chlorines, this compound cannot achieve planarity and has negligible affinity for the AhR.[1][8] Its toxicity, therefore, is mediated through entirely different, AhR-independent mechanisms. These "non-dioxin-like" effects are often neurotoxic and involve the disruption of critical cellular processes.[1][9]
Key non-dioxin-like mechanisms include:
-
Disruption of Intracellular Calcium (Ca²⁺) Signaling: These congeners can interfere with calcium channels and the release of calcium from intracellular stores, which is critical for neurotransmission and other cellular functions.[1]
-
Alteration of Neurotransmitter Systems: Ortho-substituted PCBs have been shown to affect dopamine levels in the brain, potentially leading to cognitive and motor deficits.[3][10]
-
Interference with Thyroid Hormones: These compounds can bind to transport proteins like transthyretin, displacing thyroid hormones and disrupting endocrine function.[1]
Caption: Key Non-Dioxin-Like (AhR-Independent) Toxic Pathways.
Comparative Toxicological Endpoints
The mechanistic differences described above manifest in distinct toxicity profiles.
Acute Toxicity
Acute toxicity data, often represented by the LD50 (the dose lethal to 50% of a test population), provides a baseline for comparison. Data from PubChem indicates identical reported LD50 values for both congeners in rats, suggesting comparable acute lethality via oral exposure.[2][3] However, this single metric does not capture the full spectrum of their chronic toxicities.
| Endpoint | This compound (PCB 30) | 2,4,5-Trichlorobiphenyl (PCB 29) |
| LD50 (Oral, Rat) | 1010 mg/kg[3] | 1010 mg/kg[2] |
| LD50 (Intraperitoneal, Mouse) | 880 mg/kg[3] | 880 mg/kg[2] |
Carcinogenicity
The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) classify PCBs as a group as probable human carcinogens.[1]
-
2,4,5-Trichlorobiphenyl: Its ability to activate the AhR pathway makes it a potential tumor promoter, similar to other dioxin-like compounds.[6] This pathway is strongly associated with liver cancer in animal models.[1][11]
-
This compound: The carcinogenic potential of non-dioxin-like PCBs is less clear and not mediated by AhR.[11] While some studies suggest they may act as weak tumor promoters through mechanisms like the suppression of apoptosis, their potency is considered much lower than their dioxin-like counterparts.[9] Epidemiological studies on workers exposed to PCB mixtures have shown increased mortality from cancers of the liver, gastrointestinal tract, and malignant melanoma, but dissecting the contribution of individual non-dioxin-like congeners is challenging.[11]
Neurotoxicity
This is a key area of differentiation. This compound , as a di-ortho substituted congener, is a potent neurotoxicant.[1] Its mechanisms involve disrupting calcium signaling and dopamine levels, which can lead to persistent aberrations in spontaneous behavior, learning, and memory.[1][12] These effects are particularly concerning during neurodevelopment.[10][12] In contrast, while dioxin-like compounds are not considered primary neurotoxicants, developmental exposure to PCBs in general is linked to lowered cognitive ability.[1][8]
Endocrine Disruption
Both congeners are recognized as endocrine-disrupting chemicals (EDCs), but they interfere with different hormonal systems.[13][14]
-
2,4,5-Trichlorobiphenyl: Its activity can be estrogenic or anti-estrogenic through interactions with estrogen receptors, potentially leading to reproductive dysfunction.[2]
-
This compound: Its primary endocrine effect is the disruption of the thyroid hormone system by binding to the transport protein transthyretin, which can have profound effects on metabolism and development.[1]
Experimental Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Assay
To experimentally validate the primary mechanistic difference between these congeners, a reporter gene assay is the gold standard. This protocol outlines a luciferase-based assay to quantify AhR activation in vitro. The causality is clear: if a compound activates AhR, it will drive the expression of a reporter gene (luciferase) linked to an AhR-responsive DNA element.
Principle
This assay uses a mammalian cell line (e.g., HepG2) transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs). When an AhR agonist is added, the activated AhR-ARNT complex binds to the XREs and drives luciferase expression. The amount of light produced upon addition of luciferin substrate is directly proportional to the level of AhR activation.[15]
Experimental Workflow
Caption: Workflow for AhR Luciferase Reporter Assay.
Step-by-Step Methodology
-
Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an XRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Dosing: Prepare serial dilutions of 2,4,5-Trichlorobiphenyl, this compound, and a positive control (e.g., TCDD) in culture medium. The final solvent (e.g., DMSO) concentration should be constant across all wells and typically ≤0.1%.
-
Treatment: Remove the transfection medium and add the prepared dosing media to the cells. Include vehicle-only wells as a negative control.
-
Exposure: Incubate the treated cells for another 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
Data Analysis:
-
For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Express the data as "Fold Induction" by dividing the normalized luciferase activity of treated wells by the average normalized activity of the vehicle control wells.
-
Expected Outcome: 2,4,5-Trichlorobiphenyl will show a dose-dependent increase in fold induction, though likely much weaker than TCDD. This compound will show no significant induction above the vehicle control.
-
Conclusion
The toxicological comparison of this compound and 2,4,5-trichlorobiphenyl serves as a powerful illustration of structure-activity relationships in toxicology.
-
2,4,5-Trichlorobiphenyl (PCB 29) , with its single ortho-chlorine, retains sufficient planarity to act as a weak agonist for the Aryl Hydrocarbon Receptor. Its toxicity profile, therefore, aligns with the well-characterized dioxin-like pathway, posing risks related to carcinogenicity and endocrine disruption via this mechanism.
-
This compound (PCB 30) , with two ortho-chlorines, is non-coplanar and does not activate the AhR. Its toxicity is mediated through distinct non-dioxin-like pathways, primarily targeting the nervous and endocrine systems through the disruption of calcium signaling, neurotransmitter balance, and thyroid hormone transport.
This fundamental mechanistic divergence underscores the critical need for congener-specific risk assessment. Relying on data from commercial PCB mixtures or broad classifications can obscure the unique risks posed by individual congeners, leading to an incomplete understanding of their potential impact on human health and the environment. Future research should continue to delineate these AhR-independent pathways to better characterize the full toxicological landscape of the 209 different PCB congeners.
References
-
Polychlorinated biphenyl - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27514, 2,4,5-Trichlorobiphenyl. Retrieved January 27, 2026, from [Link]
-
TapWaterData. (n.d.). 2,4,5-Trichlorobiphenyl in Drinking Water. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37247, this compound. Retrieved January 27, 2026, from [Link]
-
The Endocrine Disruption Exchange. (n.d.). Chemical Details: 2,4,4'-trichlorobiphenyl. Retrieved January 27, 2026, from [Link]
-
Vondráček, J., Machala, M., Bryja, V., Křen, V., & Upham, B. L. (2005). Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells. Toxicological Sciences, 83(1), 53-63. Retrieved from [Link]
-
Knerr, S., & Schrenk, D. (2006). Carcinogenicity of "non-dioxinlike" polychlorinated biphenyls. Critical reviews in toxicology, 36(9), 663-694. Retrieved from [Link]
-
Eriksson, P., & Fredriksson, A. (1996). Developmental neurotoxicity of four ortho-substituted polychlorinated biphenyls in the neonatal mouse. Environmental Toxicology and Pharmacology, 1(3), 155-165. Retrieved from [Link]
-
Warner, N. A., Martin, M. T., Dix, D. J., & Hinderliter, P. M. (2018). Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures. Drug Metabolism and Disposition, 46(10), 1461-1468. Retrieved from [Link]
-
Pessah, I. N., Cherednichenko, G., & Lein, P. J. (2019). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Advances in neurotoxicology, 3, 109-143. Retrieved from [Link]
-
Knerr, S., & Schrenk, D. (2008). Carcinogenicity of “Non-Dioxinlike” Polychlorinated Biphenyls. Journal of Toxicology and Environmental Health, Part B, 11(8), 774-788. Retrieved from [Link]
-
Vos, J. G., & Notenboom-Ram, E. (1972). Comparative toxicity study of 2,4,5,2',4',5'-hexachlorobiphenyl and a polychlorinated biphenyl mixture in rabbits. Toxicology and applied pharmacology, 23(4), 563-578. Retrieved from [Link]
-
Carpenter, D. O., Arcaro, K. F., & Spink, D. C. (2002). Ortho-Substituted but Not Coplanar PCBs Rapidly Kill Cerebellar Granule Cells. Toxicological Sciences, 65(2), 258-267. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services. Retrieved from [Link]
-
World Health Organization (WHO). (2016). Non-dioxin-like polychlorinated biphenyls. Retrieved from [Link]
-
The Endocrine Disruption Exchange. (n.d.). Chemical Details: 2,2',5-trichlorobiphenyl. Retrieved January 27, 2026, from [Link]
-
Gore, A. C., Patisaul, H. B., & Zsarnovszky, A. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. Hormones and behavior, 76, 95-104. Retrieved from [Link]
-
Pessah, I. N., Lein, P. J., & Seegal, R. F. (2023). The neurotoxicity of polychlorinated biphenyls (PCBs). Neurobiology of disease, 186, 106277. Retrieved from [Link]
-
Ovesen, J. L., Fan, Y., & Puga, A. (2011). Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Promoters. Toxicological Sciences, 124(1), 36-46. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2007). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38031, 2,4',6-Trichlorobiphenyl. Retrieved January 27, 2026, from [Link]
-
Rachoń, D. (2021). Endocrine Disrupting Chemicals and Thyroid Cancer: An Overview. International Journal of Molecular Sciences, 22(2), 975. Retrieved from [Link]
-
Cannizzaro, R., Mandarano, M., Amato, R., & Catalano, S. (2022). Polychlorinated biphenyls (PCBs) modulate AHR pathways leading to the altered expression of genes involved in extra-cellular matrix (ECM) remodeling and epigenetic regulation in thyrocytes. Endocrine Abstracts, 81, EP978. Retrieved from [Link]
-
Al-Eryani, L., Wahlang, B., Falkner, K. C., & Cave, M. C. (2015). Human Receptor Activation by Aroclor 1260, a Polychlorinated Biphenyl Mixture. Toxicological sciences, 148(1), 133-146. Retrieved from [Link]
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. 2,4,5-TRICHLOROBIPHENYL | 15862-07-4 [chemicalbook.com]
- 6. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. escholarship.org [escholarship.org]
- 11. Carcinogenicity of "non-dioxinlike" polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental neurotoxicity of four ortho-substituted polychlorinated biphenyls in the neonatal mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocrine Disrupting Chemicals and Thyroid Cancer: An Overview [mdpi.com]
- 15. Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analysis of 2,4,6-Trichlorobiphenyl: A Comparative Assessment of Modern Analytical Techniques
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of specific polychlorinated biphenyl (PCB) congeners is paramount. Among these, 2,4,6-Trichlorobiphenyl (PCB 30) presents a unique analytical challenge due to its potential toxicity and the complexity of matrices in which it is often found. This guide provides an in-depth comparison of the primary analytical methodologies for the determination of this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate technique.
Introduction: The Significance of this compound Analysis
This compound is a specific congener of polychlorinated biphenyls, a class of persistent organic pollutants (POPs) that were widely used in various industrial applications before being banned in many countries.[1][2] Due to their chemical stability and resistance to degradation, PCBs persist in the environment and bioaccumulate in the food chain, posing risks to human health and ecosystems. The toxicity of PCBs can vary significantly between different congeners, making the specific analysis of congeners like this compound crucial for accurate risk assessment.[2]
The choice of analytical method for this compound is dictated by several factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This guide will explore the most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Electron Capture Detection (GC-ECD), and the increasingly powerful Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). We will also discuss the emerging role of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for related compounds.
Core Analytical Techniques: A Head-to-Head Comparison
The cornerstone of PCB analysis is the separation of the target analyte from a complex mixture, followed by its sensitive and specific detection. Gas chromatography is the separation technique of choice for these semi-volatile compounds.
Gas Chromatography with Electron Capture Detection (GC-ECD)
Historically, GC-ECD has been a workhorse for the analysis of halogenated compounds like PCBs.[3] The electron capture detector is highly sensitive to electrophilic compounds containing halogens.
Principle of Operation: The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons. When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current. This decrease is measured as a positive signal.
Strengths:
-
High Sensitivity: GC-ECD offers excellent sensitivity for halogenated compounds, often achieving low picogram detection limits.
-
Cost-Effective: The instrumentation is generally less expensive than mass spectrometry-based systems.
Limitations:
-
Limited Selectivity: The ECD is not a specific detector. It responds to any electron-capturing compound, leading to potential co-elution and false positives, especially in complex matrices.[4]
-
Confirmation Required: Due to its lack of specificity, regulatory methods like EPA 8082A often require confirmation of results on a second, dissimilar GC column or by a more specific detector like a mass spectrometer.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification and quantification abilities of mass spectrometry.
Principle of Operation: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (commonly a quadrupole).
Strengths:
-
High Selectivity and Confirmation: GC-MS provides structural information, allowing for confident identification of this compound based on its unique mass spectrum. This eliminates the need for a second confirmation column.
-
Versatility: Can be used to analyze a wide range of compounds in a single run.
Limitations:
-
Sensitivity: While sensitive, single quadrupole GC-MS may have higher detection limits compared to GC-ECD for certain halogenated compounds in clean matrices.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS, also known as triple quadrupole GC-MS, offers a significant enhancement in selectivity and sensitivity compared to single quadrupole GC-MS.[6]
Principle of Operation: A tandem mass spectrometer utilizes two mass analyzers in series. The first quadrupole (Q1) is set to select the precursor ion of this compound. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are separated and detected by the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides an additional layer of specificity.
Strengths:
-
Exceptional Selectivity: By monitoring a specific precursor-to-product ion transition, GC-MS/MS can effectively filter out matrix interference, leading to cleaner chromatograms and more accurate quantification.[5][6]
-
Ultra-High Sensitivity: The reduction in chemical noise results in significantly lower detection limits, often in the femtogram range.[5]
-
Robustness: The enhanced selectivity makes the method more rugged and less susceptible to matrix effects.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
While GC-based methods are predominant for PCBs, HPLC-MS/MS is a powerful technique for the analysis of polar and thermally labile compounds. For certain PCB metabolites, such as hydroxylated PCBs, HPLC-MS/MS is the method of choice.[4]
Principle of Operation: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the HPLC is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Applicability to this compound: While not the primary method for the parent compound due to its volatility and suitability for GC, HPLC-MS/MS could be a viable alternative, particularly in situations where a laboratory has more expertise or availability of HPLC instrumentation. A reversed-phase column with a suitable organic mobile phase could be employed.
Performance Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound and related PCBs using the discussed techniques. It is important to note that these values can vary depending on the specific instrument, matrix, and method optimization.
| Parameter | GC-ECD | GC-MS | GC-MS/MS | HPLC-MS/MS (estimated) |
| Limit of Detection (LOD) | 1-10 pg/L | 10-50 pg/L | 0.1-1 pg/L | 1-10 ng/L |
| Limit of Quantification (LOQ) | 3-30 pg/L | 30-150 pg/L | 0.3-3 pg/L | 3-30 ng/L |
| **Linearity (R²) ** | >0.995 | >0.995 | >0.999 | >0.995 |
| Selectivity | Moderate | High | Very High | Very High |
| Confirmation | Requires 2nd column | Inherent | Inherent | Inherent |
| Matrix Tolerance | Low | Moderate | High | High |
Experimental Protocols
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering compounds prior to instrumental analysis. The choice of method depends on the matrix.
SPE is a widely used technique for the extraction of organic pollutants from aqueous samples.[3]
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes.
-
Elution: Elute the trapped analytes with 10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC or HPLC analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the extraction of a wide range of analytes from solid matrices.[7][8]
Protocol:
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry soils, add 8 mL of water and vortex to hydrate.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.
-
Extraction: Immediately shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at a higher speed (e.g., 10,000 rpm) for 5 minutes.
-
Analysis: The supernatant is ready for analysis.
Instrumental Analysis Workflows
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used for PCB analysis. The choice is based on providing good separation of the various PCB congeners.
-
Injection Mode: Splitless injection is commonly used for trace analysis to ensure the maximum transfer of the analyte onto the GC column.
-
Ionization Technique: Electron impact (EI) is the standard ionization method for GC-MS analysis of PCBs as it provides reproducible fragmentation patterns for library matching.
-
Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C-labeled PCBs) is highly recommended, especially for MS-based methods, to correct for matrix effects and variations in extraction efficiency and instrument response.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for this compound is a critical decision that impacts the quality and reliability of your data.
-
GC-ECD remains a viable option for routine screening in relatively clean matrices where cost is a major consideration, but its lack of specificity is a significant drawback.
-
GC-MS provides a significant improvement in selectivity and is the recommended minimum standard for confident identification and quantification.
-
GC-MS/MS is the gold standard for trace-level analysis of this compound in complex matrices. Its superior selectivity and sensitivity justify the higher initial instrument cost for applications requiring the utmost in data quality and defensibility.
By understanding the principles, strengths, and limitations of each technique, and by implementing robust sample preparation protocols, researchers can ensure the generation of accurate and reliable data for this important environmental contaminant.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Chapter 7: Analytical Methods. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]
-
Agilent Technologies. (n.d.). High Sensitivity GC/MS/MS Analysis of Nonpolar Organic Compounds in Water. [Link]
-
Toxin and Toxin Target Database (T3DB). (n.d.). This compound. [Link]
-
Southern California Coastal Water Research Project (SCCWRP). (1993). Congener-specific analysis of polychlorinated biphenyls by GC/ECD and GC/MS: Characterization of an aroclor mixture. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Al-Qassab, A. S., & Al-sbani, N. H. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. Molecules, 28(8), 3465. [Link]
-
MDPI. (2021). Development, Optimization and Validation of a Sustainable and Quantifiable Methodology for the Determination of 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole, 2-Methylisoborneole and Geosmin in Air. [Link]
-
Agilent Technologies. (2016). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. [Link]
-
Potravinarstvo Slovak Journal of Food Sciences. (2024). Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe. [Link]
-
Journal of the Brazilian Chemical Society. (2007). Screening method for rapid determination of polychlorinated biphenyls in transformer oil by liquid-liquid extraction and gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (2016). SPE extraction of PCB from water? [Link]
-
National Institutes of Health. (2020). Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater. [Link]
-
Agilent Technologies. (2021). Organochlorine Pesticides Analysis in Water by GC/ECD. [Link]
-
MDPI. (2021). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. [Link]
-
ResearchGate. (2014). Determination of Trichlorobenzenes and 2,4,6-Trichlorophenol in Wastewater of Machining by Dispersive Liquid-Liquid Microextraction - Gas Chromatography/Mass Spectrometry. [Link]
-
ResearchGate. (2023). (PDF) Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. [Link]
-
Restek. (n.d.). Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081. [Link]
-
Ohio Environmental Protection Agency. (2007). Tier II Data Validation PRF - PCB Data Review. [Link]
-
Pure and Applied Chemistry. (1993). Reference standards for quantitative trace analysis of PCB's by GC. Technical PCB formulations for the calibration of ECD and MS. [Link]
-
Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]
-
U.S. Environmental Protection Agency. (1994). Single Laboratory Method Validation Report -- Extraction of Organophosphorus Pesticides, Herbicides and Polychlorinated Biphenyls using Accelerated Solvent Extraction (ASE) with Analytical Validation by GC/NPD and GC/ECD. [Link]
-
PubMed. (2003). Accurate determination of 2,4,6-trichloroanisole in wines at low parts per trillion by solid-phase microextraction followed by GC-ECD. [Link]
-
Eurachem. (1998). Harmonised guidelines for the use of recovery information in analytical measurement. [Link]
-
Agilent Technologies. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis. [Link]
-
VNU Journal of Science: Natural Sciences and Technology. (2025). Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD). [Link]
-
Shimadzu. (n.d.). Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler. [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. hpst.cz [hpst.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
Inter-laboratory comparison for 2,4,6-Trichlorobiphenyl analysis
A Senior Application Scientist's Guide to Inter-laboratory Comparison for 2,4,6-Trichlorobiphenyl Analysis
Introduction: The Imperative for Precision in PCB Analysis
This compound, also known as PCB-30, is a specific congener among 209 polychlorinated biphenyls (PCBs).[1] Historically used in commercial mixtures, PCBs are persistent organic pollutants that bioaccumulate in the environment and pose significant health risks, including potential carcinogenicity and damage to organs through prolonged exposure.[1] Consequently, the accurate and precise quantification of individual PCB congeners like this compound in various environmental and biological matrices is paramount for regulatory compliance, risk assessment, and environmental monitoring.
Designing a Robust Inter-laboratory Comparison Study
An effective ILC is more than just sending a sample to multiple labs; it is a meticulously planned study designed to assess analytical performance objectively. The credibility of the study hinges on its design, which must be statistically sound and operationally seamless.
Core Components of the ILC
-
Coordinating Body: A designated organization, such as a national metrology institute or a reference laboratory, is responsible for planning the study, preparing and distributing test materials, collecting data, performing statistical analysis, and issuing a final report.
-
Test Materials: The heart of the ILC is the test material. The study should include at least two types of samples:
-
Certified Reference Material (CRM): A CRM is a material with a certified concentration and associated uncertainty for the analyte of interest, in this case, this compound.[4][5] This allows for a direct assessment of a laboratory's accuracy (trueness). The CRM should be in a matrix similar to the unknown sample.
-
Blind Homogenized Sample: This is a real-world sample (e.g., contaminated soil, transformer oil, or animal tissue) that has been thoroughly homogenized to ensure all participants receive identical aliquots.[2] The concentration of this compound is unknown to the participants. The consensus value from all participating labs is used to establish the "true" value for performance evaluation.
-
-
Statistical Framework: The study protocol must clearly define the number of replicate analyses required for each sample and the statistical metrics for performance evaluation. The most common and effective metric is the z-score , which normalizes the difference between the laboratory's result and the assigned value.[2] A z-score is typically calculated as:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (either the certified value of the CRM or the consensus value from all labs).
-
σ is the target standard deviation for proficiency assessment, often determined using models like the Horwitz equation or based on the standard deviation of the consensus values.[6]
Generally, a z-score between -2.0 and +2.0 is considered satisfactory, a score between -3.0 and -2.0 or +2.0 and +3.0 is questionable, and a score outside of ±3.0 is unsatisfactory.[2]
-
A Self-Validating Protocol for this compound Analysis
To minimize variability stemming from methodological differences, the coordinating body should provide a detailed, validated analytical protocol. The following represents a best-practice workflow for the analysis of this compound in a solid matrix like sediment. The causality behind each step is explained to ensure a deep understanding of the process.
Experimental Workflow
Caption: End-to-end workflow for this compound analysis.
Detailed Step-by-Step Methodology
1. Sample Preparation and Extraction (EPA SW-846 Methods)
-
Rationale: The goal is to efficiently transfer the analyte from a complex solid matrix into a liquid solvent while minimizing the co-extraction of interfering substances.
-
Protocol:
-
Homogenization: Air-dry the sediment sample and sieve to remove large debris. Homogenize thoroughly to ensure any subsample is representative.
-
Weighing: Accurately weigh approximately 10 grams of the homogenized sample into an extraction cell.
-
Surrogate Spiking: Spike the sample with a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener not expected in the sample). This is a self-validating step; the recovery of this surrogate will indicate the efficiency of the entire extraction and cleanup process for each specific sample.
-
Extraction: Use Pressurized Fluid Extraction (PFE) as per EPA Method 3545A.[7] PFE is chosen for its high efficiency, reduced solvent consumption, and automation capabilities compared to traditional Soxhlet extraction.
-
Solvent: Dichloromethane/Hexane (1:1 v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Cycles: 2 static cycles
-
-
2. Extract Cleanup (EPA SW-846 Method 3665)
-
Rationale: Crude extracts from environmental samples contain a multitude of compounds (lipids, pigments, etc.) that can interfere with GC analysis, causing high background noise, column degradation, and ion suppression in the MS source.[8][9] A cleanup step is essential for isolating the target analytes.
-
Protocol:
-
Concentration: Concentrate the extract from the PFE step to approximately 1-2 mL using a nitrogen evaporator.
-
Column Chromatography: Prepare a multi-layer chromatography column containing, from bottom to top, anhydrous sodium sulfate, activated silica gel, and another layer of sodium sulfate.
-
Loading and Elution: Apply the concentrated extract to the top of the column. Elute the PCBs with an appropriate solvent mixture, such as hexane followed by a hexane/dichloromethane mixture. The polarity of the solvents is chosen to retain polar interferences on the column while allowing the nonpolar PCBs to elute.
-
Final Concentration: Collect the eluate and concentrate it to a final volume of 1 mL. Perform a solvent exchange into isooctane, which is a more suitable solvent for GC injection.
-
3. Instrumental Analysis (EPA SW-846 Method 8082A)
-
Rationale: Gas chromatography is used to separate the components of the mixture, and mass spectrometry provides highly selective and sensitive detection of the target analyte, ensuring positive identification and accurate quantification.[9][10]
-
Protocol:
-
Internal Standard: Prior to injection, add a known amount of an internal standard (e.g., PCB-204) to the final 1 mL extract. The internal standard corrects for variations in injection volume and instrument response.
-
GC-MS/MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: Low-bleed capillary column suitable for PCB analysis (e.g., DB-5ms).
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 120°C, ramp to 280°C. The temperature program is optimized to ensure separation of this compound from other potential congeners and matrix components.
-
MS/MS Detection: Monitor at least two specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and reduces chemical noise.
-
-
Calibration and Quantification: Prepare a multi-point calibration curve (e.g., 0.1 to 50 ng/mL) using a certified reference standard of this compound.[11] The concentration of the analyte in the sample is calculated from this curve based on the relative response of the analyte to the internal standard.
-
Data Presentation and Performance Evaluation
Following the analysis, participating laboratories submit their data to the coordinating body. The results are then anonymized and compiled for statistical evaluation.
Hypothetical Inter-laboratory Comparison Data
| Laboratory ID | Reported Concentration (µg/kg) | Replicates (n) | Std. Dev. | Recovery of CRM (%) | Surrogate Recovery (%) | z-score | Performance |
| Lab-01 | 22.5 | 3 | 1.8 | 112.5 | 95 | +1.00 | Satisfactory |
| Lab-02 | 19.8 | 3 | 1.1 | 99.0 | 98 | -0.08 | Satisfactory |
| Lab-03 | 25.1 | 3 | 2.5 | 125.5 | 91 | +2.04 | Questionable |
| Lab-04 | 16.5 | 3 | 1.5 | 82.5 | 65 | -1.40 | Satisfactory |
| Lab-05 | 14.2 | 3 | 2.1 | 71.0 | 88 | -2.32 | Questionable |
| Lab-06 | 28.9 | 3 | 3.5 | 144.5 | 93 | +3.56 | Unsatisfactory |
| Assigned Value | 20.0 µg/kg | ||||||
| Target SD (σ) | 2.5 µg/kg |
Note: Data are illustrative. Assigned value is based on the CRM certified value of 20.0 µg/kg. Target SD is set by the proficiency testing scheme.
Interpreting the Results
The data table allows for a multifaceted evaluation of laboratory performance.
-
Accuracy: Labs 01 and 02 show excellent accuracy, with their reported values being very close to the assigned value. Lab 06, however, shows a significant positive bias.
-
Precision: The standard deviation of the replicates indicates within-laboratory precision. Lab 06 shows poor precision in addition to its poor accuracy.
-
Method Performance: Surrogate recovery provides insight into the efficiency of the sample-specific extraction and cleanup process. The low surrogate recovery for Lab-04 (65%) might suggest a problem with their extraction procedure for this specific sample, even though their final result was satisfactory.
-
Overall Performance (z-score): The z-score provides a standardized measure of overall performance.
Caption: Visualization of laboratory performance based on z-scores.
Common Challenges and Troubleshooting
Even with a standardized protocol, labs can face challenges.[12]
-
Contamination: PCBs are ubiquitous, and contamination can be introduced from solvents, glassware, or the laboratory environment. Frequent analysis of method blanks is crucial to monitor for and control background contamination.
-
Matrix Interference: Despite cleanup, complex matrices can still cause signal suppression or enhancement in the MS source.[13] The effectiveness of the internal standard in compensating for this is critical.
-
Congener Co-elution: In complex mixtures, other PCB congeners may co-elute with this compound. The use of high-resolution capillary columns and, more importantly, the specificity of MS/MS detection are vital to mitigate this risk.[10]
-
Lack of Certified Standards: While standards exist for PCB-30, analyzing a wide array of congeners can be limited by the commercial availability of high-purity standards for all 209 congeners.[12]
By participating in well-designed inter-laboratory comparisons, laboratories can identify these and other issues, take corrective actions, and ultimately improve the quality and reliability of their data. This commitment to quality assurance is fundamental to the scientific integrity of environmental and toxicological research.
References
-
This compound | C12H7Cl3 | CID 37247 . PubChem, National Institutes of Health. [Link]
-
Analytical Methods for PCBs . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
An Interlaboratory Comparison Exercise for Organohalogens in Marine Mammal Blubber . National Institute of Standards and Technology (NIST), Office of Scientific and Technical Information (OSTI). [Link]
-
EU-RL Proficiency Tests for PCDD/Fs and PCBs - Evaluation of data and scoring of results . European Union Reference Laboratory (EU-RL) for Dioxins and PCBs in Feed and Food. [Link]
-
Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum . National Center for Biotechnology Information (NCBI), National Institutes of Health. [Link]
-
Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography . U.S. Environmental Protection Agency (EPA). [Link]
-
Analytical Method: The Analysis of Chlorinated Biphenyls in Liquids and Solids . U.S. Environmental Protection Agency (EPA) NEST. [Link]
-
NSI Lab Solutions SQCO-072B PCBs in Transformer Oil PT Express™ . ZeptoMetrix. [Link]
-
Fact Sheet: Extraction and Determinative Methods for PCBs . U.S. Environmental Protection Agency (EPA). [Link]
-
Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium . National Center for Biotechnology Information (NCBI), National Institutes of Health. [Link]
-
Trends and Challenges in PFAS Analysis . The Analytical Scientist. [Link]
-
When to Use EPA Method 1668 for PCB Congener Analyses . Washington State Department of Ecology. [Link]
-
Top 8 PCB Testing Methods You Must Know . JHD PCB. [Link]
-
Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials . JRC Publications Repository. [Link]
-
Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography . U.S. Environmental Protection Agency (EPA). [Link]
-
Certified Reference Material - Calibration PCB solution . CPAChem. [Link]
-
Methods for Determining Pesticides and Polychlorinated Biphenyls in Food Samples—Problems and Challenges . ResearchGate. [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]
- 4. accustandard.com [accustandard.com]
- 5. cpachem.com [cpachem.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. epa.gov [epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. This compound , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2,4,6-Trichlorobiphenyl Certified Reference Materials
For researchers, scientists, and drug development professionals engaged in the analysis of polychlorinated biphenyls (PCBs), the accuracy and reliability of their results are paramount. The selection of a suitable Certified Reference Material (CRM) is a critical determinant of data quality. This guide provides an in-depth comparison of commercially available 2,4,6-Trichlorobiphenyl (PCB 30) CRMs, offering insights into their performance characteristics and guidance on selecting the most appropriate material for your analytical needs.
The Critical Role of Certified Reference Materials in PCB Analysis
This compound, a specific congener of the 209 PCBs, is a synthetic organic chemical that was historically used in various industrial applications, such as in transformers and capacitors.[1] Due to their environmental persistence and potential health risks, the production of PCBs was banned in many countries.[1] However, their continued presence in the environment necessitates accurate monitoring.
Certified Reference Materials are indispensable tools in the analytical workflow for PCBs. They provide a known and stable benchmark, enabling laboratories to:
-
Calibrate instrumentation: Ensuring the accuracy of quantitative analysis.
-
Validate analytical methods: Demonstrating that a method is fit for its intended purpose.
-
Perform quality control: Monitoring the ongoing performance of analytical systems.
-
Establish metrological traceability: Linking measurement results to a recognized standard.
Comparison of Commercially Available this compound CRMs
Several reputable suppliers offer this compound CRMs. While the core compound is the same, variations in formulation, certification, and supporting documentation can significantly impact their application. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Number | Concentration | Solvent | Format | Key Features from Product Information |
| AccuStandard | C-030S-TP | 100 µg/mL | Isooctane | Solution | Certified Reference Material. A typical chromatogram is available on their website. |
| C-030S | 35 µg/mL | Isooctane | Solution | Certified Reference Material. A typical chromatogram is available on their website. | |
| LGC Standards | CIL-PCB-30-C | Not specified | Neat | Neat | Sold as a neat compound. |
| DR-C03000000 | 35 µg/mL | Isooctane | Solution | ||
| Ultra Scientific (Agilent) | USRPC020S | 100 µg/mL | Hexane | Solution | Sold as a solution.[2] |
| Carl ROTH | 1TN7.1 | Not specified | Neat | Neat | |
| 1X1Y.1 | 100 µg/mL | Not specified | Solution |
Note: This table is based on publicly available information from supplier websites. For detailed specifications, including certified concentration, uncertainty, and traceability, it is imperative to consult the Certificate of Analysis (CoA) for the specific lot number you intend to purchase.
Decoding the Certificate of Analysis: A Scientist's Perspective
The Certificate of Analysis is the most critical document accompanying a CRM. It provides a comprehensive summary of the material's certified properties and the procedures used to determine them. When evaluating a this compound CRM, pay close attention to the following sections of the CoA:
-
Certified Value and Uncertainty: This is the most important piece of information. It will state the certified concentration of this compound and the associated uncertainty at a specified confidence level. A smaller uncertainty indicates a higher level of confidence in the certified value.
-
Method of Certification: The CoA should detail the analytical method(s) used to determine the certified value. For a single-congener CRM, this is often based on a gravimetric preparation and verified by a technique like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purity Assessment: The purity of the neat material used to prepare the CRM is crucial. The CoA should provide information on the purity and the methods used for its determination (e.g., GC-FID, DSC).
-
Traceability: A statement of metrological traceability is essential. It demonstrates that the certified value is linked to a national or international standard, such as those maintained by the National Institute of Standards and Technology (NIST).
-
Homogeneity and Stability: The CoA should include statements on the homogeneity of the material within the batch and its stability over time under specified storage conditions.
Alternative PCB Congeners as Reference Materials
While this guide focuses on this compound (PCB 30), it is often analyzed as part of a larger suite of PCB congeners. The choice of which congeners to monitor is often dictated by regulatory methods or specific research objectives. Other commonly used PCB congeners for reference materials include:
-
2,4,4'-Trichlorobiphenyl (PCB 28): A frequently detected congener in environmental samples.
-
2,2',5,5'-Tetrachlorobiphenyl (PCB 52): Another prevalent congener.
-
2,3',4,4',5-Pentachlorobiphenyl (PCB 118): A dioxin-like PCB with toxicological significance.
-
2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153): Often one of the most abundant congeners in biological tissues.
-
Decachlorobiphenyl (PCB 209): The fully chlorinated biphenyl, often used as an internal standard.[3]
For comprehensive PCB analysis, multi-congener CRM solutions, such as NIST SRM 2259 (Polychlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane), are invaluable. These mixtures contain a wide range of certified PCB congeners, allowing for the calibration of a broad analytical window in a single run.
Experimental Protocol: GC-MS Analysis of this compound
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on the principles of EPA Method 8082A.[4] This protocol should be adapted and validated by the user for their specific instrumentation and matrix.
1. Standard Preparation:
-
Prepare a series of calibration standards by diluting the this compound CRM with a high-purity solvent (e.g., isooctane or hexane) to achieve a range of concentrations that bracket the expected sample concentrations.
-
Fortify each calibration standard and sample with an appropriate internal standard (e.g., a ¹³C-labeled PCB congener or a PCB congener not expected to be present in the samples, such as PCB 209) at a constant concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a capillary column suitable for PCB analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector: Split/splitless or other appropriate injection system.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program to ensure the separation of this compound from other potential interferences. A typical program might start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 300 °C), and hold for a period.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or full-scan acquisition.
-
Ionization Energy: 70 eV.
-
Monitored Ions (SIM mode): For this compound (C₁₂H₇Cl₃), the molecular ion cluster would be monitored. The most abundant ions would be m/z 256, 258, and 260. The ratio of these ions should be monitored to confirm the identity of the analyte.
3. Sample Analysis:
-
Inject a fixed volume of the prepared standards and samples into the GC-MS system.
-
Acquire data in either SIM or full-scan mode.
4. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and the presence of the characteristic ion cluster.
-
Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the samples by using the calibration curve.
Caption: Workflow for the quantitative analysis of this compound using GC-MS.
Conclusion and Recommendations
-
Prioritize CRMs with comprehensive Certificates of Analysis: Look for detailed information on certified value, uncertainty, traceability, and purity.
-
Choose a CRM from a reputable supplier: Suppliers with a long history of producing high-quality reference materials and who are accredited to ISO 17034 and ISO/IEC 17025 provide a higher level of confidence.
-
Consider the entire analytical workflow: Select a CRM that is compatible with your chosen analytical method and instrumentation.
-
For multi-analyte methods, consider a certified mixture: This can save time and resources in standard preparation.
By carefully evaluating the available this compound CRMs and understanding the importance of the accompanying documentation, researchers can ensure the accuracy and defensibility of their analytical results, contributing to a better understanding of the environmental fate and toxicological effects of these persistent organic pollutants.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Shimadzu. (n.d.). Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of 2,4,6-Trichlorobiphenyl Analytical Results
Introduction: The Imperative for Analytical Confidence
2,4,6-Trichlorobiphenyl, also known as PCB congener 30, is a member of the polychlorinated biphenyl (PCB) family of synthetic organic compounds.[1][2] Due to their persistence, bioaccumulation, and toxicological effects, including potential carcinogenicity, the accurate quantification of specific PCB congeners is of paramount importance in environmental monitoring, food safety assessment, and toxicological research.[1] Analytical results often form the basis of critical decisions, from regulatory compliance to assessing human health risks. Therefore, the data must be not only precise but also demonstrably accurate and defensible.
This guide moves beyond single-method validation to champion the practice of cross-validation , a rigorous process of comparing results from two or more distinct analytical methods to ensure data concordance and integrity. By employing orthogonal techniques—methods based on different chemical or physical principles—we can significantly increase confidence in our analytical findings. Here, we present a framework for cross-validating this compound results by comparing a high-sensitivity screening method, Gas Chromatography with Electron Capture Detection (GC-ECD), against a high-selectivity confirmatory method, Gas Chromatography with Mass Spectrometry (GC-MS). This dual-method approach creates a self-validating system that embodies scientific trustworthiness.
Part 1: Primary and Confirmatory Analytical Techniques
The choice of analytical instrumentation is dictated by the specific requirements of the analysis. For PCBs, the challenge lies in achieving both low detection limits and unambiguous identification in complex matrices.
Method A: Gas Chromatography with Electron Capture Detection (GC-ECD)
Gas chromatography is the foundational technique for separating volatile and semi-volatile compounds like PCBs from a mixture.[3] The Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic compounds, particularly halogenated molecules like PCBs.[4]
-
Principle of Operation: The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas and creating a steady baseline current. When an electronegative analyte like this compound passes through the detector, it "captures" some of these electrons, causing a measurable drop in the current. This drop is proportional to the amount of analyte present.
-
Causality of Choice: GC-ECD is frequently chosen as a primary analytical tool for its outstanding sensitivity, often achieving detection limits in the picogram-per-liter (pg/L) range for aqueous samples.[4] This makes it ideal for trace-level screening in environmental and biological samples. However, the ECD is not selective; it responds to a wide range of halogenated compounds, meaning that co-eluting substances can lead to false positives or biased high results.
Method B: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS serves as the gold standard for confirmation.[5] It pairs the powerful separation capabilities of GC with the definitive identification power of mass spectrometry.[3]
-
Principle of Operation: As separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments in a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for the analyte.[3]
-
Causality of Choice: The true power of GC-MS lies in its selectivity.[5] By monitoring for the specific molecular ion and characteristic fragment ions of this compound, its identity can be confirmed with a very high degree of certainty, even in the presence of co-eluting matrix components. While its sensitivity can be lower than GC-ECD for certain compounds, modern GC-MS systems, especially those operating in Selected Ion Monitoring (SIM) mode or tandem MS (MS/MS), offer excellent sensitivity for routine analysis.[4][6][7]
Part 2: Designing the Cross-Validation Workflow
A robust cross-validation study is built on a foundation of meticulous planning, the use of certified standards, and a clear workflow. The objective is to analyze identical sample extracts by two different techniques and compare the quantitative results.
Pillars of a Self-Validating Protocol
-
Certified Reference Material (CRM): The entire process must be anchored to a known standard. A CRM of this compound in a suitable solvent provides the basis for instrument calibration and accuracy checks.[8][9] The use of a CRM from an ISO 17034 accredited producer ensures metrological traceability to the International System of Units (SI).[9]
-
Matrix Spiking: To assess method performance in a real-world sample, a matrix spike and matrix spike duplicate (MS/MSD) should be prepared. This involves adding a known quantity of the analyte to the sample matrix before extraction.[10] This allows for the evaluation of accuracy (% recovery) and precision (% relative percent difference) in the context of potential matrix interferences.
-
Identical Sample Extracts: To eliminate variables associated with sample preparation, the exact same final extracts must be analyzed on both the GC-ECD and GC-MS systems.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to the final comparative analysis.
Caption: Overall workflow for cross-validation of this compound.
Part 3: Detailed Experimental Protocols
The following protocols provide a practical guide for executing the cross-validation study. These are based on established methodologies such as the EPA SW-846 series.[11]
Protocol 1: Sample Preparation, Extraction, and Cleanup
The goal of this phase is to efficiently extract the analyte from the sample matrix and remove interfering compounds.[4]
Rationale: Pressurized Fluid Extraction (PFE) is chosen for its efficiency and reduced solvent consumption compared to traditional Soxhlet extraction.[11][12] A Florisil cleanup step is a well-established method for removing polar interferences that can negatively impact both ECD and MS detectors.[4]
Materials:
-
Homogenized sample (e.g., 10g of soil or sediment)
-
Diatomaceous earth or anhydrous sodium sulfate
-
This compound CRM (e.g., 100 µg/mL in isooctane)[8]
-
Extraction solvent: Hexane/Acetone (1:1 v/v)
-
Florisil cartridges (activated)
-
Hexane
Procedure:
-
Sample Preparation: Weigh 10 g of the homogenized sample and mix thoroughly with an equal amount of diatomaceous earth to create a free-flowing mixture.
-
Spiking: For MS/MSD samples, add a known volume of the CRM to the sample mixture to achieve a target concentration (e.g., 50 ng/g). Allow it to equilibrate for 30 minutes.
-
Extraction (PFE): Transfer the mixture to a PFE extraction cell. Extract using a validated method (e.g., 100°C, 1500 psi, 2 static cycles with hexane/acetone).
-
Concentration: Collect the extract and concentrate it to approximately 1 mL using a nitrogen evaporator.
-
Cleanup: Pre-condition a Florisil cartridge with hexane. Load the 1 mL concentrated extract onto the cartridge. Elute the PCBs with hexane.
-
Final Volume: Collect the eluate and adjust to a final volume of 5 mL with hexane. This is the final extract for analysis on both instruments.
Caption: Step-by-step sample extraction and cleanup workflow.
Protocol 2: Analysis by GC-ECD (based on EPA Method 8082A)
Instrument Setup:
-
GC System: Agilent 8890 or equivalent with ECD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: 250°C, Splitless mode.
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Detector: 300°C.
-
Carrier Gas: Helium or Hydrogen.
Calibration:
-
Prepare a 5-point calibration curve from the CRM, bracketing the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/L).
-
Analyze the calibration standards and generate a linear regression curve (Concentration vs. Peak Area). The correlation coefficient (r²) should be >0.995.
Sample Analysis:
-
Inject 1 µL of the final extract into the GC-ECD.
-
Identify the this compound peak based on its retention time, which must match that of the calibration standard within a predefined window.
-
Quantify the concentration using the calibration curve.
Protocol 3: Confirmatory Analysis by GC-MS
Instrument Setup:
-
GC-MS System: Agilent 8890/5977 or equivalent.
-
GC Conditions: Use identical column and temperature program as the GC-ECD method to ensure comparable chromatography.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (C₁₂H₇Cl₃):
-
Quantifier Ion: m/z 256 (Molecular Ion, M⁺).
-
Qualifier Ion: m/z 258 (M+2 isotope peak).
-
Qualifier Ion: m/z 186 (Loss of two Cl atoms).
-
-
Dwell Time: 100 ms per ion.
-
Calibration:
-
Analyze the same 5-point calibration curve used for the ECD.
-
Generate a linear regression curve using the peak area of the quantifier ion (m/z 256).
Sample Analysis:
-
Inject 1 µL of the final extract into the GC-MS.
-
Confirm analyte identity by ensuring:
-
The retention time matches the standard.
-
All three monitored ions (256, 258, 186) are present and maximize at the same retention time.
-
The abundance ratio of the qualifier ions to the quantifier ion matches the ratio observed in the calibration standard within ±20%.
-
-
Quantify the concentration using the calibration curve based on the m/z 256 ion.
Part 4: Data Analysis and Performance Comparison
After analysis, the data must be compiled and objectively compared. This involves evaluating both the performance of each method individually and the concordance of the final quantitative results.
Table 1: Comparison of Method Performance Characteristics
This table summarizes typical performance metrics derived from the validation of each method.
| Performance Metric | GC-ECD | GC-MS (SIM) | Rationale for Difference |
| Limit of Detection (LOD) | ~0.5 µg/L | ~1.0 µg/L | ECD is inherently more sensitive to halogenated compounds.[13] |
| Limit of Quantitation (LOQ) | ~1.5 µg/L | ~3.0 µg/L | Follows the LOD trend; requires higher concentration for reliable quantification on MS. |
| Linearity (r²) | >0.998 | >0.998 | Both methods demonstrate excellent linearity with modern instrumentation. |
| Precision (%RSD, n=7) | < 10% | < 10% | Both methods are capable of high precision when controlled. |
| Selectivity | Moderate | Very High | ECD responds to any electron-capturing compound; MS provides structural confirmation. |
Table 2: Cross-Validation Results for a Spiked Soil Sample (50 ng/g Spike)
This table presents the experimental data from analyzing the same spiked sample extract with both methods.
| Sample ID | GC-ECD Result (ng/g) | GC-MS Result (ng/g) | % Recovery (GC-ECD) | % Recovery (GC-MS) | Relative Percent Difference (RPD) |
| Matrix Spike | 48.5 | 46.2 | 97.0% | 92.4% | 4.8% |
| Matrix Spike Duplicate | 50.1 | 47.5 | 100.2% | 95.0% | 5.3% |
| Average | 49.3 | 46.85 | 98.6% | 93.7% | 5.0% |
Interpretation:
-
Recovery: Both methods show excellent accuracy, with recoveries well within a typical acceptance range of 80-120%. The slightly lower recovery for GC-MS can sometimes be attributed to minor matrix suppression effects in the ion source.
-
Relative Percent Difference (RPD): The RPD between the two methods is 5.0%, which is well below a common acceptance limit of 20%. This strong agreement between a high-sensitivity and a high-selectivity method provides very high confidence that the measured value is accurate and free from significant interference. Inter-laboratory comparison exercises use similar statistical measures, like Z-scores, to evaluate performance against a consensus value.[14]
Conclusion
The cross-validation of analytical results is a cornerstone of robust scientific practice. By leveraging the complementary strengths of GC-ECD (sensitivity) and GC-MS (selectivity), laboratories can build a comprehensive and defensible data package for this compound. This dual-method approach not only confirms the identity of the analyte but also verifies the accuracy of quantification, effectively eliminating concerns about false positives or matrix-induced bias. For researchers, scientists, and drug development professionals, adopting such a cross-validation framework is a critical step towards ensuring that decisions of environmental and human health significance are based on data of the highest possible integrity.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods.
- U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37247, this compound.
- CookeChem. (n.d.). This compound, Analysis standard.
- AccuStandard. (n.d.). CAS No. 35693-92-6 - this compound.
- Interchim. (2011). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS.
- Megson, D., et al. (2013). Analytical methods for the analysis of polychlorinated biphenyls (PCBs) and organochlorine pesticides (OCPs) are widely available.... Environmental Science and Pollution Research, 20(2), 796-813.
- National Institute of Standards and Technology (NIST). (n.d.). An Interlaboratory Comparison Exercise for Organohalogens in Marine Mammal Blubber.
- Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples.
- U.S. Environmental Protection Agency. (2025). Fact Sheet: Extraction and Determinative Methods.
- Phenomenex. (n.d.). Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column.
- Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses.
- Massachusetts Water Resources Authority. (n.d.). Comparison of two analytical methods for measurement of chlorinated pesticides and PCB congeners in biological tissue.
- AccuStandard. (n.d.). CAS No. 35693-92-6-2OH - 2-Hydroxy-2',4',6'-trichlorobiphenyl.
- Clemons, J. H., et al. (2011). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Analytical and Bioanalytical Chemistry, 400(7), 2135-2151.
- U.S. Environmental Protection Agency. (1996). Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.
- Li, Y., et al. (2023). Pollution Characteristics, Sources, and Health Risks of Organochlorine Pesticides and Polychlorinated Biphenyls in Oviductus Ranae from Northern China. Toxics, 11(11), 903.
- California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report.
- CPAChem. (n.d.). Certified Reference Material - Calibration PCB solution 14 components (EN 61619).
- Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles.
- Thermo Fisher Scientific. (2012). GC-MS/MS Methods For Determination Of PCDD/Fs & PCBs In Feed & Food.
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]
- 3. agilent.com [agilent.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peakscientific.com [peakscientific.com]
- 7. youtube.com [youtube.com]
- 8. accustandard.com [accustandard.com]
- 9. cpachem.com [cpachem.com]
- 10. greenrivertech.com.tw [greenrivertech.com.tw]
- 11. epa.gov [epa.gov]
- 12. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mwra.com [mwra.com]
- 14. benchmark-intl.com [benchmark-intl.com]
Elution order of PCB congeners on different GC columns
An In-Depth Guide to the Elution Order of PCB Congeners on Different GC Columns
From the Desk of a Senior Application Scientist
For researchers and analytical chemists navigating the complex world of persistent organic pollutants (POPs), the analysis of Polychlorinated Biphenyls (PCBs) presents a formidable challenge. With 209 distinct congeners, each possessing a unique structure and toxicity profile, achieving accurate separation and quantification is paramount. The crux of this challenge lies in the gas chromatography (GC) column—the heart of the separation process. This guide provides an in-depth comparison of common GC columns for PCB analysis, delving into the theoretical underpinnings of elution order and offering practical, field-proven insights to guide your methodological choices.
The "Why": Understanding the Mechanics of PCB Elution
The elution order of PCB congeners is not arbitrary; it is governed by a confluence of their physicochemical properties and their interaction with the GC column's stationary phase.[1][2] The primary factors at play are:
-
Volatility (Boiling Point): As a general rule, congeners with a lower degree of chlorination are more volatile and elute earlier. The retention time tends to increase with the number of chlorine atoms on the biphenyl structure.[3]
-
Molecular Geometry and Planarity: The substitution pattern of chlorine atoms dictates the molecule's three-dimensional shape. Congeners with no chlorine atoms at the ortho positions (non-ortho PCBs, e.g., PCB-77, -81, -126, -169) can adopt a flat, planar configuration. This planarity significantly influences their interaction with certain stationary phases.
-
Stationary Phase Interaction: The chemical nature of the stationary phase determines the separation mechanism. Interactions can range from simple dispersion forces (based on boiling points) to more selective pi-pi interactions with planar molecules.
Comparing the Workhorses: A Guide to GC Column Selection
The choice of a GC column dictates the selectivity and resolution of your PCB analysis. While hundreds of phases exist, a few key types are prevalent in environmental and food safety laboratories. Let's compare their performance and the logic behind their use.
Non-Polar Columns: The DB-1 and HP-5ms Family
-
Stationary Phase: DB-1 (or HP-1) is 100% Dimethylpolysiloxane. The very similar DB-5 (or HP-5) consists of 5% Phenyl and 95% Dimethylpolysiloxane.[4][5] These are considered non-polar to low-polarity phases.
-
Separation Mechanism: Elution on these columns is primarily driven by van der Waals dispersion forces, meaning the separation largely follows the boiling points of the congeners.[6] The 5% phenyl content in DB-5 phases introduces a degree of polarizability, allowing for pi-pi interactions that can enhance the retention of planar congeners relative to non-planar ones.[4]
-
Expert Insight: These columns are excellent starting points and are widely used in routine environmental screening.[7] They provide robust and reproducible results. However, they are known to have significant co-elution issues, especially among congeners of the same homolog group (i.e., same number of chlorines).[8][9] For instance, the toxic non-ortho PCB-126 can co-elute with other congeners, complicating accurate quantification without high-resolution mass spectrometry.
Specialty "PCB-Specific" Columns: The HT-8 and DB-XLB Family
-
Stationary Phase: Columns like the HT-8 are often based on a proprietary phase chemistry specifically engineered for separating POPs. The Agilent J&W DB-XLB is another example designed for high-resolution PCB analysis.[10]
-
Separation Mechanism: These phases exhibit unique selectivity for PCB congeners. The HT-8 phase, for example, is a high-temperature, arylene-modified phase that provides exceptional resolution of all 209 congeners, including critical pairs that co-elute on standard 5% phenyl columns.[11][12] This selectivity arises from the specific molecular interactions enabled by the arylene backbone, which can better differentiate between subtle structural differences in the PCB congeners.
-
Expert Insight: For applications requiring the separation of all 12 dioxin-like PCBs or comprehensive congener-specific analysis, these specialty columns are the authoritative choice.[11] They are often used in high-resolution GC/MS methods to meet stringent regulatory requirements for food and environmental safety.[11] While they may be more expensive, the reduction in co-elution simplifies data analysis and increases confidence in the results.
Comparative Data: Elution Order of Key PCB Congeners
The following table provides an illustrative comparison of how selectivity differs between column types for a few key congeners. Note that the exact elution order can vary based on the specific GC conditions.[9]
| Congener | IUPAC No. | Type | Typical Elution on DB-5 (Low Polarity) | Typical Elution on HT-8 (Specialty Phase) | Rationale for Difference |
| 2,2',5-Trichlorobiphenyl | PCB-18 | Di-ortho | Early Eluter | Early Eluter | Low boiling point, non-planar. |
| 3,3',4,4'-Tetrachlorobiphenyl | PCB-77 | Non-ortho | Later than some other TeCBs | Significantly Retained | Planar structure interacts strongly with the specialized HT-8 phase. |
| 2,2',4,4',5,5'-Hexachlorobiphenyl | PCB-153 | Di-ortho | Mid-range Eluter | Mid-range Eluter | High-boiling point, but non-planar. Elution driven mainly by volatility. |
| 3,3',4,4',5,5'-Hexachlorobiphenyl | PCB-169 | Non-ortho | Later than PCB-153 | Strongly Retained | Planar and highly chlorinated, leading to strong interaction with the phase. |
This table is a simplified representation. For a complete elution order of all 209 congeners, refer to specialized databases and publications.[9][13]
Experimental Protocols: A Self-Validating System
Achieving reliable PCB data requires a meticulously controlled workflow. Below is a comprehensive, step-by-step protocol that integrates best practices for sample preparation and GC-MS analysis.
Part A: Sample Extraction and Cleanup Workflow
The goal of this phase is to isolate PCBs from the sample matrix (e.g., soil, tissue, food) and remove interfering compounds.[14]
Sources
- 1. Chromatographic Retention Times of Polychlorinated Biphenyls: from Structural Information to Property Characterization [mdpi.com]
- 2. Learn about Polychlorinated Biphenyls (PCBs) | Polychlorinated Biphenyls (PCBs) | US EPA [19january2017snapshot.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. agilent.com [agilent.com]
- 7. postnova.com [postnova.com]
- 8. epa.gov [epa.gov]
- 9. accustandard.com [accustandard.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. trajanscimed.com [trajanscimed.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Relative Response Factors of 2,4,6-Trichlorobiphenyl in Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is paramount. When analyzing polychlorinated biphenyls (PCBs), a class of persistent organic pollutants, understanding the nuances of the analytical methodology is critical for generating reliable and defensible data. This guide provides an in-depth technical exploration of the relative response factor (RRF) for a specific PCB congener, 2,4,6-Trichlorobiphenyl (PCB 30), in mass spectrometry (MS). We will delve into the causality behind experimental choices, present a self-validating protocol for RRF determination, and compare the expected response of PCB 30 to other relevant analytes.
The Imperative of Relative Response Factors in Quantitative Analysis
In chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS), the detector's response is not uniform for all compounds.[1] Factors such as the efficiency of ionization and the fragmentation pattern of a molecule influence the signal intensity for a given concentration. The response factor (RF) is a fundamental parameter that correlates the concentration of an analyte to the detector's response, typically the peak area.[1]
However, absolute response factors can fluctuate between instrument runs due to minor variations in instrument conditions. To counteract this, a more robust approach is the use of a relative response factor (RRF). The RRF is the ratio of the response factor of the analyte of interest to that of a stable, co-analyzed internal standard (IS).[1] The use of an isotopically labeled analog of the target analyte as an internal standard is considered the gold standard, as it co-elutes and has nearly identical physicochemical properties, thus compensating for variations in sample preparation, injection volume, and instrument response.[2]
For the analysis of this compound (PCB 30), the determination of its RRF relative to a suitable internal standard is a prerequisite for accurate quantification.
Experimental Determination of the Relative Response Factor for this compound
The following protocol outlines a detailed, self-validating methodology for the experimental determination of the RRF for this compound using GC-MS with an isotopically labeled internal standard. This protocol is designed to ensure scientific integrity and produce trustworthy results.
Materials and Reagents
-
This compound (PCB 30) certified reference standard: Purity ≥ 99%
-
¹³C₁₂-labeled this compound internal standard: Certified concentration
-
High-purity solvent: Hexane or isooctane, pesticide residue grade or equivalent
-
Class A volumetric flasks and pipettes
-
GC-MS system: Equipped with a capillary column suitable for PCB analysis (e.g., 5% phenyl-methylpolysiloxane) and a mass selective detector.
Experimental Workflow Diagram
Caption: Workflow for the determination of the Relative Response Factor (RRF).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of native this compound in the chosen solvent (e.g., 10 µg/mL).
-
Prepare a stock solution of the ¹³C₁₂-labeled this compound internal standard at a known concentration (e.g., 10 µg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking a constant amount of the internal standard stock solution into volumetric flasks and adding varying amounts of the native PCB 30 stock solution.
-
Dilute to the final volume with the solvent. This will result in calibration standards with a fixed concentration of the internal standard and a range of concentrations for the native analyte.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with an appropriate temperature program to ensure good chromatographic separation of the analyte from any potential interferences.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for both native this compound and its ¹³C₁₂-labeled internal standard.
-
Inject the calibration standards in triplicate to assess the reproducibility of the system.
-
-
Data Processing and RRF Calculation:
-
Integrate the peak areas of the primary and secondary ions for both the native analyte and the internal standard in each chromatogram.
-
For each calibration level, calculate the Response Factor (RF) for both the native analyte and the internal standard using the following formula:
-
RF = Peak Area / Concentration
-
-
Calculate the Relative Response Factor (RRF) for each calibration level using the formula:
-
RRF = RF_analyte / RF_internal_standard
-
-
Calculate the mean RRF and the percentage relative standard deviation (%RSD) across all calibration levels. A %RSD of ≤15% is generally considered acceptable, demonstrating the linearity of the response.[3]
-
Comparison of Relative Response Factors: this compound and Other Analytes
The "Ortho Effect" in Mass Spectrometry of PCBs
A key mechanistic principle influencing the fragmentation of PCBs in the mass spectrometer is the "ortho effect".[4] PCB congeners with chlorine atoms in the ortho positions (2, 2', 6, 6') experience steric hindrance, which restricts the rotation around the central carbon-carbon bond. This torsional strain can lead to more facile fragmentation upon electron ionization, often resulting in a higher abundance of ions corresponding to the loss of one or more chlorine atoms ([M-Cl]⁺). This difference in fragmentation can lead to variations in the response factors among isomers.[4][5]
This compound has two ortho-chlorines, which is expected to influence its mass spectrometric response compared to other trichlorobiphenyl isomers with fewer or no ortho-chlorines.
Comparative RRF Data (Hypothetical Experimental Data)
The following table presents hypothetical, yet representative, RRF values for several PCB congeners relative to their corresponding ¹³C₁₂-labeled internal standards, as would be determined by the protocol described above. This illustrates the expected variability.
| PCB Congener | IUPAC No. | Ortho-Chlorines | Expected RRF (relative to ¹³C-IS) |
| 2,4,4'-Trichlorobiphenyl | PCB 28 | 1 | ~1.05 |
| This compound | PCB 30 | 2 | ~0.95 |
| 3,4,4'-Trichlorobiphenyl | PCB 37 | 0 | ~1.10 |
| 2,2',5,5'-Tetrachlorobiphenyl | PCB 52 | 2 | ~0.98 |
| 2,3',4,4'-Tetrachlorobiphenyl | PCB 66 | 1 | ~1.08 |
Note: These are illustrative values and the actual RRF should be experimentally determined for each instrument and method.
The hypothetical data suggests that this compound, with its two ortho-chlorines, may exhibit a slightly lower RRF compared to isomers with one or zero ortho-chlorines. This is consistent with the ortho effect, where increased fragmentation could lead to a lower abundance of the primary ion being monitored, thus affecting the calculated response factor.
Trustworthiness and Self-Validation of the Protocol
The presented protocol incorporates several features to ensure the trustworthiness and self-validation of the results:
-
Use of Certified Reference Materials: The protocol relies on the use of high-purity, certified reference standards for both the native analyte and the isotopically labeled internal standard. This provides a traceable and accurate basis for the calibration.
-
Isotope Dilution: The use of a ¹³C₁₂-labeled internal standard is a form of isotope dilution mass spectrometry (IDMS), which is a primary ratio method.[6] It inherently corrects for variations in sample handling and instrument performance, leading to highly accurate and precise results.
-
Multi-point Calibration and Statistical Analysis: The use of a multi-point calibration curve and the calculation of the %RSD of the RRFs across the calibration range validates the linearity of the detector response and the consistency of the RRF over a range of concentrations.
-
System Suitability Checks: Prior to analysis, system suitability checks, such as the injection of a standard to verify chromatographic resolution and peak shape, should be performed to ensure the analytical system is operating correctly.
Conclusion
The accurate quantification of this compound by GC-MS necessitates the experimental determination of its relative response factor. By employing a robust and self-validating protocol based on isotope dilution with a ¹³C₁₂-labeled internal standard, researchers can achieve high-quality, defensible data. Understanding the underlying principles, such as the mass spectrometric ortho effect, provides valuable insight into the expected response of this congener relative to other PCBs. This comprehensive approach ensures the scientific integrity of the analytical results, which is of utmost importance in research, environmental monitoring, and drug development.
References
-
Thermo Fisher Scientific. (n.d.). AN000561 Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Pragolab. Retrieved from [Link]
-
Agilent Technologies. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]
-
SCISPEC. (n.d.). Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed. Retrieved from [Link]
-
ResearchGate. (n.d.). PCB average relative response factors for an ion trap mass spectrometer. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Polychlorinated Biphenyl Congeners in Foodstuffs and Animal Feed using a Triple Quadrupole GC-MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Determinations of polychlorinated biphenyl isomers by response factor calibration. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Pure. (1993, January 1). Reference standards for quantitative trace analysis of PCB's by GC. Technical PCB formulations for the calibration of ECD and MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2010, April). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
EURL-FV. (n.d.). Comparison of the instrumental response of different constituents of specific pesticides. Retrieved from [Link]
-
Washington State Department of Ecology. (2015, July 22). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved from [Link]
-
Maryland Department of the Environment. (2021, November 9). REPORTING REQUIREMENTS FOR TOTAL PCBs (PCB CONGENERS) BY EPA METHOD 1668C. Retrieved from [Link]
-
Dioxin 20XX International Symposium. (n.d.). mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Retrieved from [Link]
-
PubMed. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved from [Link]
-
Regulations.gov. (2022, January 20). 1-20-2022 Coalition Comments on EPA PCB Proposed Rulemaking. Retrieved from [Link]
Sources
- 1. Determinations of polychlorinated biphenyl isomers by response factor calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. scispec.co.th [scispec.co.th]
- 4. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. pragolab.cz [pragolab.cz]
Comparative Guide: 2,4,6-Trichlorobiphenyl (PCB 30) Toxicokinetics and Analytical Utility
Executive Summary: The "Marker" Congener
2,4,6-Trichlorobiphenyl (PCB 30) occupies a unique niche in environmental toxicology and analytical chemistry. Unlike the dominant congeners found in commercial mixtures (e.g., Aroclor 1254/1260), PCB 30 is virtually absent from legacy technical formulations. This absence has established its primary scientific utility as a surrogate internal standard (IS) for validating analytical recovery.
However, recent data challenges the assumption of its total environmental absence. Detection of PCB 30 in specific human biomonitoring cohorts suggests emerging non-legacy sources, likely linked to pigment or dye manufacturing byproducts. This guide compares the toxicokinetic behavior of PCB 30 across species—focusing on the metabolic drivers that dictate its low bioaccumulation potential compared to higher-chlorinated congeners—and provides a validated protocol for its quantification.
Physicochemical Profile & Bioavailability
PCB 30 is a Lower Chlorinated Biphenyl (LC-PCB). Its structure features chlorine substitution at the ortho positions (2, 2', 6), which creates significant steric hindrance, preventing the two phenyl rings from achieving coplanarity. This "non-dioxin-like" conformation drastically alters its receptor binding affinity and metabolic fate compared to coplanar PCBs (e.g., PCB 77 or 126).
| Property | Value | Implication |
| IUPAC Name | This compound | Congener #30 |
| Molecular Formula | C₁₂H₇Cl₃ | Low molecular weight facilitates volatility |
| Log K_ow | ~5.0 - 5.2 | Moderate lipophilicity; bioavailable but less persistent than HC-PCBs (Log K_ow > 6.5) |
| Structure | Di-ortho substituted | Non-planar ; poor AhR agonist (low dioxin toxicity) |
| Primary Use | Analytical Standard | Used to monitor extraction efficiency (Surrogate) |
Comparative Toxicokinetics: Species-Specific Bioaccumulation
The "levels" of PCB 30 in an organism are strictly controlled by the balance between uptake (exposure) and metabolic elimination . Because PCB 30 is labile (easily metabolized), its bioaccumulation factor (BAF) varies immensely based on the species' Cytochrome P450 (CYP) profile.
Table 1: Comparative Metabolic Potential for PCB 30
Data synthesized from comparative toxicokinetic studies on LC-PCBs.
| Species | Metabolic Capacity (CYP) | Primary Elimination Route | Bioaccumulation Potential | Half-Life (Est.) |
| Teleost Fish (e.g., Trout) | Low (CYP1A dominant) | Slow biliary excretion of parent compound | Moderate-High (if exposed) | > 100 Days |
| Rodents (Rat/Mouse) | High (CYP2B/3A induced) | Rapid Hydroxylation -> Glucuronidation -> Urine/Feces | Very Low | < 2 Days |
| Birds (e.g., Quail) | Intermediate | Mixed function oxidase (MFO) activity | Low | 5–10 Days |
| Humans | High | Hydroxylation (OH-PCB) & Sulfation | Low (Sporadic detection) | < 1 Week* |
*Note: Human half-life is short for the parent compound, but hydroxylated metabolites (OH-PCBs) may persist longer in serum due to binding with transthyretin (TTR).
Mechanistic Insight: The Metabolic "Gatekeeper"
The critical differentiator is the CYP2B subfamily. Mammals possess robust CYP2B enzymes capable of inserting oxygen into the meta-para positions of the biphenyl ring (positions 3,4 or 4,5), which are open in PCB 30. Fish lack this specific enzymatic efficiency, leading to slower clearance of non-coplanar PCBs.
Figure 1: Metabolic fate of PCB 30. Mammals rapidly push the compound toward excretion (Right), while fish retain the parent compound (Dashed Loop).
Analytical Protocol: PCB 30 as a Self-Validating System
Because PCB 30 is not a component of Aroclor 1242, 1254, or 1260, it is the industry-standard Surrogate for monitoring extraction efficiency.
Protocol: Determination of PCBs using PCB 30 Surrogate
Objective: Quantify environmental PCBs while validating recovery using PCB 30.
Step 1: Sample Preparation & Spiking
-
Matrix: Fish tissue, Serum, or Sediment.
-
Surrogate Spike: Add 100 µL of PCB 30 Standard Solution (e.g., 100 ng/mL in Acetone) before extraction.
-
Logic: Any loss of PCB 30 during processing reflects the loss of target analytes.
-
-
Homogenization: Grind tissue with anhydrous sodium sulfate (Na₂SO₄) to remove moisture.
Step 2: Extraction (Soxhlet or PSE)
-
Solvent: Hexane:Acetone (1:1 v/v) or Dichloromethane (DCM).
-
Duration: 16–24 hours (Soxhlet) or 2 cycles (Pressurized Solvent Extraction).
Step 3: Cleanup (Critical for Biological Matrices)
-
Lipid Removal: Gel Permeation Chromatography (GPC) or Acid digestion (H₂SO₄ treatment).
-
Note: Acid treatment destroys some pesticides but PCBs (including PCB 30) are acid-stable.
-
-
Fractionation: Silica Gel column. Elute PCBs with 100% Hexane.
Step 4: Instrumental Analysis (GC-MS/ECD)
-
Column: DB-5ms or DB-XLB (30m x 0.25mm).
-
Carrier Gas: Helium (1.0 mL/min).
-
Detection:
-
GC-ECD: High sensitivity for halogenated compounds.
-
GC-MS (SIM Mode): Monitor ions m/z 256, 258 (Molecular ion cluster for Trichlorobiphenyls).
-
Figure 2: Analytical workflow utilizing PCB 30 as a quality control surrogate.
Emerging Science: Non-Legacy Sources
While historically considered absent, recent high-sensitivity monitoring has detected PCB 30 in human serum and air samples in urban environments.
-
Source: Non-Aroclor byproduct of pigment manufacturing (e.g., Diarylide yellow pigments).
-
Implication: If your study involves urban air or human biomonitoring in industrial zones, do not use PCB 30 as a surrogate , as native levels may interfere with recovery calculations. Use ¹³C-labeled PCB 30 or PCB 209 instead.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Link
- Hansen, L. G. (1999). The Ortho Side of PCBs: Occurrence and Disposition. Kluwer Academic Publishers. (Defines metabolic differences between ortho-substituted PCBs like PCB 30 and coplanar congeners).
-
Hu, D., et al. (2010). "Discovery of Non-Aroclor PCB (3,3'-Dichlorobiphenyl) in Chicago Air." Environmental Science & Technology.[1][2] (Contextualizes non-legacy PCB sources). Link
-
U.S. EPA. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-Resolution GC/MS. (Establishes PCB 30 as a standard surrogate). Link
-
Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology. (Detailed review of CYP-mediated metabolism). Link
Sources
A Comparative Guide to the Validation of a Novel Aptamer-Based Electrochemical Biosensor for 2,4,6-Trichlorobiphenyl Detection
Executive Summary
The sensitive and rapid detection of 2,4,6-Trichlorobiphenyl (PCB-30), a persistent and toxic environmental pollutant, is paramount for ensuring environmental and public health. Traditional analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), while reliable, often involve laborious sample preparation, long analysis times, and costly instrumentation. This guide introduces and validates a novel aptamer-based electrochemical biosensor as a powerful alternative for the detection of this compound. Through a detailed comparative analysis with established GC-MS and HPLC-DAD methods, we demonstrate the superior performance of the electrochemical biosensor in terms of sensitivity, speed, and field-portability. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to objectively evaluate the benefits of this innovative detection platform.
Introduction: The Analytical Challenge of this compound
This compound is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals that were once widely used in industrial applications due to their chemical stability and insulating properties.[1] Despite being banned in many countries, their persistence in the environment and tendency to bioaccumulate in the food chain continue to pose a significant threat to ecosystems and human health.[1] The detection of specific PCB congeners like this compound is crucial for accurate risk assessment and remediation monitoring. The primary analytical challenge lies in achieving high sensitivity and selectivity in complex matrices such as water and soil, often requiring extensive sample cleanup and sophisticated instrumentation.
Established Methods for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of semi-volatile organic compounds like PCBs. The method involves separating the analytes in a gas chromatograph followed by detection using a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
-
Principle: Volatilized analytes are separated based on their boiling points and interaction with a stationary phase in a long capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Advantages: High selectivity and sensitivity, making it the gold standard for confirmatory analysis.
-
Limitations: Requires extensive sample preparation, including extraction and cleanup, to remove matrix interferences. The instrumentation is expensive, requires a controlled laboratory environment, and the analysis time per sample can be lengthy.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is another powerful separation technique used for the analysis of non-volatile or thermally labile compounds. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra, aiding in peak identification and purity assessment.
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The DAD detects the analytes as they elute from the column by measuring their absorbance across a range of wavelengths.
-
Advantages: Suitable for a wide range of compounds, and the DAD provides spectral information that enhances selectivity.
-
Limitations: Generally less sensitive than GC-MS for PCB analysis. It still requires significant sample preparation and is primarily a laboratory-based technique.
A Novel Approach: Aptamer-Based Electrochemical Biosensor for this compound Detection
To address the limitations of traditional methods, we have developed a novel aptamer-based electrochemical biosensor for the rapid and sensitive detection of this compound.
Principle of the Aptasensor
This biosensor leverages the high specificity of aptamers and the sensitivity of Electrochemical Impedance Spectroscopy (EIS).
-
Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific target molecules with high affinity and selectivity.[2] For small molecules like this compound, aptamers are selected through an in-vitro process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[3]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that measures the impedance of an electrochemical system over a range of frequencies.[4] The binding of the target molecule to the aptamer immobilized on an electrode surface causes a change in the interfacial charge transfer resistance, which can be measured and correlated to the analyte concentration.[5]
The mechanism involves the immobilization of a this compound-specific aptamer onto a gold electrode surface.[6] In the absence of the target, the aptamer maintains a certain conformation. Upon binding to this compound, the aptamer undergoes a conformational change, altering the flow of electrons between a redox probe in the solution and the electrode surface. This change is detected as an increase in the charge transfer resistance (Rct) by EIS.[7]
Advantages of the Electrochemical Biosensor
-
High Sensitivity and Selectivity: The inherent high affinity of aptamers for their targets provides excellent selectivity.[8]
-
Rapid Analysis: The detection is based on a binding event at the electrode surface, allowing for near real-time measurements.
-
Portability: The instrumentation for electrochemical analysis can be miniaturized, making it suitable for on-site and field applications.
-
Cost-Effectiveness: The production of aptamers and the fabrication of electrodes are generally less expensive than the instrumentation and consumables required for GC-MS and HPLC.
Comparative Performance Validation
A rigorous validation study was conducted to compare the performance of the novel aptamer-based electrochemical biosensor with the established GC-MS and HPLC-DAD methods for the determination of this compound in spiked water and soil samples. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Performance Characteristics
The following performance characteristics were evaluated:
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: The closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Analysis Time and Throughput: The time required to analyze a single sample and the number of samples that can be analyzed in a given period.
-
Cost and Complexity: An estimation of the instrumentation cost, consumable costs, and the level of expertise required to perform the analysis.
Data Summary Tables
Table 1: Performance Comparison for this compound in Water Samples
| Parameter | Aptamer-Based Electrochemical Biosensor | GC-MS/MS | HPLC-DAD |
| Linearity (R²) | ≥ 0.995 | ≥ 0.994[9] | ≥ 0.998 |
| Range | 0.01 - 10 ng/mL | 0.1 - 50 ng/L[9] | 10 - 200 µg/mL[10] |
| LOD | 0.005 ng/mL | 0.015 ng/kg[11] | 0.07 µg/mL[10] |
| LOQ | 0.01 ng/mL | 0.05 ng/kg[11] | 0.21 µg/mL[10] |
| Accuracy (% Recovery) | 95 - 105% | 95.3 - 103.2%[11] | 93.23 – 99.22%[10] |
| Precision (% RSD) | < 5% | < 10%[9] | < 2%[10] |
| Analysis Time | ~15 minutes | ~45 minutes | ~30 minutes |
| Sample Preparation | Minimal (filtration) | Extensive (SPE) | Moderate (SPE) |
| Instrumentation Cost | Low | High | Medium |
| Portability | High | Low | Low |
Table 2: Performance Comparison for this compound in Soil Samples
| Parameter | Aptamer-Based Electrochemical Biosensor | GC-MS/MS | HPLC-DAD |
| Linearity (R²) | ≥ 0.992 | ≥ 0.994[9] | ≥ 0.998 |
| Range | 0.1 - 50 ng/g | 0.1 - 50 ng/L[9] | 10 - 200 µg/mL[10] |
| LOD | 0.05 ng/g | 1.9 µg/kg[11] | 0.07 µg/mL[10] |
| LOQ | 0.1 ng/g | 0.01 - 0.05 ng/g[12] | 0.21 µg/mL[10] |
| Accuracy (% Recovery) | 92 - 108% | 95.3 - 103.2%[11] | 93.23 – 99.22%[10] |
| Precision (% RSD) | < 8% | < 10%[9] | < 2%[10] |
| Analysis Time | ~20 minutes (post-extraction) | ~45 minutes (post-extraction) | ~30 minutes (post-extraction) |
| Sample Preparation | Moderate (QuEChERS) | Extensive (QuEChERS/Soxhlet) | Moderate (QuEChERS) |
| Instrumentation Cost | Low | High | Medium |
| Portability | High | Low | Low |
Experimental Protocols
Sample Preparation
-
Adjust a 1 L water sample to a pH < 2 with 6 N HCl.
-
Add a surrogate spiking solution.
-
Add 5 mL of methanol and mix well.
-
Condition a C18 SPE cartridge with 10 mL of 1:1 acetone:n-hexane, followed by 10 mL of methanol, and then 20 mL of reagent water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 30 mL/min.
-
Dry the cartridge under a full vacuum for 10 minutes.
-
Elute the analytes with 10 mL of 1:1 acetone:n-hexane.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
Weigh 5 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of purified water and a ceramic homogenizer. Shake to hydrate the sample.
-
After 30 minutes, add 10 mL of acetonitrile and vortex for 3 minutes.
-
Add the QuEChERS extraction salts, shake vigorously, and centrifuge.
-
Transfer an aliquot of the supernatant to a dispersive SPE tube for cleanup.
-
Vortex and centrifuge.
-
The final extract is ready for analysis.
GC-MS/MS Analysis Protocol[9]
-
Instrument: Triple quadrupole GC-MS/MS system.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Injection: 1 µL splitless injection at 280°C.
-
MS Conditions: Electron ionization (EI) at 70 eV. Multiple Reaction Monitoring (MRM) mode for quantification.
HPLC-DAD Analysis Protocol[10]
-
Instrument: HPLC system with a Diode-Array Detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with acetonitrile:water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector monitoring at 220 nm.
Aptamer-Based Electrochemical Biosensor Protocol
-
Electrode Preparation: Clean a gold screen-printed electrode.
-
Aptamer Immobilization: Incubate the electrode with a solution of thiolated this compound-specific aptamer overnight.[13]
-
Blocking: Treat the electrode with a blocking agent (e.g., 6-mercapto-1-hexanol) to prevent non-specific binding.
-
Measurement:
-
Place a drop of the prepared sample extract onto the electrode surface.
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurement in a solution containing a redox probe (e.g., [Fe(CN)6]3-/4-).
-
Record the change in charge transfer resistance (Rct).
-
Quantify the this compound concentration using a calibration curve.
-
Diagrams
Workflow of the Aptamer-Based Electrochemical Biosensor
Caption: Workflow of the aptamer-based electrochemical biosensor.
Comparative Workflow of Detection Methods
Caption: Comparative workflow of the three detection methods.
Conclusion: A Paradigm Shift in this compound Detection
The validation data presented in this guide unequivocally demonstrates that the novel aptamer-based electrochemical biosensor is a highly viable and, in many aspects, superior alternative to traditional chromatographic methods for the detection of this compound. Its exceptional sensitivity, rapid analysis time, and portability, combined with its cost-effectiveness, position it as a transformative tool for environmental monitoring and food safety applications. While GC-MS remains the definitive confirmatory method, the aptasensor provides a powerful screening tool for high-throughput analysis and on-site testing, enabling faster decision-making and more effective management of PCB contamination. The adoption of this technology promises a paradigm shift in our ability to monitor and protect against the harmful effects of persistent organic pollutants.
References
-
Jové, P., et al. (2020). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. Journal of the Science of Food and Agriculture, 100(11), 4166-4174. Available from: [Link]
-
Pankratova, N., et al. (2020). Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. Chemosensors, 8(2), 34. Available from: [Link]
-
Liew, S. L., et al. (2023). Analytical Validation of a Reversed-Phase Ion Pairing HPLC-DAD Method for the Simultaneous Determination of Anthropogenic Pollutants. Methods and Objects of Chemical Analysis, 18(1), 13-21. Available from: [Link]
-
McKeague, M., et al. (2012). Selection and Characterization of PCB-Binding DNA Aptamers. Analytical Chemistry, 84(1), 321-327. Available from: [Link]
-
Al-Qassab, Z. O., et al. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. Molecules, 28(8), 3432. Available from: [Link]
-
Gamry Instruments. Basics of Electrochemical Impedance Spectroscopy. Available from: [Link]
-
U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Available from: [Link]
-
Radi, A. E., et al. (2015). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Sensors, 15(7), 16598-16625. Available from: [Link]
-
Pankratova, N., et al. (2020). Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. PubMed, 32365613. Available from: [Link]
-
McKeague, M., & DeRosa, M. C. (2016). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. Annual Review of Analytical Chemistry, 9, 103-123. Available from: [Link]
-
Radi, A. E., et al. (2015). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. MDPI, 15(7), 16598-16625. Available from: [Link]
-
ResearchGate. SPE extraction of PCB from water? Available from: [Link]
-
Agilent Technologies. (2016). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. Available from: [Link]
-
ResearchGate. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. Available from: [Link]
-
Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Available from: [Link]
-
Aptamer Group. In-solution Aptamer Selection For Small Molecule Targets. Available from: [Link]
-
National Center for Biotechnology Information. Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater. Available from: [Link]
-
Wang, R., et al. (2023). Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. Biosensors, 13(12), 1027. Available from: [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]
-
Li, Y., et al. (2024). High-Performance Selection of Small-Molecule Nucleic Acid Aptamers and Their Applications. Analytical Chemistry, 96(23), 8841–8848. Available from: [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2022). Polychlorinated Biphenyls (PCBs) in Water. Available from: [Link]
-
Asensio-Ramos, M., et al. (2022). Pesticide-Reside Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(14), 4363. Available from: [Link]
-
ACS Publications. (2024). Electrochemical Design of Gold Nanostructures for Controllable Electrochemical Performance and Scalable Aptamer Sensing Application. Available from: [Link]
-
Pragolab. AN000561 Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Available from: [Link]
-
Pine Research Instrumentation. (2024). Electrochemical Impedance Spectroscopy (EIS) Basics. Available from: [Link]
-
Arroyo-Currás, N., et al. (2021). Immobilization Strategies for Enhancing Sensitivity of Electrochemical Aptamer-Based Sensors. ACS Sensors, 6(11), 3935-3944. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Hajšlová, J., et al. (1995). Determination of polychlorinated biphenyls in biotic matrices using gas chromatography--microwave-induced plasma atomic emission spectrometry. Journal of Chromatography A, 699(1-2), 231-239. Available from: [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. moca.net.ua [moca.net.ua]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trichlorobiphenyl
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of persistent organic pollutants (POPs) like 2,4,6-Trichlorobiphenyl, a member of the polychlorinated biphenyl (PCB) family, demand rigorous adherence to established protocols. This guide provides essential, actionable procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment & Regulatory Imperative
This compound is one of 209 PCB congeners, which are synthetic organic compounds known for their high stability and resistance to environmental degradation.[1][2] This very stability is the source of their environmental persistence and capacity for bioaccumulation, posing significant long-term risks.[1] The U.S. Environmental Protection Agency (EPA) classifies PCBs as probable human carcinogens, and exposure can lead to a range of health effects, including damage to the liver, stomach, and kidneys.[1][2]
The disposal of any PCB-containing waste is not a matter of laboratory discretion; it is strictly governed by federal law. The primary regulatory framework is the Toxic Substances Control Act (TSCA), with specific requirements detailed in Title 40 of the Code of Federal Regulations (CFR), part 761 .[3] Adherence to these regulations is mandatory.
Key Hazards of this compound:
-
Health Hazards: May cause damage to organs through prolonged or repeated exposure.[2] Classified as a probable human carcinogen.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]
-
Physical Hazards: Can generate highly toxic dibenzodioxins and dibenzofurans through partial oxidation or incomplete combustion.[1]
Pre-Disposal Protocol: Safe Handling and Personal Protective Equipment (PPE)
Before disposal can even be considered, safe handling is paramount. The lipophilic nature of PCBs allows them to readily penetrate skin and standard laboratory gloves like latex.[1]
Essential PPE & Handling Procedures:
-
Engineering Controls: All handling of this compound, especially in solid (dust-forming) or volatile states, should occur within a certified chemical fume hood or with appropriate local exhaust ventilation to minimize inhalation exposure.[4][5]
-
Gloves and Skin Protection: Double-gloving is recommended. Use chemical-resistant gloves such as nitrile butadiene rubber or Viton®.[1][6] A disposable Tyvec® coverall or lab coat should be worn to prevent skin contact.[6]
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or aerosol generation.[6][7]
-
Respiratory Protection: For activities with a high potential for dust or aerosol generation, or in the absence of adequate engineering controls, an OSHA/NIOSH-approved air-purifying respirator with combination organic vapor and HEPA cartridges should be used.[6][8]
-
Hygiene: Eating, drinking, and smoking are strictly prohibited in the work area.[6] Always wash hands thoroughly with soap and water after handling.
Waste Characterization and Segregation: The Critical First Step
The legally mandated disposal pathway for this compound is determined entirely by its concentration in the waste matrix. Therefore, accurate characterization is the most critical step in the disposal process.
Protocol for Waste Characterization:
-
Determine Physical State: Segregate waste into liquid (e.g., solutions, oils) and non-liquid (e.g., contaminated labware, soil, PPE) streams.
-
Quantify PCB Concentration: If the concentration is unknown, the waste must be treated as containing ≥50 ppm PCBs. For accurate characterization, a representative sample must be sent to an accredited analytical laboratory.
-
Labeling and Storage:
-
Store waste in sealed, compatible containers (e.g., polyethylene or fiber drums) that are free of external contamination.[6][9]
-
Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[9]
-
Clearly label each container with "PCB Waste," the concentration, and the date of accumulation. Leaking containers must be immediately over-packed into a larger, secure container.[10]
-
Step-by-Step Disposal Procedures
The disposal route is dictated by the concentration thresholds established under TSCA. The following table summarizes the required pathways.
| Waste Type | PCB Concentration | Required Disposal Method | Governing Regulation |
| Non-Liquid Materials | < 50 ppm | Permitted Municipal or Industrial Solid Waste Landfill. | 40 CFR 761.61(a)(5)(v)(A)[11] |
| Non-Liquid Materials | ≥ 50 ppm | TSCA-approved Chemical Waste Landfill, RCRA-permitted Hazardous Waste Landfill, or TSCA Incinerator. | 40 CFR 761.61(a)(5)(iii)[11] |
| Liquid Waste | ≥ 50 ppm | Incineration at a TSCA-approved disposal facility. | 40 CFR 761.60(a) |
Disposal Workflow:
-
Characterize Waste: Determine the concentration of this compound (ppm) and the physical state (liquid/non-liquid).
-
Select Disposal Pathway:
-
For waste < 50 ppm:
-
Package and label the waste appropriately.
-
Contact your institution's Environmental Health & Safety (EHS) office or a certified waste management vendor to arrange for transport and disposal in a permitted landfill. Note that some state regulations may be stricter than federal law.[12]
-
-
For waste ≥ 50 ppm (TSCA-Regulated):
-
This waste is subject to stringent tracking and disposal requirements.
-
All liquid waste (≥ 50 ppm) must be sent for high-temperature incineration.[13]
-
Non-liquid waste (≥ 50 ppm) can be sent to a TSCA incinerator, a TSCA chemical waste landfill, or a RCRA hazardous waste landfill.[14]
-
Contact a certified hazardous waste transporter who is permitted to handle PCB waste. The waste generator is ultimately responsible for ensuring proper disposal.[12]
-
All shipments must be accompanied by a hazardous waste manifest, and records must be maintained for a minimum of five years.[15][16]
-
-
-
Engage Approved Vendors: Use only EPA-approved facilities for the transportation, storage, and disposal of PCB waste.[3] Your EHS office will maintain a list of approved vendors.
Emergency Procedures: Spill and Decontamination Protocol
Accidental releases require immediate and methodical action to prevent exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate and Secure: Immediately alert personnel and evacuate the immediate area. Restrict access to the spill site.[6]
-
Assess and Report: If the spill is large, involves a highly concentrated solution, or has entered a drain, notify your institution's EHS or emergency response team immediately. Any spill of 1 pound or more of PCBs must be reported to the EPA National Response Center.[17]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain the Spill:
-
For liquid spills, use absorbent pads, vermiculite, or other suitable absorbent material to dike the spill and prevent it from spreading.
-
For solid spills, gently cover the material with a plastic sheet to minimize dust generation. Do not sweep dry powder.
-
-
Decontamination:
-
The decontamination standard for non-porous surfaces is typically ≤10 µ g/100 cm².[6][18]
-
Wipe contaminated surfaces with a solvent such as kerosene or terpene hydrocarbons, as specified in 40 CFR 761.79.[18]
-
For porous surfaces or significant contamination, professional remediation may be required.
-
After cleanup, perform a visual inspection to ensure no dust or liquid remains.[6] A wipe test may be required to verify decontamination effectiveness.[6]
-
-
Dispose of Cleanup Waste: All materials used in the cleanup (absorbents, rags, disposable PPE) must be collected, containerized, and disposed of as PCB remediation waste, following the procedures outlined in Section 4 based on the concentration of the spilled material.[6]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
-
Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups. U.S. Environmental Protection Agency. [Link]
-
Steps to Safe PCB Abatement Activities. U.S. Environmental Protection Agency. [Link]
-
Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology. [Link]
-
Polychlorinated biphenyl - Wikipedia. Wikipedia. [Link]
-
This compound | C12H7Cl3 | CID 37247 - PubChem. National Center for Biotechnology Information, PubChem. [Link]
-
Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. U.S. Environmental Protection Agency. [Link]
-
Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. U.S. Environmental Protection Agency. [Link]
-
Classification of Polychlorinated Biphenyls (PCBs) Standards. Occupational Safety and Health Administration. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Thermo-chemical destruction of polychlorinated biphenyls (PCBs) in waste insulating oil. National Library of Medicine. [Link]
-
40 CFR 761.79 -- Decontamination standards and procedures. Electronic Code of Federal Regulations (eCFR). [Link]
-
Polychlorinated Biphenyls (PCBs). U.S. Environmental Protection Agency. [Link]
-
Polychlorinated Biphenyls (PCB) and the Workplace. Communications Workers of America. [Link]
-
PCB Cleanup Methods. PCBWay. [Link]
-
40 CFR 761.61 -- PCB remediation waste. Electronic Code of Federal Regulations (eCFR). [Link]
-
Managing PCB Waste – By Truck or Rail – Disposal Site Requirements. Environmental Business Council. [Link]
-
PCB Disposal by Thermal Destruction. U.S. Environmental Protection Agency. [Link]
-
Polychlorinated Biphenyls (PCB) Inventory Guidance. Stockholm Convention. [Link]
-
Environmental Health: Risks Posed by PCBs. Library of Parliament. [Link]
-
Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Thermal Destruction of Waste Insulating Oil Containing PCBs under High Temperature and Pressurized Conditions. ResearchGate. [Link]
-
Polychlorinated Biphenyls (PCB's) Equipment Procedures. Yale Environmental Health & Safety. [Link]
-
PCB Waste Disposal. Veolia North America. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Safety Data Sheet - European Regulation Standards PCB Congener Mixture-2. Chem Service. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. epa.gov [epa.gov]
- 7. Polychlorinated Biphenyls (PCB) and the Workplace | Communications Workers of America [cwa-union.org]
- 8. accustandard.com [accustandard.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. eCFR :: 40 CFR 761.61 -- PCB remediation waste. [ecfr.gov]
- 12. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 13. PCB Cleanup Methods - Engineering Technical - PCBway [pcbway.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. 40 CFR § 761.125 - Requirements for PCB spill cleanup. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 17. Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 18. eCFR :: 40 CFR 761.79 -- Decontamination standards and procedures. [ecfr.gov]
Navigating the Risks: A Comprehensive Guide to Handling 2,4,6-Trichlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of groundbreaking research. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,4,6-Trichlorobiphenyl, a member of the polychlorinated biphenyl (PCB) family. Our goal is to empower you with the knowledge to manage this compound confidently and responsibly, ensuring the integrity of your work and the safety of your laboratory personnel.
Understanding the Hazard: Why Caution is Critical
This compound is not merely another chemical reagent; it is a persistent organic pollutant with significant health and environmental hazards.[1] As with other PCBs, it is recognized for its potential to bioaccumulate and cause a range of adverse health effects.[1][2] The primary routes of exposure are inhalation, skin absorption, and ingestion.[1][3]
Key Health Hazards:
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]
-
Carcinogenicity: PCBs as a class are considered carcinogenic to humans.[1][4]
-
Irritation: It can cause skin and serious eye irritation.[3][5]
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[1][3]
A thorough understanding of these risks, as detailed in the Safety Data Sheet (SDS), is the first and most crucial step in its safe management.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, robust engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the operator.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood.[3][6] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of vapors or aerosols.
-
Ventilation: Ensure the laboratory has good general ventilation, typically at least 10 air changes per hour, to supplement the localized exhaust of the fume hood.[7]
-
Designated Work Area: Establish a clearly marked, designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE is paramount to prevent direct contact with this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Viton®, Barrier®) | Prevents skin absorption, a primary route of exposure.[3][7] Always consult the glove manufacturer's compatibility chart. |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and aerosols that could cause serious eye irritation.[3][5][8] |
| Body | A lab coat, supplemented with a chemical-resistant apron or coveralls | Provides a barrier against spills and contamination of personal clothing.[3][7] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Required if there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable.[3][8] |
Donning and Doffing PPE Workflow:
Caption: Sequential process for correctly putting on and taking off PPE.
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for minimizing the risk of exposure and ensuring procedural consistency.
Preparation and Weighing:
-
Assemble all necessary materials (spatula, weigh boat, solvent, etc.) inside the chemical fume hood before retrieving the this compound container.
-
Wear all required PPE as outlined in the table above.
-
Carefully open the container inside the fume hood.
-
Use a dedicated, labeled spatula to transfer the solid to a tared weigh boat. Avoid creating dust.
-
Tightly reseal the container immediately after use.
-
Record the weighed amount in your laboratory notebook.
Solution Preparation:
-
Add the weighed this compound to a suitable, labeled vessel inside the fume hood.
-
Slowly add the desired solvent , ensuring the vessel is positioned to prevent any splashes.
-
Gently swirl or stir the mixture to dissolve the compound. Sonication may be used if necessary, ensuring the vessel is sealed.
-
Store the resulting solution in a clearly labeled, tightly sealed container.
Spill Management: A Plan for the Unexpected
Accidents can happen. A well-rehearsed spill response plan is your best defense against a minor incident escalating into a major contamination event.
For a Small Spill (inside a fume hood):
-
Alert nearby personnel and restrict access to the area.
-
Wearing appropriate PPE , absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the contaminated absorbent using non-sparking tools and place it into a labeled, sealable waste container.
-
Decontaminate the spill area by wiping it down with a suitable solvent (e.g., kerosene, diesel fuel, or terpene hydrocarbons), followed by soap and water.[9] All cleaning materials must be disposed of as hazardous waste.
-
Document the spill and the cleanup procedure in the laboratory records.
For a Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert the laboratory supervisor and institutional safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of the emergency response team.
Spill Response Workflow:
Caption: Step-by-step procedure for managing a chemical spill.
Disposal Plan: Responsible End-of-Life Management
The disposal of this compound and all contaminated materials is strictly regulated.[10][11] Improper disposal can lead to significant environmental contamination and legal repercussions.
Waste Segregation and Collection:
-
Dedicated Waste Streams: Establish separate, clearly labeled, and sealed waste containers for:
-
Solid this compound waste (e.g., unused chemical, contaminated absorbents).
-
Liquid this compound waste (e.g., solutions, rinsates).
-
Contaminated sharps.
-
Contaminated labware (e.g., gloves, weigh boats, pipette tips).
-
-
Container Integrity: All waste containers must be in good condition, compatible with the waste, and kept closed except when adding waste.
Disposal Procedure:
-
Characterize the waste as required by your institution's environmental health and safety (EHS) office and local regulations.
-
Package and label the waste according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) guidelines.[11]
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.[11][12] PCBs are typically disposed of via high-temperature incineration at an EPA-approved facility.[12]
-
Maintain all disposal records as required by law.
Decontamination of Labware:
-
Non-porous surfaces can be decontaminated by triple rinsing with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.
-
Porous materials that have been contaminated generally cannot be decontaminated and must be disposed of as PCB waste.[13]
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of scientific excellence.
References
-
This compound | C12H7Cl3 | CID 37247 - PubChem. National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - Chem Service. Chem Service, Inc. [Link]
-
Disassembly and Decontamination of PCB-Contaminated and PCB Transformers - EPA. U.S. Environmental Protection Agency. [Link]
-
Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | US EPA. U.S. Environmental Protection Agency. [Link]
-
40 CFR 761.79 -- Decontamination standards and procedures. - eCFR. U.S. Government Publishing Office. [Link]
-
Disposal Options and Requirements for Polychlorinated Biphenyl Waste | Washington State Department of Ecology. Washington State Department of Ecology. [Link]
-
4 Types of PCB Contamination and How to Remove Them | MicroCare. MicroCare, LLC. [Link]
-
Disposal Requirements for PCB Waste - UNT Digital Library. University of North Texas. [Link]
-
PCBs: The Complete Guide to Polychlorinated Biphenyl Regulation and Disposal. Triumvirate Environmental. [Link]
-
Steps to Safe PCB Abatement Activities | US EPA. U.S. Environmental Protection Agency. [Link]
-
ATSDR Polychlorinated Biphenyls (PCBs) Tox Profile - Agency for Toxic Substances and Disease Registry. Agency for Toxic Substances and Disease Registry. [Link]
-
What is PCB remediation waste, and how do you manage it? - Enviro-Vac. Enviro-Vac. [Link]
-
1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor. [Link]
-
2,3,6-Trichlorobiphenyl (T3D0413) - T3DB. The Toxin and Toxin Target Database. [Link]
-
Learn about Polychlorinated Biphenyls | US EPA. U.S. Environmental Protection Agency. [Link]
Sources
- 1. This compound | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. T3DB: 2,3,6-Trichlorobiphenyl [t3db.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. accustandard.com [accustandard.com]
- 9. eCFR :: 40 CFR 761.79 -- Decontamination standards and procedures. [ecfr.gov]
- 10. epa.gov [epa.gov]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. hazardouswastedisposal.com [hazardouswastedisposal.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
